Product packaging for Disperse red 91(Cat. No.:CAS No. 12236-10-1)

Disperse red 91

Cat. No.: B076703
CAS No.: 12236-10-1
M. Wt: 355.4 g/mol
InChI Key: RQLMZSLFKGNXTO-UHFFFAOYSA-N
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Description

Disperse Red 91 is a high-purity anthraquinone-based disperse dye of significant interest in both industrial and advanced materials research. Its primary application lies in the dyeing of synthetic fibers, especially polyester and acetate, where its molecular structure allows for deep, stable coloration through dispersion in the dye bath and subsequent adsorption and diffusion into the hydrophobic polymer matrix. For researchers, this compound serves as a critical tool for investigating dyeing kinetics, optimizing process parameters, and studying the interactions between dye molecules and polymer chains. Beyond traditional textiles, its value extends to the field of material science, where it is utilized as a dopant in the development of organic light-emitting diodes (OLEDs) and nonlinear optical materials due to its specific photophysical properties. Furthermore, it finds application as a model compound in environmental science for studying the degradation and removal of dye pollutants from wastewater using advanced oxidation processes. This reagent provides scientists with a reliable and well-characterized compound for probing the boundaries of dye chemistry, polymer science, and advanced functional materials.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H21NO5 B076703 Disperse red 91 CAS No. 12236-10-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-amino-4-hydroxy-2-(6-hydroxyhexoxy)anthracene-9,10-dione
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InChI

InChI=1S/C20H21NO5/c21-18-15(26-10-6-2-1-5-9-22)11-14(23)16-17(18)20(25)13-8-4-3-7-12(13)19(16)24/h3-4,7-8,11,22-23H,1-2,5-6,9-10,21H2
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InChI Key

RQLMZSLFKGNXTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3O)OCCCCCCO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO5
Source PubChem
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DSSTOX Substance ID

DTXSID7067823
Record name 9,10-Anthracenedione, 1-amino-4-hydroxy-2-[(6-hydroxyhexyl)oxy]-
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Molecular Weight

355.4 g/mol
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CAS No.

34231-26-0, 12236-10-1
Record name Disperse Red 91
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Record name 1-amino-4-hydroxy-2-[(6-hydroxyhexyl)oxy]anthraquinone
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Foundational & Exploratory

Synthesis and manufacturing methods of C.I. 60753

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis and Manufacturing of C.I. Solvent Blue 104

Chemical Identity:

  • C.I. Name: Solvent Blue 104

  • Chemical Name: 1,4-bis(2,4,6-trimethylphenylamino)anthraquinone[1]

  • Alternate Names: 1,4-Bis(mesitylamino)anthraquinone, Solvaperm Blue 2B, Sandoplast Blue 2B[1]

  • CAS Number: 116-75-6[2]

  • Molecular Formula: C₃₂H₃₀N₂O₂[2]

  • Molecular Weight: 474.59 g/mol [2]

Introduction

C.I. Solvent Blue 104 is a synthetic organic dye derived from anthraquinone (B42736), valued for its vibrant blue color and high stability.[2] Its primary applications are in the coloring of various polymers and plastics such as polystyrene (PS), acrylonitrile (B1666552) butadiene styrene (B11656) (ABS), and polycarbonate (PC), due to its excellent heat resistance (up to 300°C) and high lightfastness.[2] It is also utilized in printing inks, paints, coatings, and for coloring fuels and lubricants.[2] This guide provides a detailed overview of the synthesis and manufacturing processes for C.I. Solvent Blue 104, intended for researchers, scientists, and professionals in drug development and chemical manufacturing.

Synthesis Overview

The principal manufacturing method for C.I. Solvent Blue 104 is the condensation reaction of an anthraquinone derivative with an aromatic amine.[2][3] Specifically, it involves the reaction of 1,4-dihydroxyanthraquinone (commonly known as quinizarin), often in combination with its leuco form (1,4-dihydroxyanthracene-9,10-dione), with two equivalents of 2,4,6-trimethylaniline (B148799) (mesidine).[3] Boric acid is a key component in this process, acting as a catalyst and facilitating the reaction.[3][4]

The general synthesis workflow can be visualized as follows:

Synthesis_Workflow cluster_reactants Reactant Preparation cluster_reaction Core Reaction cluster_processing Product Isolation & Purification cluster_product Final Product Quinizarin (B34044) 1,4-Dihydroxyanthraquinone (Quinizarin) Reactor Reaction Vessel (Heating & Stirring) Quinizarin->Reactor Leuco Leuco-Quinizarin Leuco->Reactor Mesidine 2,4,6-Trimethylaniline (Mesidine) Mesidine->Reactor Catalysts Boric Acid & Other Catalysts Catalysts->Reactor Cooling Cooling Reactor->Cooling Condensation Reaction (e.g., 125-130°C, 15-18h) Precipitation Methanol (B129727) Addition (Precipitation) Cooling->Precipitation Filtration Vacuum Filtration Precipitation->Filtration Washing Washing with Methanol & Water Filtration->Washing Drying Vacuum Drying Washing->Drying FinalProduct C.I. Solvent Blue 104 (Blue Crystalline Powder) Drying->FinalProduct

General Synthesis Workflow for C.I. Solvent Blue 104.

Experimental Protocols & Quantitative Data

Detailed experimental procedures have been outlined in various patents and technical documents. The following protocols are based on published methods and provide a comprehensive guide to the synthesis.

Protocol 1: Boric Acid Catalyzed Synthesis

This method is a common approach utilizing boric acid to facilitate the condensation reaction.

Methodology:

  • Charging the Reactor: A reaction vessel is charged with 2,4,6-trimethylaniline. While stirring, 1,4-dihydroxyanthraquinone, the leuco compound of 1,4-dihydroxyanthraquinone, boric acid, and a catalyst (such as salicylic (B10762653) acid, acetic acid, or hydroxyacetic acid) are added.[4][5]

  • Reaction: The mixture is heated under nitrogen to a temperature between 115°C and 130°C.[3][4] This temperature is maintained for a period ranging from 4 to 18 hours, during which the water formed in the reaction is distilled off.[3][4][5] The reaction's completion can be monitored using thin-layer chromatography.[3]

  • Oxidation & Isolation: After the condensation is complete, the mixture is cooled to approximately 100°C, and air is introduced for several hours to ensure the complete oxidation of any remaining leuco compound.[3]

  • Precipitation: The reaction mixture is then cooled further to 50-70°C, and methanol is added dropwise to precipitate the product.[3][4]

  • Purification: The resulting suspension is filtered (typically under vacuum) at around 60°C. The filter cake is then washed sequentially with hot methanol and hot water to remove unreacted starting materials and by-products.[3]

  • Drying: The final product, a blue crystalline powder, is dried under vacuum at approximately 50°C.[3]

Quantitative Data for Synthesis Protocols:

ParameterProtocol 1 (Example A)[5]Protocol 1 (Example B)[5]Protocol 2[3]
Reactants
2,4,6-Trimethylaniline1500 kg1200 kg153 g
1,4-Dihydroxyanthraquinone425 kg300 kg20.0 g
Leuco-Quinizarin175 kg150 kg23.0 g
Boric Acid75 kg80 kg5.84 g
Catalyst75 kg (Salicylic Acid)100 kg (Acetic Acid)7.84 g (90% Lactic Acid)
Reaction Conditions
Temperature125°C130°C115°C -> 145°C
Time18 hours15 hours4 hours at 115°C, then 6 hours at 145°C
Post-Processing
Methanol (for precipitation)Not specifiedNot specified220 ml
Yield Not specifiedNot specified71.1 g (83.9% of theory)

Note: The ratios and specific catalysts can be adjusted to optimize yield and purity, as demonstrated in various patents.

Reaction Mechanism Overview

The synthesis of C.I. Solvent Blue 104 from quinizarin and mesidine is a nucleophilic substitution reaction on the anthraquinone core. The process can be conceptually broken down into several stages, facilitated by boric acid.

Reaction_Mechanism Quinizarin 1,4-Dihydroxyanthraquinone (Quinizarin) ActivatedComplex Activated Boric Ester Intermediate Quinizarin->ActivatedComplex + B(OH)₃ - H₂O BoricAcid Boric Acid B(OH)₃ BoricAcid->ActivatedComplex Substitution1 First Nucleophilic Substitution ActivatedComplex->Substitution1 + Mesidine Mesidine 2,4,6-Trimethylaniline (Mesidine) Mesidine->Substitution1 Intermediate1 Mono-substituted Intermediate Substitution1->Intermediate1 - H₂O Substitution2 Second Nucleophilic Substitution Intermediate1->Substitution2 + Mesidine FinalProduct 1,4-bis(mesitylamino)anthraquinone Substitution2->FinalProduct - H₂O, - B(OH)₃

Conceptual Reaction Pathway.
  • Activation of Quinizarin: Boric acid reacts with the hydroxyl groups of quinizarin to form a boric ester intermediate. This step increases the electrophilicity of the carbon atoms at positions 1 and 4 of the anthraquinone ring.

  • Nucleophilic Attack: The nitrogen atom of the 2,4,6-trimethylaniline acts as a nucleophile and attacks the activated carbon atom (position 1 or 4).

  • Substitution and Dehydration: This is followed by the elimination of water and the boric acid moiety to form the C-N bond, resulting in a mono-substituted intermediate.

  • Second Substitution: The process is repeated at the second hydroxyl group position, leading to the final di-substituted product, C.I. Solvent Blue 104.

Conclusion

The manufacturing of C.I. Solvent Blue 104 is a well-established process centered on the condensation of 1,4-dihydroxyanthraquinone with 2,4,6-trimethylaniline. Key to a successful and efficient synthesis are the precise control of reaction temperature, the use of catalysts like boric acid to activate the substrate, and a thorough purification process to achieve the high-purity crystalline powder required for its industrial applications. The methods described provide a robust framework for the production of this commercially important dye.

References

Spectroscopic Properties of Disperse Dyes: A Technical Guide on C.I. Disperse Red 1

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Initial research on the spectroscopic properties of Disperse Red 91 revealed conflicting information regarding its precise chemical structure and a lack of publicly available, verifiable UV-Vis and NMR spectral data. To provide a comprehensive and accurate technical guide as requested, this document focuses on the well-characterized and structurally related azo dye, C.I. Disperse Red 1 . The information presented here serves as a detailed example of the spectroscopic analysis of a disperse dye for researchers, scientists, and drug development professionals.

Introduction

Disperse Red 1 (C.I. 11110) is a monoazo dye characterized by its use in dyeing synthetic fibers such as polyester (B1180765) and acetate.[1] Its spectroscopic properties are fundamental to understanding its color, stability, and interactions with various substrates and environments. This guide provides an in-depth overview of the UV-Visible and Nuclear Magnetic Resonance (NMR) spectroscopic characteristics of Disperse Red 1, along with detailed experimental protocols.

Chemical Structure and Properties

  • Chemical Name: 2-[N-ethyl-4-[(4-nitrophenyl)diazenyl]anilino]ethanol[1]

  • Molecular Formula: C₁₆H₁₈N₄O₃

  • Molecular Weight: 314.34 g/mol

  • CAS Number: 2872-52-8[1]

  • Appearance: Dark red powder

UV-Visible Spectroscopic Properties

The color of Disperse Red 1 arises from electronic transitions within its chromophoric system. The UV-Vis spectrum is sensitive to the solvent environment, which can influence the position and intensity of the absorption bands.

Absorption Maxima and Molar Absorptivity

The primary absorption band of Disperse Red 1, corresponding to a π → π* electronic transition, is observed in the visible region.[2][3] The position of the maximum absorption (λmax) and the molar absorptivity (ε) are dependent on the solvent polarity.

Solventλmax (nm)Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹)
Acetone4063,208
Dimethylformamide (DMF)40615,846
Acetonitrile (ACN)40611,174
Ethanol40613,708

Table 1: UV-Vis absorption data for Disperse Red 1 in various solvents.[2][3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure of Disperse Red 1 by probing the magnetic properties of its atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13).

¹H NMR Spectroscopy

The ¹H NMR spectrum reveals the number of different types of protons, their chemical environments, and their proximity to other protons.

Chemical Shift (δ) (ppm)MultiplicityIntegrationAssignment
Data not available in search results

Table 2: Representative ¹H NMR data table for Disperse Red 1.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.

Chemical Shift (δ) (ppm)Assignment
Data not available in search results

Table 3: Representative ¹³C NMR data table for Disperse Red 1.

Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data presented.

UV-Visible Spectroscopy

This protocol outlines the steps for determining the UV-Vis absorption spectrum of Disperse Red 1.

UV_Vis_Workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Measurement cluster_data Data Analysis A Weigh Disperse Red 1 B Dissolve in Solvent (e.g., Ethanol) A->B C Prepare Serial Dilutions B->C E Measure Absorbance of Dilutions C->E Analyze Samples D Calibrate Spectrophotometer with Solvent Blank D->E F Scan Wavelength Range (e.g., 200-800 nm) E->F H Plot Absorbance vs. Concentration E->H G Determine λmax F->G I Calculate Molar Absorptivity (ε) H->I

UV-Vis Spectroscopy Experimental Workflow
  • Solution Preparation: Accurately weigh a small amount of Disperse Red 1 and dissolve it in a suitable spectroscopic grade solvent (e.g., ethanol, DMF) to prepare a stock solution of known concentration.

  • Serial Dilutions: Prepare a series of dilutions from the stock solution to obtain a range of concentrations suitable for absorbance measurements (typically within the linear range of the spectrophotometer).

  • Instrument Setup: Turn on the UV-Vis spectrophotometer and allow it to warm up. Set the desired wavelength range for scanning (e.g., 200-800 nm).

  • Blank Measurement: Fill a cuvette with the pure solvent to be used for the sample dilutions. Place the cuvette in the spectrophotometer and record a baseline (blank) spectrum. This will be subtracted from the sample spectra.

  • Sample Measurement: Rinse the cuvette with a small amount of the most dilute sample solution before filling it. Place the cuvette in the spectrophotometer and record the absorption spectrum. Repeat this for all the prepared dilutions, moving from the least concentrated to the most concentrated.

  • Data Analysis: From the spectra, identify the wavelength of maximum absorbance (λmax). Using the absorbance value at λmax for each concentration, create a calibration curve (absorbance vs. concentration). The molar absorptivity (ε) can be calculated from the slope of this curve according to the Beer-Lambert law (A = εcl).

NMR Spectroscopy

This protocol describes the general procedure for acquiring ¹H and ¹³C NMR spectra of Disperse Red 1.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A Dissolve Disperse Red 1 in Deuterated Solvent (e.g., CDCl₃) B Add Internal Standard (e.g., TMS) A->B C Transfer to NMR Tube B->C D Insert Sample into NMR Spectrometer C->D Analyze Sample E Shim the Magnetic Field D->E F Acquire ¹H Spectrum E->F G Acquire ¹³C Spectrum F->G H Fourier Transform G->H I Phase Correction H->I J Baseline Correction I->J K Integration (¹H) and Peak Picking J->K

NMR Spectroscopy Experimental Workflow
  • Sample Preparation: Dissolve approximately 5-10 mg of Disperse Red 1 in about 0.5-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃) in a small vial.

  • Internal Standard: Add a small amount of an internal standard, typically tetramethylsilane (B1202638) (TMS), to the solution. TMS provides a reference signal at 0 ppm.

  • Transfer to NMR Tube: Filter the solution into a clean, dry NMR tube to a height of about 4-5 cm.

  • Instrument Setup: Place the NMR tube in the spectrometer's sample holder.

  • Shimming: Adjust the homogeneity of the magnetic field (shimming) to obtain sharp, symmetrical peaks.

  • ¹H Spectrum Acquisition: Set the parameters for the ¹H NMR experiment (e.g., number of scans, pulse width, relaxation delay) and acquire the spectrum.

  • ¹³C Spectrum Acquisition: Set the parameters for the ¹³C NMR experiment. Due to the low natural abundance of ¹³C, a larger number of scans is typically required.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. Perform phase and baseline corrections. For ¹H spectra, integrate the signals to determine the relative number of protons. Identify the chemical shifts of the peaks in both ¹H and ¹³C spectra.

Conclusion

References

Molecular formula and molecular weight of Disperse Red 91

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a detailed overview of the chemical properties of Disperse Red 91, a synthetic dye belonging to the anthraquinone (B42736) class. This document is intended for researchers, scientists, and professionals in the field of drug development and materials science who require precise information on this compound.

Chemical Identity and Properties

This compound is a disperse dye used in the textile industry for coloring hydrophobic fibers such as polyester. Its chemical structure and properties are crucial for understanding its application and potential biological interactions.

The core quantitative data for this compound are summarized in the table below. There are some discrepancies in the reported molecular formula in the literature. The formula C₂₀H₂₁NO₅ is the most consistently reported in chemical databases.[1][2]

ParameterValueSource(s)
Molecular Formula C₂₀H₂₁NO₅[1][2]
C₁₇H₁₆ClN₅O₂[3]
Molecular Weight 355.39 g/mol [2]
355.38 g/mol [3]
CAS Number 12236-10-1[3]

Synthesis Methodology

While detailed, step-by-step experimental protocols for the industrial synthesis of this compound are proprietary and not extensively published, the general manufacturing method involves a multi-step chemical synthesis. The process begins with the modification of 1-aminoanthraquinone, followed by a condensation reaction.

A general manufacturing method involves the halogenation and hydrolysis of 1-aminoanthracene-9,10-dione, followed by condensation with a glycol.[3] Another described method for the synthesis of a Disperse Red dye, which may be analogous to this compound, involves the reaction of Disperse Red 60 with hexylene glycol in the presence of a catalyst and an acid-binding agent.

The logical workflow for the general synthesis of this compound can be visualized as follows:

G General Synthesis Workflow for this compound cluster_0 Starting Materials cluster_1 Intermediate Steps cluster_2 Final Product 1-aminoanthraquinone 1-aminoanthraquinone Bromination_Hydrolysis Bromination and Hydrolysis 1-aminoanthraquinone->Bromination_Hydrolysis Hexanediol Hexanediol Condensation_Reaction Condensation Reaction Hexanediol->Condensation_Reaction Bromination_Hydrolysis->Condensation_Reaction Disperse_Red_91 This compound Condensation_Reaction->Disperse_Red_91

Caption: General synthesis workflow for this compound.

Signaling Pathways and Toxicological Profile

Currently, there is a lack of publicly available scientific literature detailing specific signaling pathways activated or modulated by this compound in biological systems. Research on the toxicological effects of disperse dyes often focuses on classes of dyes, such as azo dyes, or on other specific disperse dyes like Disperse Red 1 or Disperse Red 9.[4][5] Therefore, a specific signaling pathway diagram for this compound cannot be provided at this time. Professionals in drug development should consider the general toxicological profiles of anthraquinone-based dyes and conduct specific assays to determine the biological activity of this compound.

References

Solubility characteristics of Disperse Red 91 in various solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of C.I. Disperse Red 91 (CAS No. 12236-10-1), an anthraquinone-based dye. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on providing a comprehensive understanding of the qualitative solubility of disperse dyes, a detailed experimental protocol for determining solubility, and a workflow for this procedure.

Introduction to this compound

This compound, belonging to the anthraquinone (B42736) class of dyes, is primarily used for dyeing hydrophobic fibers such as polyester, nylon, and acetate.[1] Its molecular structure imparts a characteristic red hue and influences its physicochemical properties, including its solubility. Anthraquinone dyes are known for their brightness and good fastness properties.[2] Like other disperse dyes, this compound has very low solubility in water, which is a key characteristic for its application in dyeing processes where it exists as a fine dispersion.[2]

Solubility Characteristics

Disperse dyes are generally nonionic and possess low water solubility. Their application in aqueous dye baths relies on their ability to exist as a fine, stable dispersion, from which the individual dye molecules slowly dissolve and adsorb onto the fiber surface. The solubility of disperse dyes is influenced by factors such as temperature, the presence of dispersing agents, and the nature of the solvent.

Quantitative Solubility Data

As of the latest literature review, specific quantitative solubility data for this compound in a range of solvents could not be located. The following table is provided as a template for researchers to populate with experimentally determined values.

SolventTemperature (°C)Solubility (g/L)Method of Determination
AcetoneData not available
Ethanol (B145695)Data not available
TolueneData not available
Dimethylformamide (DMF)Data not available
WaterData not available

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of this compound in various solvents. This method is based on the principle of creating a saturated solution and then quantifying the dissolved solute.

4.1. Materials and Equipment

  • This compound (high purity)

  • Selected solvents (analytical grade): Acetone, Ethanol, Toluene, Dimethylformamide, etc.

  • Analytical balance (± 0.0001 g)

  • Volumetric flasks

  • Thermostatic shaker or water bath

  • Centrifuge

  • Spectrophotometer (UV-Vis)

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Glass vials with screw caps

  • Pipettes

4.2. Procedure

  • Preparation of Saturated Solutions:

    • Accurately weigh an excess amount of this compound and add it to a series of glass vials, each containing a known volume of a specific solvent.

    • Seal the vials to prevent solvent evaporation.

    • Place the vials in a thermostatic shaker or water bath set to a constant temperature (e.g., 25 °C).

    • Agitate the mixtures for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation of Undissolved Solute:

    • After the equilibration period, allow the vials to stand undisturbed at the constant temperature for a sufficient time to allow the excess solid to settle.

    • For finer suspensions, centrifuge the vials at a high speed to pellet the undissolved dye.

  • Sample Collection and Dilution:

    • Carefully withdraw an aliquot of the clear supernatant using a pipette. To avoid disturbing the sediment, it is advisable to take the sample from the upper portion of the solution.

    • Filter the aliquot through a syringe filter to remove any remaining suspended particles.

    • Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the spectrophotometer.

  • Spectrophotometric Analysis:

    • Prepare a series of standard solutions of this compound of known concentrations in the respective solvent.

    • Measure the absorbance of the standard solutions at the wavelength of maximum absorbance (λmax) for this compound in that solvent to construct a calibration curve.

    • Measure the absorbance of the diluted sample solution at the same λmax.

  • Calculation of Solubility:

    • Using the equation of the calibration curve, determine the concentration of the diluted sample.

    • Calculate the original concentration of the saturated solution by accounting for the dilution factor. This value represents the solubility of this compound in the specific solvent at the given temperature.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of this compound solubility.

G Workflow for Determining the Solubility of this compound cluster_prep 1. Preparation of Saturated Solution cluster_sep 2. Separation cluster_sample 3. Sampling & Dilution cluster_analysis 4. Analysis cluster_calc 5. Calculation prep1 Weigh excess this compound prep2 Add to known volume of solvent in a sealed vial prep1->prep2 prep3 Equilibrate at constant temperature with agitation prep2->prep3 sep1 Settle or centrifuge to separate undissolved solid prep3->sep1 sample1 Withdraw and filter supernatant sep1->sample1 sample2 Perform accurate dilution sample1->sample2 analysis2 Measure absorbance using UV-Vis Spectrophotometry sample2->analysis2 analysis1 Prepare calibration standards analysis1->analysis2 calc1 Determine concentration from calibration curve analysis2->calc1 calc2 Calculate solubility accounting for dilution calc1->calc2

Caption: Experimental workflow for solubility determination.

References

In-Depth Technical Guide to the Photostability and Degradation Pathways of Anthraquinone Dyes

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the photostability and degradation pathways of anthraquinone (B42736) dyes. Anthraquinone dyes, a significant class of industrial colorants, are known for their vibrant colors and good stability. However, their susceptibility to photodegradation under certain conditions is a critical consideration in various applications, including textiles, pharmaceuticals, and advanced materials. Understanding the mechanisms of their degradation is crucial for predicting their long-term stability, assessing their environmental fate, and developing strategies to mitigate color fading.

Quantitative Data on Photostability

The photostability of a dye is a measure of its resistance to degradation upon exposure to light. It is often quantified by parameters such as the quantum yield of photodegradation (Φ), the inverse quantum efficiency (Bε), and the degradation rate constant (k). A lower quantum yield or a higher inverse quantum efficiency indicates greater photostability.

The following table summarizes the irreversible inverse quantum efficiency for a selection of anthraquinone derivatives in a poly(methyl methacrylate) (PMMA) matrix. A higher Bε value signifies a greater number of photons required to degrade a molecule, thus indicating higher photostability.

Dye Name/StructureCommon NameSubstitution PatternIrreversible Inverse Quantum Efficiency (Bε) x 10⁹
1,8-DihydroxyanthraquinoneDantron/Chrysazin1,8-di-OH4.56[1][2]
1,5-DihydroxyanthraquinoneAnthrarufin1,5-di-OH-
1-Amino-2-methylanthraquinone-1-NH₂, 2-CH₃-
1-Aminoanthraquinone-1-NH₂-
1,4-Diaminoanthraquinone-1,4-di-NH₂-
1,5-Diaminoanthraquinone-1,5-di-NH₂-
1,8-Diaminoanthraquinone-1,8-di-NH₂-
Disperse Orange 11-1-amino-2-methyl-
1-amino-5-hydroxyanthraquinone-1-NH₂, 5-OH-

Data extracted from studies on dye-doped PMMA films.[1][2]

Experimental Protocols for Assessing Photostability and Degradation

A variety of experimental techniques are employed to evaluate the photostability of anthraquinone dyes and to identify their degradation products. These protocols typically involve controlled irradiation of the dye solution or substrate, followed by analytical measurements to quantify the extent of degradation and characterize the resulting chemical species.

General Experimental Workflow for Photostability Testing

The following diagram illustrates a typical workflow for assessing the photostability of a dye.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis Dye_Solution Prepare Dye Solution (Known Concentration) Irradiation Expose to Light Source (e.g., Xenon Lamp, UV Lamp) Dye_Solution->Irradiation Test Sample Dark_Control Dark Control (Wrapped in foil) Dye_Solution->Dark_Control Control Sampling Collect Aliquots at Time Intervals Irradiation->Sampling Dark_Control->Sampling UV_Vis UV-Vis Spectrophotometry (Monitor λmax) Sampling->UV_Vis HPLC HPLC-DAD/MS (Separate & Identify Products) Sampling->HPLC TOC Total Organic Carbon (TOC) (Assess Mineralization) HPLC->TOC

A generalized workflow for photostability testing of dyes.
UV-Vis Spectrophotometry for Monitoring Degradation

UV-Vis spectrophotometry is a straightforward and widely used method to monitor the degradation of a dye in real-time. The decrease in the absorbance at the dye's maximum absorption wavelength (λmax) is proportional to the decrease in its concentration.

Protocol:

  • Prepare a stock solution of the anthraquinone dye of a known concentration in the desired solvent (e.g., water, ethanol, or a buffer solution).

  • Transfer the dye solution to a quartz cuvette or a suitable photoreactor.

  • Measure the initial absorbance spectrum of the solution using a UV-Vis spectrophotometer to determine the λmax and initial absorbance (A₀).

  • Irradiate the sample with a light source of a specific wavelength or a broad-spectrum lamp. A dark control sample, shielded from light, should be run in parallel to account for any non-photochemical degradation.

  • At regular time intervals , withdraw an aliquot of the solution (if in a photoreactor) or measure the absorbance spectrum directly (if in a cuvette).

  • Record the absorbance (Aₜ) at λmax at each time point.

  • Calculate the degradation percentage using the formula: Degradation (%) = [(A₀ - Aₜ) / A₀] x 100.

High-Performance Liquid Chromatography (HPLC) for Product Analysis

HPLC, particularly when coupled with a Diode Array Detector (DAD) or a Mass Spectrometer (MS), is a powerful technique for separating, identifying, and quantifying the parent dye and its degradation products.

Protocol:

  • Prepare and irradiate the dye sample as described in the photostability testing workflow.

  • At specified time points , collect aliquots of the reaction mixture.

  • Filter the samples through a suitable syringe filter (e.g., 0.22 µm) to remove any particulate matter.

  • Inject a known volume of the filtered sample into the HPLC system.

  • Perform the chromatographic separation using an appropriate column (e.g., C18 reverse-phase) and mobile phase gradient. A typical mobile phase might consist of a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol).[2]

  • Detect the eluting compounds using a DAD to obtain their UV-Vis spectra and a mass spectrometer to determine their mass-to-charge ratio (m/z).[3]

  • Identify the degradation products by comparing their retention times, UV-Vis spectra, and mass spectra with those of known standards or by interpreting the fragmentation patterns from tandem mass spectrometry (MS/MS).

Mass Spectrometry (LC-MS, GC-MS) for Intermediate Identification

Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are indispensable for the structural elucidation of degradation intermediates.[3][4]

LC-MS Protocol:

  • Couple the HPLC system to a mass spectrometer (e.g., Quadrupole Time-of-Flight, Q-TOF).

  • Ionize the eluting compounds using a suitable technique, such as Electrospray Ionization (ESI).

  • Acquire full-scan mass spectra to identify the molecular ions of the parent dye and its degradation products.

  • Perform tandem MS (MS/MS) experiments to fragment the molecular ions and obtain structural information for identification.

GC-MS Protocol:

  • For volatile or semi-volatile degradation products, derivatization may be necessary to increase their volatility.

  • Separate the derivatized compounds on a GC column.

  • Identify the compounds based on their mass spectra by comparison with spectral libraries (e.g., NIST).

Degradation Pathways of Anthraquinone Dyes

The degradation of anthraquinone dyes can proceed through various pathways depending on the reaction conditions (e.g., presence of oxygen, photocatalysts, microorganisms) and the specific chemical structure of the dye. Common initial steps include N-dealkylation, hydroxylation, and cleavage of the anthraquinone ring.

Photocatalytic Degradation Pathway of C.I. Reactive Blue 19

C.I. Reactive Blue 19 is a widely studied anthraquinone dye. Its photocatalytic degradation, often using TiO₂, involves the attack of hydroxyl radicals (•OH) on the dye molecule, leading to a series of intermediates and eventual mineralization.

photocatalytic_degradation RB19 C.I. Reactive Blue 19 (m/z 626) Intermediate1 Hydroxylated Intermediate (m/z 515.1) RB19->Intermediate1 + •OH Intermediate2 Di-hydroxylated Intermediate (m/z 451.1) Intermediate1->Intermediate2 + •OH Intermediate3 Phthalic Acid Intermediate2->Intermediate3 Ring Cleavage Intermediate4 Aromatic Amine Intermediate2->Intermediate4 Side Chain Cleavage Mineralization CO₂, H₂O, SO₄²⁻, NO₃⁻ Intermediate3->Mineralization Further Oxidation Intermediate4->Mineralization Further Oxidation anaerobic_biodegradation AQ_Dye Anthraquinone Dye Reduced_AQ Reduced Anthraquinone (Hydroquinone form) AQ_Dye->Reduced_AQ Microbial Reduction Ring_Cleavage Ring Cleavage Products (e.g., Phthalic Acid) Reduced_AQ->Ring_Cleavage Enzymatic Cleavage Further_Degradation Smaller Organic Acids Ring_Cleavage->Further_Degradation Further Metabolism Mineralization CH₄, CO₂ Further_Degradation->Mineralization Methanogenesis photooxidative_degradation Amino_AQ Aminoanthraquinone Radical_Cation Aminoanthraquinone Radical Cation Amino_AQ->Radical_Cation ¹O₂ or Type I Photooxidation Hydroxylated_AQ Hydroxylated Aminoanthraquinone Radical_Cation->Hydroxylated_AQ + H₂O, - H⁺ Ring_Opening Ring Opening Products Hydroxylated_AQ->Ring_Opening Further Oxidation Mineralization CO₂, H₂O, NO₃⁻ Ring_Opening->Mineralization

References

An In-depth Technical Guide to the Physical and Chemical Properties of Disperse Red 91

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disperse Red 91, identified by the Colour Index (C.I.) number 60753, is a synthetic dye belonging to the anthraquinone (B42736) class.[1] Primarily utilized in the textile industry, it is employed for the dyeing of hydrophobic fibers such as polyester (B1180765), nylon, and their blends.[2] Its application extends to plastics and cosmetics, where its distinct red hue is desired.[3][4] This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, alongside detailed experimental protocols for their determination and relevant process workflows.

Chemical and Physical Properties

Table 1: General and Physicochemical Properties of this compound

PropertyValueReference(s)
IUPAC Name 1-amino-4-hydroxy-2-((6-hydroxyhexyl)oxy)anthracene-9,10-dione[5][6]
CAS Number 12236-10-1[1][7]
C.I. Number 60753[1]
Molecular Formula C₂₀H₂₁NO₅[8]
Molecular Weight 355.39 g/mol [8]
Appearance Red powder[2]
Synonyms Disperse Red REL, Brilliant Pink REL, C.I. This compound, Dispersol Red C-B, Palanil Brilliant Pink REL, Terasil Brilliant Pink B[8]
XLogP3-AA 3.6[8]
Hydrogen Bond Donor Count 3[8]
Hydrogen Bond Acceptor Count 6[8]
Topological Polar Surface Area 110 Ų[8]
Boiling Point (predicted) 638.6 ± 55.0 °C at 760 mmHg[9]
Flash Point (predicted) 340.0 ± 31.5 °C[9]
Temperature Resistance 300°C[10]

Table 2: Dyeing Fastness Properties of this compound on Polyester

Fastness TestGrade
Light Fastness 6-7
Washing Fastness (Fading) 4-5
Washing Fastness (Staining) 4
Perspiration Fastness (Alkali - Fading) 5
Perspiration Fastness (Alkali - Staining) 5
Ironing Fastness 4-5
Dry Heat (Severe) 4-5

Experimental Protocols

The following sections detail standardized experimental methodologies for the determination of key physical and chemical properties of dyes like this compound.

Determination of Melting Point

The melting point of a solid dye is a crucial indicator of its purity.

Methodology:

  • Sample Preparation: A small quantity of the dry, powdered this compound is packed into a capillary tube, which is sealed at one end.

  • Apparatus: A calibrated melting point apparatus is used.

  • Procedure: a. The capillary tube containing the sample is placed in the heating block of the apparatus. b. The sample is heated at a steady and slow rate (approximately 1-2 °C per minute) near the expected melting point. c. The temperature at which the first drop of liquid appears is recorded as the onset of melting. d. The temperature at which the last solid crystal melts is recorded as the completion of melting. e. The melting range is reported as the interval between these two temperatures. A narrow melting range typically signifies a high degree of purity.

Determination of Solubility

The solubility of disperse dyes in various solvents is a critical parameter for their application in dyeing processes.

Methodology:

  • Solvent Selection: A range of solvents should be tested, including water and common organic solvents (e.g., acetone (B3395972), ethanol, dimethylformamide).

  • Procedure: a. A known mass of this compound is added to a specific volume of the chosen solvent in a sealed container. b. The mixture is agitated at a constant temperature for a prolonged period to ensure equilibrium is reached. c. The saturated solution is then filtered to remove any undissolved solid. d. A known volume of the filtrate is taken, and the solvent is evaporated to dryness. e. The mass of the remaining solid dye is determined, and the solubility is calculated and expressed in grams per liter (g/L) or milligrams per milliliter (mg/mL).

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is used to determine the absorption characteristics of the dye, which is related to its color.

Methodology:

  • Solution Preparation: A dilute solution of this compound is prepared in a suitable solvent (e.g., acetone or ethanol) of a known concentration.

  • Apparatus: A calibrated double-beam UV-Vis spectrophotometer is used.

  • Procedure: a. The spectrophotometer is blanked using the pure solvent in a cuvette. b. The cuvette is then filled with the dye solution, and the absorbance spectrum is recorded over a specific wavelength range (typically 200-800 nm). c. The wavelength of maximum absorbance (λmax) is identified from the spectrum. This value is characteristic of the dye's chromophore.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in the dye molecule.

Methodology:

  • Sample Preparation: A small amount of dry this compound powder is mixed with potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used with the neat powder.

  • Apparatus: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Procedure: a. A background spectrum of the KBr pellet or the empty ATR crystal is recorded. b. The sample pellet is placed in the spectrometer's sample holder, or the powder is placed on the ATR crystal. c. The IR spectrum is recorded, typically in the range of 4000 to 400 cm⁻¹. d. The absorption peaks in the spectrum are then correlated to specific functional groups (e.g., -OH, -NH, C=O, C-O, aromatic rings) present in the structure of this compound.

Process Workflows

Manufacturing Process of this compound

The synthesis of this compound involves a multi-step chemical process starting from 1-Aminoanthracene-9,10-dione.[1]

Disperse_Red_91_Synthesis cluster_start Starting Material cluster_process Reaction Steps cluster_end Final Product start 1-Aminoanthracene-9,10-dione halogenation Halogenation start->halogenation Step 1 hydrolysis Hydrolysis halogenation->hydrolysis Step 2 condensation Glycol Condensation hydrolysis->condensation Step 3 end_product This compound condensation->end_product

Caption: A simplified workflow for the synthesis of this compound.

Polyester Dyeing Process with this compound

The application of this compound for dyeing polyester fabrics typically involves a high-temperature, high-pressure process.

Polyester_Dyeing_Process start Preparation of Dye Dispersion (this compound + Dispersing Agent + Water) prepare_bath Prepare Dye Bath (Add dye dispersion and chemicals) start->prepare_bath add_fabric Introduce Polyester Fabric prepare_bath->add_fabric heat_up Raise Temperature to 130°C add_fabric->heat_up dyeing Dyeing at 130°C for 60 min heat_up->dyeing cool_down Cool Down to 60°C dyeing->cool_down rinse Hot Rinse cool_down->rinse reduction_cleaning Reduction Cleaning (optional) rinse->reduction_cleaning final_rinse Final Rinse reduction_cleaning->final_rinse dry Drying final_rinse->dry

Caption: A typical workflow for dyeing polyester fabric with this compound.

References

Unveiling the Core Chromophore of Disperse Red 91: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive analysis of the chromophore structure of Disperse Red 91, a significant member of the anthraquinone (B42736) class of dyes. The following sections elucidate its chemical structure, synthetic pathways, and physicochemical properties, with a focus on the molecular features responsible for its distinct color.

The Chromophoric System of this compound

This compound, a synthetic dye, derives its color from its unique molecular architecture, which is centered around a 9,10-anthraquinone core. The fundamental chromophore, the conjugated system of the anthraquinone structure, is responsible for absorbing light in the ultraviolet region. However, the vibrant red hue of this compound is a direct result of auxochromic groups attached to this core, which shift the light absorption into the visible spectrum.

The key structural features that define the chromophore of this compound are:

  • Anthraquinone Core: This tricyclic aromatic ketone provides the rigid, planar backbone and the basic conjugated system.

  • Electron-Donating Substituents: The presence of an amino group (-NH₂) at the 1-position and a hydroxyl group (-OH) at the 4-position are critical. These electron-donating groups cause a bathochromic shift (a shift to longer wavelengths) in the absorption spectrum, moving it into the visible region and giving rise to the dye's characteristic color.

  • Alkoxy Group: An ether linkage at the 2-position, specifically a -(CH₂)₆OH group, further modifies the electronic properties of the chromophore, fine-tuning the shade of red.

The intramolecular hydrogen bonding between the amino and hydroxyl groups and the adjacent carbonyl groups of the anthraquinone core contributes to the molecule's stability and its tinctorial properties.

Physicochemical and Spectroscopic Properties

While specific experimental data for this compound is not extensively published, the properties of the core chromophore, 1-amino-4-hydroxyanthraquinone, and its derivatives are well-documented. The introduction of an alkoxy group at the 2-position is known to further influence the absorption maximum.

PropertyValueReference
Chemical Name 1-amino-4-hydroxy-2-[(6-hydroxyhexyl)oxy]anthracene-9,10-dione
CAS Number 12236-10-1[1][2]
Molecular Formula C₂₀H₂₁NO₅[1][2]
Molecular Weight 355.39 g/mol [1]
Appearance Red powder[3]
Solubility Insoluble in water, soluble in organic solvents.
Absorption Maximum (λmax) of Core Chromophore (1-amino-4-hydroxyanthraquinone) ~475 nm (in methanol)

Synthesis of the this compound Chromophore

The synthesis of this compound involves a multi-step process, beginning with the modification of 1-aminoanthraquinone (B167232). A common synthetic route is outlined below.

General Synthetic Pathway

The manufacturing process for this compound typically involves the halogenation and subsequent hydrolysis of 1-aminoanthracene-9,10-dione, followed by a condensation reaction with a glycol. A more specific laboratory-scale synthesis can be described as a two-step process:

  • Bromination and Hydrolysis of 1-Aminoanthraquinone: 1-aminoanthraquinone is first brominated at the 2 and 4 positions, followed by a selective hydrolysis of the bromine atom at the 4-position to yield 1-amino-2-bromo-4-hydroxyanthraquinone (B89553).[4]

  • Etherification: The resulting intermediate is then reacted with a suitable diol, in this case, 1,6-hexanediol, via a nucleophilic aromatic substitution reaction to introduce the alkoxy side chain at the 2-position.

Synthesis_Workflow cluster_start Starting Material cluster_step1 Step 1: Bromination & Hydrolysis cluster_intermediate Intermediate cluster_step2 Step 2: Etherification cluster_reagent Reagent cluster_final Final Product 1-Aminoanthraquinone 1-Aminoanthraquinone Bromination Bromination 1-Aminoanthraquinone->Bromination Hydrolysis Hydrolysis Bromination->Hydrolysis 1-Amino-2-bromo-4-hydroxyanthraquinone 1-Amino-2-bromo-4-hydroxyanthraquinone Hydrolysis->1-Amino-2-bromo-4-hydroxyanthraquinone Condensation Condensation 1-Amino-2-bromo-4-hydroxyanthraquinone->Condensation This compound This compound Condensation->this compound 1,6-Hexanediol 1,6-Hexanediol 1,6-Hexanediol->Condensation

Caption: Synthesis workflow for this compound.

Experimental Protocol: Synthesis of 1-Amino-2-bromo-4-hydroxyanthraquinone

This protocol is adapted from established methods for the synthesis of the key intermediate.[4]

  • Reaction Setup: In a stirred reactor, charge 580 parts of 95% sulfuric acid and 0.5 parts of iodine powder.

  • Addition of Starting Material: Add 111.5 parts of 1-aminoanthraquinone to the stirred mixture at room temperature.

  • Bromination: Heat the mixture to 100°C and add 120 parts of bromine over 12 hours at this temperature. Continue stirring for an additional 3 hours at 100°C.

  • Removal of Excess Bromine: Expel any excess bromine with a stream of nitrogen.

  • Hydrolysis: Add 195.3 parts of 66% oleum (B3057394) and 16 parts of paraformaldehyde to the reaction mixture and heat to 110°C. Maintain this temperature until the 1-amino-2,4-dibromoanthraquinone (B109406) intermediate is no longer detectable. This step typically takes 1 to 2 hours.

  • Workup: Cool the reaction mixture to room temperature and dilute with 523 parts of water.

  • Isolation: The precipitated 1-amino-2-bromo-4-hydroxyanthraquinone is collected by filtration and washed with water until neutral.

Characterization of Disperse Dyes

The characterization of disperse dyes like this compound involves a range of analytical techniques to determine their purity, structure, and performance properties.

Spectroscopic Analysis
  • UV-Visible (UV-Vis) Spectroscopy: This is a primary technique for characterizing the chromophore. The absorption spectrum in a suitable solvent (e.g., methanol (B129727) or ethanol) reveals the wavelength of maximum absorption (λmax), which corresponds to the color of the dye.

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule, such as N-H, O-H, C=O, and C-O-C bonds, confirming the structural integrity of the synthesized dye.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provides detailed information about the molecular structure, confirming the positions of the substituents on the anthraquinone core and the structure of the alkoxy side chain.

  • Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the dye and to confirm its elemental composition.

Experimental Protocol: General Dyeing Procedure with Disperse Dyes

This protocol outlines a typical high-temperature dyeing method for polyester (B1180765) fabrics.

  • Preparation of the Dye Bath: A dispersion of the disperse dye (e.g., 2% on the weight of the fabric) is prepared by making a paste with a dispersing agent and then adding water.

  • pH Adjustment: The pH of the dye bath is adjusted to a range of 4.5-5.5 using acetic acid.

  • Dyeing Process: The wetted polyester fabric is introduced into the dye bath at approximately 60°C. The temperature is then raised to 130°C over 30-45 minutes and maintained for 60 minutes to allow for dye diffusion and fixation.

  • After-treatment: The dye bath is cooled to about 60°C, and the fabric is rinsed with hot water. A reduction clearing process may be performed to remove surface dye and improve wash fastness.

Dyeing_Process cluster_prep Preparation cluster_dyeing Dyeing Cycle cluster_post Post-Treatment Dye_Dispersion Prepare Dye Dispersion pH_Adjustment Adjust pH (4.5-5.5) Dye_Dispersion->pH_Adjustment Add_Fabric Introduce Fabric at 60°C pH_Adjustment->Add_Fabric Heat_to_130C Heat to 130°C Add_Fabric->Heat_to_130C Hold_at_130C Hold for 60 min Heat_to_130C->Hold_at_130C Cool_to_60C Cool to 60°C Hold_at_130C->Cool_to_60C Rinse Hot Water Rinse Cool_to_60C->Rinse Reduction_Clearing Reduction Clearing (Optional) Rinse->Reduction_Clearing

References

A Technical Guide to the Historical Development of Anthraquinone-Based Disperse Dyes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The history of anthraquinone-based disperse dyes is intrinsically linked to the advent and rise of synthetic fibers. Unlike natural fibers such as cotton and wool, early synthetic materials like cellulose (B213188) acetate (B1210297) and later polyester (B1180765) proved challenging to dye with existing water-soluble dyes. This necessitated the development of a new class of water-insoluble dyes that could be applied as a fine aqueous dispersion, leading to the birth of disperse dyes. Anthraquinone (B42736) derivatives, known for their brilliant and fast colors in the realm of vat and mordant dyes, were prime candidates for adaptation into this new dye class. This technical guide provides an in-depth exploration of the historical development of anthraquinone-based disperse dyes, focusing on their synthesis, application, and the evolution of their chemical structures to meet the demands of new textile technologies.

Early Developments: The Dawn of Acetate Dyes

The story of anthraquinone disperse dyes begins with the commercialization of cellulose acetate fibers in the 1920s. These fibers, being hydrophobic, had little affinity for the existing ionic dyes. The breakthrough came with the realization that non-ionic, water-insoluble organic compounds with affinity for the fiber could be used.

The first significant milestone in anthraquinone disperse dyes was the introduction of Serisol Brilliant Blue BG (C.I. Disperse Blue 3) by Yorkshire Chemicals in 1936.[1] This dye, a derivative of 1,4-diaminoanthraquinone (B121737), provided a bright blue shade on cellulose acetate and marked the beginning of a new era in synthetic fiber coloration.

Core Structure and Early Synthesis

The fundamental chromophore of these early dyes is the anthraquinone nucleus. Color is imparted by the introduction of electron-donating groups, primarily amino (-NH₂) and hydroxyl (-OH) groups, at the α-positions (1, 4, 5, and 8).[2] These substituents cause a bathochromic shift, moving the absorption spectrum into the visible region and producing vibrant colors.

The synthesis of these early dyes revolved around the production of key intermediates like 1,4-dihydroxyanthraquinone (quinizarin) and its subsequent amination.

The Polyester Revolution and the Drive for Higher Performance

The commercialization of polyester fibers in the 1950s and 1960s presented new challenges and opportunities for disperse dyes.[3] Dyeing polyester required higher temperatures (around 130°C) compared to cellulose acetate, which demanded dyes with greater thermal stability and sublimation fastness. This spurred extensive research and development to modify the basic anthraquinone structures.

Key Structural Modifications and Their Impact

The initial simple amino and hydroxyl substituted anthraquinones, while suitable for acetate, often exhibited poor fastness properties on polyester, particularly to sublimation and atmospheric gas fading (caused by oxides of nitrogen). To overcome these limitations, several structural modifications were introduced over time.

Improving Sublimation Fastness:

  • Increased Molecular Size: Increasing the molecular weight of the dye molecule reduces its volatility and thus improves sublimation fastness. This was achieved by introducing bulkier substituents.

  • Introduction of Polar Groups: The incorporation of polar groups such as hydroxyl (-OH), cyano (-CN), or amide (-CONH₂) in the side chains increased intermolecular interactions and hydrogen bonding, leading to better heat resistance.

Combating Gas Fading:

  • The fading of early blue anthraquinone dyes in the presence of nitrogen oxides was a significant issue. This was attributed to the basicity of the amino groups.

  • Reduced Basicity of Amino Groups: The introduction of electron-withdrawing groups, such as halogens or cyano groups, into the anthraquinone nucleus or the N-alkyl groups helped to decrease the basicity of the amino groups, making them less susceptible to oxidation.

  • Arylamino Derivatives: Replacing N-alkylamino groups with N-arylamino groups also proved effective in enhancing resistance to gas fading.

Quantitative Data on Historical Anthraquinone Disperse Dyes

The following tables summarize the fastness properties of some key historical anthraquinone-based disperse dyes. The data is compiled from various sources and represents typical values. Fastness is rated on a scale of 1 to 5 (or 1-8 for lightfastness), with higher numbers indicating better fastness.

Dye (C.I. Name) Year of Introduction (Approx.) Typical Fiber Light Fastness (1-8) Wash Fastness (1-5) Sublimation Fastness (1-5) Gas Fading
Disperse Blue 31936Cellulose Acetate, Polyamide53-42-3Poor
Disperse Red 9~1950sCellulose Acetate, Polyester333Moderate
Disperse Blue 56~1960sPolyester5-644Good
Disperse Red 92~1960sPolyester6-74-54-5Good
Disperse Blue 87~1970sPolyester74-54Excellent

Experimental Protocols

Synthesis of 1,4-Diaminoanthraquinone (A Key Intermediate)

Method: Reaction of 1,4-dihydroxyanthraquinone (quinizarin) with ammonia (B1221849).

Procedure:

  • A mixture of 1,4-dihydroxyanthraquinone, an aqueous solution of sodium dithionite (B78146) (a reducing agent), and an excess of aqueous ammonia is heated in an autoclave under pressure.

  • The reaction mixture is heated to a temperature of 100-120°C for several hours.

  • After the reaction is complete, the mixture is cooled, and the precipitated 1,4-diaminoanthraquinone is isolated by filtration.

  • The product is then washed with water and dried.

General Protocol for High-Temperature Dyeing of Polyester with Anthraquinone Disperse Dyes

Materials:

  • Polyester fabric

  • Anthraquinone disperse dye

  • Dispersing agent

  • Acetic acid (to adjust pH)

  • High-temperature, high-pressure dyeing apparatus

Procedure:

  • Dye Bath Preparation: A paste of the disperse dye is made with a dispersing agent and a small amount of water. This paste is then diluted with more water to form a stable dispersion.

  • pH Adjustment: The pH of the dyebath is adjusted to 4.5-5.5 using acetic acid.

  • Dyeing Process:

    • The polyester fabric is introduced into the dyebath at about 60°C.

    • The temperature is gradually raised to 130°C over a period of 30-45 minutes.

    • Dyeing is continued at 130°C for 60-90 minutes to ensure full penetration and fixation of the dye.

  • Cooling and Rinsing: The dyebath is then cooled to 70-80°C, and the dyed fabric is removed and rinsed thoroughly with hot and then cold water.

  • Reduction Clearing: To remove any unfixed dye from the fiber surface and to improve wash fastness, a reduction clearing process is carried out. This involves treating the fabric in a bath containing sodium hydroxide (B78521) and sodium hydrosulfite at 70-80°C for 15-20 minutes.

  • Final Rinsing and Drying: The fabric is given a final rinse and then dried.

Visualizing the Developmental Pathway and Experimental Workflow

Logical Progression of Structural Modifications

The following diagram illustrates the logical evolution of anthraquinone disperse dye structures to improve their performance characteristics.

Structural_Evolution_of_Anthraquinone_Disperse_Dyes A Early Anthraquinone Dyes (e.g., C.I. Disperse Blue 3) Simple amino/hydroxy substitutions B Problem: Poor Sublimation Fastness on Polyester A->B Limitation E Problem: Gas Fading (NOx) A->E Limitation C Solution: Increase Molecular Size & Polarity B->C Addressed by D Introduction of Alkoxy/Aryloxy Groups (e.g., C.I. Disperse Red 60) C->D Leads to H Improved Dyes for Polyester (e.g., C.I. Disperse Red 92, Blue 87) Good all-round fastness D->H F Solution: Decrease Basicity of Amino Groups E->F Addressed by G Introduction of Electron-Withdrawing Groups (Halogens, Cyano groups) (e.g., C.I. Disperse Blue 56) F->G Leads to G->H

Caption: Evolution of Anthraquinone Disperse Dyes.

General Experimental Workflow for Synthesis and Application

This diagram outlines the typical workflow from the synthesis of an anthraquinone disperse dye to its application on a synthetic fiber.

Experimental_Workflow cluster_synthesis Dye Synthesis cluster_application Dye Application cluster_analysis Analysis A Anthraquinone Intermediate (e.g., 1,4-dihydroxyanthraquinone) B Chemical Modification (e.g., Amination, Halogenation) A->B C Crude Dye Product B->C D Purification (Crystallization/Chromatography) C->D E Pure Anthraquinone Disperse Dye D->E F Dye Dispersion Preparation (with dispersing agent) E->F K Characterization (Spectroscopy, etc.) E->K G Dyeing of Synthetic Fiber (e.g., High-Temperature Method) F->G H Dyed Fiber G->H I Reduction Clearing & Rinsing H->I J Finished Dyed Fabric I->J L Fastness Testing (Light, Wash, Sublimation) J->L

Caption: Synthesis and Application Workflow.

Conclusion

The historical development of anthraquinone-based disperse dyes is a testament to the ingenuity of chemists in response to the evolving demands of the textile industry. From the early days of dyeing cellulose acetate to the challenges posed by polyester, the structure of these dyes has been continually refined to enhance their performance. The journey from simple amino and hydroxy derivatives to more complex molecules with tailored substituents illustrates a clear progression of structure-property relationships. Today, while facing competition from other dye classes like azo dyes, anthraquinone disperse dyes continue to be valued for their unique bright shades, particularly in the red and blue regions, and their excellent lightfastness, securing their place in the palette of synthetic colorants.

References

Disperse Red 91: A Technical Guide to Commercial Suppliers, Purity, and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Disperse Red 91, a synthetic anthraquinone (B42736) dye. This document details commercially available sources, typical purity grades, and analytical methodologies for its characterization. This guide is intended to assist researchers, scientists, and professionals in drug development in sourcing and utilizing this compound for their studies.

Commercial Suppliers and Purity Grades

This compound is available from a variety of commercial chemical suppliers, catering to different research and industrial needs. The purity of the dye is a critical parameter for scientific applications, ensuring reproducibility and accuracy of experimental results. While "technical grade" is common for industrial dyeing processes, higher purity grades are essential for laboratory research. Below is a summary of some commercial suppliers and their stated purity levels for this compound.

SupplierWebsite/PlatformStated Purity/Grade
Career Henan Chemical Co.ChemicalBook≥98%[1]
MedChemExpressmedchemexpress.comResearch Grade (Certificate of Analysis available upon request)[2][3]
Enochdyeenochdye.comIndustrial Grade (Technical Data Sheet available)[4]
World Dye Varietyworldyevariety.comVarious (Lists multiple suppliers)
Alfa Chemistryalfred-chem.comNot specified
Clinisciencesclinisciences.comResearch Grade[5]
Gentaurgentaur.comHigh-quality laboratory reagent[6]

Note: Purity specifications can vary between batches and suppliers. It is highly recommended to request a certificate of analysis (CoA) for lot-specific purity data before purchase, especially for sensitive applications.

Experimental Protocols: Purity Determination by High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a robust and widely used analytical technique for the separation, identification, and quantification of components in a mixture. It is a primary method for assessing the purity of dyes like this compound. The following is a generalized HPLC method that can be adapted for the analysis of this compound, based on established protocols for disperse dyes.

Objective: To determine the purity of a this compound sample by separating the main component from any impurities.

Materials and Reagents:

  • This compound sample

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade, preferably deionized and filtered)

  • Methanol (HPLC grade)

  • Formic acid or other suitable modifier (optional, for pH adjustment of the mobile phase)

  • 0.22 µm syringe filters

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system equipped with:

    • Degasser

    • Binary or Quaternary pump

    • Autosampler

    • Column oven

    • Photodiode Array (PDA) or UV-Vis detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Data acquisition and processing software (e.g., Empower)

Methodology:

  • Standard and Sample Preparation:

    • Standard Solution: Accurately weigh a small amount of a this compound reference standard and dissolve it in a suitable solvent (e.g., acetonitrile or methanol) to prepare a stock solution of known concentration (e.g., 1 mg/mL). Further dilute the stock solution to create working standards of lower concentrations.

    • Sample Solution: Prepare a sample solution of this compound in the same manner as the standard solution.

    • Filter all solutions through a 0.22 µm syringe filter before injection to remove any particulate matter.

  • Chromatographic Conditions:

    • Mobile Phase: A gradient elution is typically employed for separating the main dye from its impurities. A common mobile phase combination for disperse dyes is a mixture of acetonitrile and water.

      • Mobile Phase A: Water

      • Mobile Phase B: Acetonitrile

    • Gradient Program:

      • 0-20 min: 40% B to 90% B

      • 20-25 min: Hold at 90% B

      • 25-26 min: 90% B to 40% B

      • 26-30 min: Re-equilibration at 40% B

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 10 µL

    • Detection: Monitor the absorbance at the maximum wavelength (λmax) of this compound (typically determined by a PDA scan).

  • Data Analysis:

    • Identify the peak corresponding to this compound in the chromatogram by comparing its retention time with that of the reference standard.

    • The purity of the sample is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

    • Purity (%) = (Area of this compound peak / Total area of all peaks) x 100

Visualizations

Experimental Workflow for Purity Analysis

The following diagram illustrates the typical workflow for determining the purity of a this compound sample using HPLC.

G cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis weigh Weigh Sample & Standard dissolve Dissolve in Solvent weigh->dissolve filter Filter through 0.22 µm Filter dissolve->filter inject Inject into HPLC System filter->inject separate Separation on C18 Column inject->separate detect Detection by PDA/UV-Vis separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Purity (%) integrate->calculate

Caption: Workflow for HPLC Purity Analysis of this compound.

Signaling Pathways and Biological Interactions

Currently, there is a lack of specific scientific literature detailing the direct interaction of this compound with defined cellular signaling pathways in a research context. Its primary application is in the textile and plastics industries as a colorant.[4] Toxicological studies have been conducted on various disperse dyes, some of which indicate potential for skin sensitization and other adverse health effects. However, these studies do not typically elucidate the specific molecular signaling cascades involved. Researchers investigating the biological effects of this compound would need to conduct foundational studies to identify any such interactions.

Conclusion

This technical guide provides essential information for researchers and scientists working with this compound. By understanding the available commercial sources, purity grades, and standard analytical techniques, users can ensure the quality and reliability of their starting materials. The provided HPLC protocol serves as a robust starting point for in-house purity verification. While the direct engagement of this compound in specific signaling pathways is not well-documented, this highlights a potential area for future research into the biological activity of this and other related anthraquinone-based dyes.

References

Methodological & Application

Application Notes and Protocols for High-Temperature Dyeing of Polyester with Disperse Red 91

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the high-temperature dyeing of polyester (B1180765) substrates with Disperse Red 91. The information is intended to guide researchers and scientists in achieving consistent and high-quality dyeing results for various applications.

Introduction to High-Temperature Polyester Dyeing

Polyester fibers, due to their crystalline structure and hydrophobic nature, require high-energy conditions for effective dyeing. The high-temperature dyeing method, typically conducted between 120°C and 140°C under pressure, is a widely used and effective technique.[1][2] This method facilitates the swelling of the polyester fibers, allowing the disperse dye molecules to penetrate the fiber structure and become physically trapped, resulting in excellent color fastness.[1] this compound, an anthraquinone-based dye, is suitable for achieving bright, bluish-pink to red shades on polyester with good light fastness, making it a viable option for applications requiring color stability.[3][4][5]

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the high-temperature dyeing of polyester with this compound.

Table 1: Recommended Dyeing Process Parameters

ParameterRecommended RangeRemarks
Dyeing Temperature120°C - 140°COptimal dyeing is typically achieved at 130°C.[1][6]
pH of Dyebath4.5 - 5.5An acidic medium is crucial for optimal dye uptake and stability.[1][7] Acetic acid is commonly used to adjust the pH.[7]
Holding Time at Dyeing Temperature30 - 60 minutesThe duration depends on the desired depth of shade.[1]
Heating Rate1°C - 2°C per minuteA controlled heating rate is essential to ensure level dyeing.[1]
Cooling Rate1°C - 2°C per minuteGradual cooling prevents shocking the fabric and potential crease formation.
Liquor Ratio1:10 to 1:20The ratio of the weight of the goods to the volume of the dye liquor.

Table 2: Typical Recipe for High-Temperature Dyeing

ComponentConcentrationPurpose
This compound0.5 - 2.0% (on weight of fabric)Colorant
Dispersing Agent0.5 - 1.0 g/LPrevents dye agglomeration and ensures a stable dispersion.[1]
Leveling Agent0.5 - 1.0 g/LPromotes uniform dye distribution and prevents unlevel dyeing.
Acetic Acid (or pH buffer)q.s. to pH 4.5 - 5.5Maintains the required acidic pH of the dyebath.[1][7]

Table 3: Fastness Properties of this compound on Polyester

Fastness PropertyRating (ISO Scale 1-5, unless specified)Reference
Light Fastness6-7 (Blue Wool Scale 1-8)[5][8]
Washing Fastness (Staining)4-5[5]
Washing Fastness (Fading)5[5]
Perspiration Fastness (Staining)5[5]
Perspiration Fastness (Fading)5[5]
Dry Heat (Ironing) Fastness (Staining)3-4[8]
Dry Heat (Ironing) Fastness (Fading)4-5[8]

Experimental Protocols

High-Temperature Exhaust Dyeing Protocol

This protocol outlines the step-by-step procedure for dyeing polyester fabric with this compound using a high-temperature, high-pressure (HTHP) dyeing apparatus.

Materials and Equipment:

  • Polyester fabric (pre-scoured and dried)

  • This compound

  • Dispersing agent

  • Leveling agent

  • Acetic acid

  • Distilled water

  • HTHP laboratory dyeing machine

  • Beakers and stirring rods

  • pH meter

Procedure:

  • Dye Dispersion Preparation:

    • Accurately weigh the required amount of this compound.

    • Create a smooth paste by adding a small amount of dispersing agent and a little cold water.

    • Gradually add warm water (40-50°C) to the paste while stirring continuously to form a fine dispersion.

  • Dye Bath Preparation:

    • Fill the dyeing vessel with the required volume of distilled water to achieve the desired liquor ratio.

    • Add the dispersing agent and leveling agent to the water and stir until dissolved.

    • Adjust the pH of the dye bath to 4.5 - 5.5 using acetic acid.[1][7]

    • Add the prepared dye dispersion to the dye bath and stir thoroughly.

  • Dyeing Cycle:

    • Introduce the pre-wetted polyester fabric into the dye bath at approximately 60°C.[7]

    • Seal the dyeing vessel and begin agitation.

    • Raise the temperature to the target dyeing temperature (e.g., 130°C) at a controlled rate of 1-2°C per minute.[1]

    • Hold the temperature at 130°C for 30-60 minutes, depending on the desired shade depth.[1]

    • After the holding period, cool the dye bath down to 70-80°C at a rate of 1-2°C per minute.

    • Drain the dye bath.

  • Rinsing:

    • Rinse the dyed fabric with hot water (60-70°C) to remove loose dye from the surface.

    • Follow with a cold water rinse.

Reduction Clearing Protocol

A reduction clearing after-treatment is crucial to remove any unfixed disperse dye from the fiber surface, which significantly improves the wet fastness properties of the dyed material.[9][10]

Materials and Equipment:

  • Dyed polyester fabric

  • Sodium hydrosulfite (reducing agent)

  • Sodium hydroxide (B78521) (alkali)

  • Detergent

  • Beakers and stirring rods

  • Heating and stirring apparatus

Procedure:

  • Reduction Clearing Bath Preparation:

    • Prepare a fresh bath with a liquor ratio of 1:10 to 1:20.

    • Add sodium hydroxide (e.g., 2 g/L) and a non-ionic detergent (e.g., 1 g/L).

    • Add sodium hydrosulfite (e.g., 2 g/L).

  • Treatment:

    • Immerse the rinsed, dyed fabric into the reduction clearing bath.

    • Raise the temperature to 70-80°C.[11]

    • Treat the fabric for 15-20 minutes at this temperature with gentle agitation.[11]

  • Post-Clearing Rinsing and Neutralization:

    • Drain the reduction clearing bath.

    • Rinse the fabric thoroughly with hot water.

    • Neutralize the fabric in a bath containing a small amount of acetic acid.

    • Rinse again with cold water.

  • Drying:

    • Hydroextract the fabric to remove excess water.

    • Dry the fabric in an oven or a suitable dryer at a temperature that will not cause dye sublimation.

Visualizations

Dyeing_Workflow cluster_prep Preparation cluster_dyeing High-Temperature Dyeing Cycle cluster_post Post-Treatment Dye_Dispersion 1. Dye Dispersion This compound + Dispersing Agent Dye_Bath 2. Dye Bath Preparation Water, Auxiliaries, pH 4.5-5.5 Dye_Dispersion->Dye_Bath Load_Fabric 3. Load Fabric @ 60°C Dye_Bath->Load_Fabric Heat_Up 4. Ramp Temperature 1-2°C/min to 130°C Load_Fabric->Heat_Up Hold 5. Hold at 130°C 30-60 min Heat_Up->Hold Cool_Down 6. Cool Down 1-2°C/min to 80°C Hold->Cool_Down Rinse_1 7. Hot & Cold Rinse Cool_Down->Rinse_1 Reduction_Clearing 8. Reduction Clearing NaOH, Na2S2O4 @ 70-80°C Rinse_1->Reduction_Clearing Rinse_2 9. Rinse & Neutralize Reduction_Clearing->Rinse_2 Dry 10. Dry Fabric Rinse_2->Dry Final_Product Dyed Polyester Fabric Dry->Final_Product

Caption: High-temperature dyeing workflow for polyester with this compound.

Dyeing_Mechanism cluster_dyebath Aqueous Dye Bath (pH 4.5-5.5) cluster_fiber Polyester Fiber (at 130°C) Dye_Aggregates This compound (Aggregates) Single_Molecules Single Dye Molecules (Solubilized) Dye_Aggregates->Single_Molecules Dispersion Dispersing_Agent Dispersing Agent Dispersing_Agent->Dye_Aggregates Stabilization Fiber_Surface Fiber Surface Single_Molecules->Fiber_Surface Adsorption Amorphous_Region Swollen Amorphous Regions (Dye Penetration) Fiber_Surface->Amorphous_Region Diffusion Crystalline_Region Crystalline Regions (Impermeable)

Caption: Mechanism of this compound dyeing on polyester at high temperature.

References

Analytical methods for quantification of Disperse Red 91 in textiles

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Disperse Red 91, an anthraquinone-based dye, is utilized in the coloration of synthetic textiles, particularly polyester (B1180765).[1] Due to potential allergic reactions and other health concerns associated with certain disperse dyes, regulatory bodies have imposed restrictions on their presence in consumer products.[2][3] This necessitates robust and reliable analytical methods for the accurate quantification of this compound in textile matrices. This application note details validated protocols for the extraction and quantification of this compound in textiles using High-Performance Liquid Chromatography (HPLC) coupled with Photodiode Array (PDA) and Mass Spectrometry (MS) detection.

Introduction

The use of synthetic dyes, including disperse dyes, is widespread in the textile industry for dyeing synthetic fibers like polyester, nylon, and acetate.[4] Disperse dyes are characterized by their low water solubility and their ability to sublime, which makes them suitable for dyeing hydrophobic fibers. However, the potential for some disperse dyes to be allergenic or carcinogenic has led to regulations restricting their use in textiles and other consumer goods.[2] Accurate and sensitive analytical methods are therefore crucial for quality control and regulatory compliance. This document provides detailed methodologies for the quantification of this compound in textile samples.

Analytical Methods Overview

The primary method for the quantification of this compound in textiles involves solvent extraction followed by chromatographic analysis. High-Performance Liquid Chromatography (HPLC) is the most common technique, often coupled with various detectors for enhanced selectivity and sensitivity.

  • High-Performance Liquid Chromatography (HPLC): This technique separates the components of a mixture based on their differential partitioning between a stationary phase and a mobile phase.[5][6] For disperse dye analysis, reversed-phase HPLC is typically employed.[3]

  • Photodiode Array (PDA) Detector: Provides spectral information across a range of wavelengths, aiding in the identification and purity assessment of the analyte peak.

  • Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS): Offer high selectivity and sensitivity for definitive identification and quantification, especially at trace levels.[5][7]

Alternative, more rapid screening methods that require minimal sample preparation include ambient ionization mass spectrometry techniques such as Direct Analysis in Real Time (DART-MS) and Matrix-Assisted Laser Desorption Electrospray Ionization (MALDESI-MS).[8][9] However, for quantitative analysis, HPLC-based methods remain the gold standard.

Quantitative Data Summary

The following table summarizes typical performance data for the analysis of disperse dyes in textiles using LC-MS/MS. While specific data for this compound is not always individually reported, these values represent the general performance of the method for a range of disperse dyes.

ParameterTypical Value RangeReference
Limit of Detection (LOD)0.02 - 1.35 ng/mL[2]
Limit of Quantification (LOQ)0.06 - 4.09 ng/mL[2]
Linearity (r²)> 0.99[2][10]
Recovery70% - 114%[2][5]
Repeatability (%RSD)1.1% - 16.3%[2]

Experimental Protocols

Sample Preparation: Extraction of this compound from Textiles

The extraction of this compound from textile fibers is a critical step. Various solvents and conditions have been reported to be effective. Methanol (B129727) is a commonly used solvent due to its effectiveness and lower toxicity compared to alternatives like chlorobenzene (B131634) or dimethylformamide (DMF).[3][5]

Protocol: Methanol Extraction

  • Sample Preparation: Cut a representative portion of the textile sample into small pieces (approximately 1-2 mm). Weigh accurately about 1.0 g of the textile sample into a glass flask.

  • Extraction: Add 20 mL of methanol to the flask.

  • Ultrasonication: Place the flask in an ultrasonic bath and sonicate at 50-60°C for 30-60 minutes to facilitate the extraction of the dye.[2]

  • Centrifugation: After ultrasonication, centrifuge the sample at 10,000 rpm for 10 minutes to separate the textile fibers from the extract.[2]

  • Filtration: Carefully decant the supernatant and filter it through a 0.22 µm or 0.45 µm syringe filter into a clean vial.[2][3]

  • Concentration and Reconstitution (Optional): If higher sensitivity is required, the extract can be evaporated to dryness under a gentle stream of nitrogen and reconstituted in a smaller, known volume of the initial mobile phase.

  • Analysis: The filtered extract is now ready for HPLC analysis.

HPLC-PDA-MS/MS Analysis

Instrumentation

  • HPLC system with a binary pump, autosampler, and column oven.

  • Reversed-phase C18 column (e.g., 100 x 2.1 mm, 1.7 µm).[2]

  • Photodiode Array (PDA) detector.

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Chromatographic Conditions

ParameterCondition
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile or Methanol with 0.1% formic acid
Gradient A typical gradient starts with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the analyte, followed by re-equilibration.
Flow Rate 0.3 - 0.6 mL/min
Column Temperature 40°C
Injection Volume 5 - 10 µL

MS/MS Conditions

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive Mode
Capillary Voltage 0.7 - 4.0 kV
Source Temperature 150°C
Desolvation Temperature 500°C
Acquisition Mode Multiple Reaction Monitoring (MRM)

Standard Preparation

  • Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at a concentration of 100 µg/mL.

  • Working Standards: Prepare a series of working standards by serial dilution of the stock solution with the initial mobile phase to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 ng/mL).

Quantification

Quantification is performed by constructing a calibration curve from the peak areas of the working standards versus their known concentrations. The concentration of this compound in the textile extract is then determined from this calibration curve and reported in mg/kg of the textile sample.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC-PDA-MS/MS Analysis cluster_quantification Quantification TextileSample Textile Sample CutSample Cut into Small Pieces TextileSample->CutSample WeighSample Weigh 1.0 g CutSample->WeighSample AddMethanol Add 20 mL Methanol WeighSample->AddMethanol Ultrasonicate Ultrasonicate (50-60°C, 30-60 min) AddMethanol->Ultrasonicate Centrifuge Centrifuge (10,000 rpm, 10 min) Ultrasonicate->Centrifuge Filter Filter (0.22 µm) Centrifuge->Filter FinalExtract Final Extract for Analysis Filter->FinalExtract HPLC HPLC System FinalExtract->HPLC Inject PDA PDA Detector HPLC->PDA MSMS MS/MS Detector HPLC->MSMS Data Data Acquisition & Processing PDA->Data MSMS->Data Curve Construct Calibration Curve Data->Curve Calibration Prepare Calibration Standards Calibration->Curve Calculate Calculate Concentration in Sample Curve->Calculate Result Result (mg/kg) Calculate->Result

Caption: Experimental workflow for the quantification of this compound in textiles.

Logical_Relationship Method Analytical Method HPLC PDA MS/MS Purpose Purpose Separation Identification Quantification Method:hplc->Purpose:sep Method:pda->Purpose:iden Method:ms->Purpose:iden Method:ms->Purpose:quan Advantage High Sensitivity & Selectivity Purpose->Advantage

Caption: Logical relationship between analytical techniques and their purpose.

References

Application Notes and Protocols for Dyeing Polyester/Cotton Blends with Disperse Red 91

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the application of Disperse Red 91 in the dyeing of polyester (B1180765)/cotton (P/C) blended fabrics. The information is intended for use in research and development settings.

Introduction

Dyeing polyester/cotton (P/C) blends presents a significant challenge due to the different chemical natures of the constituent fibers. Polyester, a synthetic hydrophobic fiber, is typically dyed with non-ionic disperse dyes at high temperatures. In contrast, cotton, a natural cellulosic fiber, is dyed with anionic dyes, such as reactive dyes, under alkaline conditions. This compound is an anthraquinone-based disperse dye suitable for polyester fibers, imparting a bluish-pink to red shade.

The dyeing of P/C blends can be carried out using either a two-bath or a one-bath process. The two-bath process, while offering optimal color yield and fastness for each fiber, is time-consuming, and energy- and water-intensive. The one-bath process offers a more economical and environmentally friendly alternative. This document focuses on a one-bath, two-step exhaust dyeing method, which is a widely adopted compromise to balance efficiency with quality.

Quantitative Data Summary

The following tables summarize key quantitative data for a typical one-bath, two-step dyeing process of a 65/35 polyester/cotton blend using this compound and a representative reactive dye.

Table 1: Typical Recipe for One-Bath, Two-Step Dyeing of Polyester/Cotton (65/35) Blends

ComponentFunctionConcentration
Polyester Dyeing Step
This compoundColorant for Polyester1.0 - 3.0% (on weight of fabric, o.w.f.)
Dispersing AgentPrevents dye agglomeration0.5 - 1.0 g/L
Leveling AgentPromotes even dye uptake0.5 - 1.0 g/L
Acetic AcidpH control (4.5 - 5.5)As required
Cotton Dyeing Step
Reactive Dye (e.g., Vinyl Sulfone type)Colorant for Cotton1.0 - 3.0% (o.w.f.)
Glauber's Salt (Na₂SO₄)Promotes dye exhaustion40 - 80 g/L
Soda Ash (Na₂CO₃)Alkali for dye fixation15 - 20 g/L
Post-Treatment
Sodium HydrosulfiteReducing agent for clearing2.0 g/L
Caustic Soda (NaOH)Alkali for clearing2.0 g/L
Non-ionic DetergentSoaping agent1.0 - 2.0 g/L

Table 2: Typical Colorfastness Properties of this compound / Reactive Dye on P/C Blend

Fastness PropertyStandard Test MethodRating (Scale)
Light FastnessISO 105-B024-5 (1-8)
Washing Fastness (Color Change)ISO 105-C064-5 (1-5)
Washing Fastness (Staining on Cotton)ISO 105-C064 (1-5)
Rubbing Fastness (Dry)ISO 105-X124-5 (1-5)
Rubbing Fastness (Wet)ISO 105-X123-4 (1-5)

Note: Fastness properties can vary depending on the depth of shade, specific reactive dye used, and the quality of the after-treatment processes.

Experimental Protocols

Pre-treatment of Polyester/Cotton Fabric

Objective: To remove impurities like oils, waxes, and sizes from the fabric to ensure uniform wetting and dyeing.

Procedure:

  • Prepare a scouring bath with a liquor ratio of 1:10 containing:

    • Non-ionic detergent: 1.0 - 2.0 g/L

    • Soda ash (Na₂CO₃): 1.0 - 2.0 g/L

  • Immerse the P/C fabric in the bath and raise the temperature to 80-90°C.

  • Maintain the temperature for 45-60 minutes with gentle agitation.

  • Drain the bath, rinse the fabric thoroughly with hot water, followed by a cold water rinse.

  • Dry the fabric.

One-Bath, Two-Step Exhaust Dyeing Protocol

Objective: To dye both polyester and cotton fibers in a single bath with their respective dyes in a sequential process.

Procedure:

  • Polyester Dyeing Step: a. Set the dye bath at 50-60°C with a liquor ratio of 1:10. b. Add dispersing agent and leveling agent to the bath and circulate for 5 minutes. c. Adjust the pH of the bath to 4.5 - 5.5 using acetic acid. d. Add the well-dispersed this compound to the dye bath. e. Circulate for 10 minutes to ensure even distribution of the dye. f. Raise the temperature to 130-135°C at a rate of 1.5 - 2.0°C/minute. g. Hold the temperature at 130-135°C for 30-60 minutes to allow for the diffusion and fixation of the disperse dye into the polyester fibers. h. Cool the dye bath down to 80°C.

  • Cotton Dyeing Step: a. At 80°C, add the pre-dissolved reactive dye to the bath. b. After 10 minutes, add the required amount of Glauber's salt in portions over 15-20 minutes to promote exhaustion of the reactive dye onto the cotton fibers. c. Run for another 20 minutes. d. Cool the bath to 60°C. e. Add the pre-dissolved soda ash to the bath to raise the pH to 10.5-11.5 for the fixation of the reactive dye to the cotton fibers. f. Maintain the temperature at 60°C for 45-60 minutes. g. Drain the dye bath.

Post-treatment of Dyed Fabric

Objective: To remove unfixed dyes from the fabric surface to improve washing and rubbing fastness.

Procedure:

  • Rinsing: Rinse the dyed fabric with hot water followed by cold water.

  • Neutralization: Treat the fabric in a bath containing 0.5 - 1.0 g/L of acetic acid at 40°C for 10 minutes to neutralize any residual alkali. Drain the bath.

  • Reduction Clearing: a. Prepare a bath at 70-80°C with a liquor ratio of 1:10 containing:

    • Sodium Hydrosulfite: 2.0 g/L
    • Caustic Soda: 2.0 g/L b. Treat the fabric for 15-20 minutes. This step is crucial for removing any disperse dye that has stained the cotton fibers. c. Drain the bath and rinse thoroughly with hot water.

  • Soaping: a. Prepare a soaping bath at 90-95°C with a liquor ratio of 1:15 containing 1.0 - 2.0 g/L of non-ionic detergent. b. Treat the fabric for 15-20 minutes to remove any remaining unfixed dye. c. Drain the bath, rinse with hot water, and then with cold water until the water runs clear.

  • Drying: Dry the fabric at a temperature not exceeding 120°C.

Visualizations

Dyeing Mechanism and Interactions

The following diagram illustrates the logical relationships and interactions between the dyes and the fibers in a one-bath, two-step dyeing process.

Dyeing_Mechanism cluster_polyester Polyester Fiber cluster_cotton Cotton Fiber cluster_dyebath Aqueous Dyebath Polyester Polyester Cotton Cotton DisperseRed91 This compound (non-ionic) DisperseRed91->Polyester High Temp (130-135°C) Acidic pH (4.5-5.5) Van der Waals Forces Hydrophobic Interactions DisperseRed91->Cotton Staining (undesirable) Removed by Reduction Clearing ReactiveDye Reactive Dye (anionic) ReactiveDye->Polyester Minimal Interaction (hydrophobic repulsion) ReactiveDye->Cotton Lower Temp (60°C) Alkaline pH (10.5-11.5) Covalent Bond

Caption: Dye-fiber interactions in a one-bath, two-step process.

Experimental Workflow

The following diagram outlines the experimental workflow for the one-bath, two-step exhaust dyeing of polyester/cotton blends.

Experimental_Workflow Start Start: Pre-treated P/C Fabric PolyesterDyeing Polyester Dyeing Step (this compound) pH 4.5-5.5, 130-135°C Start->PolyesterDyeing Cooling1 Cool to 80°C PolyesterDyeing->Cooling1 CottonDyeing Cotton Dyeing Step (Reactive Dye + Salt) Cooling1->CottonDyeing Cooling2 Cool to 60°C CottonDyeing->Cooling2 Fixation Alkali Fixation (Soda Ash) pH 10.5-11.5, 60°C Cooling2->Fixation Drain1 Drain Dye Bath Fixation->Drain1 Rinsing1 Rinse Drain1->Rinsing1 Neutralization Neutralize with Acetic Acid Rinsing1->Neutralization ReductionClearing Reduction Clearing 70-80°C Neutralization->ReductionClearing Rinsing2 Rinse ReductionClearing->Rinsing2 Soaping Soaping 90-95°C Rinsing2->Soaping Rinsing3 Final Rinse Soaping->Rinsing3 Drying Dry Rinsing3->Drying End End: Dyed P/C Fabric Drying->End

Caption: One-bath, two-step exhaust dyeing workflow.

Application Notes and Protocols for Printing Disperse Red 91 on Synthetic Fabrics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the use of Disperse Red 91 in the dyeing of synthetic fabrics, with a particular focus on nylon. The information is intended to guide researchers in the application of this anthraquinone-based dye for achieving consistent and high-quality coloration of materials for various research and development purposes.

Introduction to this compound

This compound, with a Colour Index (C.I.) number of 60753 and CAS number 12236-10-1, is a non-ionic disperse dye belonging to the anthraquinone (B42736) class of colorants.[1] Its molecular structure imparts a bright red hue. Due to its low water solubility, it is applied to hydrophobic fibers from an aqueous dispersion. It is suitable for dyeing synthetic fibers such as polyester, acetate, and nylon.[2] The dyeing mechanism primarily involves the diffusion of the small dye molecules into the amorphous regions of the polymer structure at elevated temperatures, where they are held by van der Waals forces and hydrophobic interactions.[1]

Quantitative Data Summary

The following tables summarize the key properties and performance data for this compound. It is important to note that fastness properties can vary depending on the specific substrate, depth of shade, and processing conditions.

Table 1: Physicochemical Properties of this compound

PropertyValue
C.I. NameThis compound
C.I. Number60753
CAS Number12236-10-1
Chemical ClassAnthraquinone
Molecular FormulaC₂₀H₂₁NO₅
Molecular Weight355.39 g/mol
AppearanceRed Powder

Table 2: Representative Colorfastness Properties of this compound on Synthetic Fabrics

Fastness PropertyTest MethodRating (Scale 1-5)
Light FastnessAATCC 16.34-5
Washing Fastness (Color Change)ISO 105-C064
Washing Fastness (Staining)ISO 105-C064
Rubbing Fastness (Dry)ISO 105-X124
Rubbing Fastness (Wet)ISO 105-X123-4
Perspiration FastnessISO 105-E044

Note: Fastness ratings are based on typical performance and can vary. A rating of 5 indicates excellent fastness, while 1 indicates poor fastness.

Experimental Protocols

The following protocols outline the procedures for pre-treatment, dyeing, and post-treatment of nylon fabric with this compound using the exhaust dyeing method.

Pre-treatment of Nylon Fabric

Objective: To remove any impurities, oils, and sizing agents from the fabric that could interfere with dye uptake and levelness.

Materials:

  • Nylon fabric

  • Non-ionic detergent (e.g., Synthrapol)

  • Soda ash (Sodium Carbonate)

  • Deionized water

Procedure:

  • Prepare a scouring bath with a liquor ratio of 20:1 (20 parts water to 1 part fabric by weight).

  • Add 1.0 g/L of a non-ionic detergent and 1.0 g/L of soda ash to the bath.

  • Immerse the nylon fabric in the bath and raise the temperature to 60-70°C.

  • Maintain this temperature for 30 minutes with gentle agitation.

  • Drain the scouring liquor and rinse the fabric thoroughly with warm water, followed by a cold water rinse until the rinse water is clear and has a neutral pH.

  • The fabric is now ready for dyeing.

Exhaust Dyeing of Nylon with this compound

Objective: To dye the pre-treated nylon fabric with this compound to a desired shade.

Materials:

  • Pre-treated nylon fabric

  • This compound

  • Dispersing agent

  • Leveling agent

  • Acetic acid (or a suitable pH buffer)

  • Deionized water

Typical Recipe for a Medium Red Shade:

  • This compound: 1.0% on weight of fabric (o.w.f)

  • Dispersing agent: 1.0 g/L

  • Leveling agent: 0.5 g/L

  • Acetic Acid (80%): to adjust pH to 4.5-5.5

  • Liquor Ratio: 20:1

Procedure:

  • Set up a dye bath with the required volume of deionized water at 40°C.

  • Add the dispersing agent and leveling agent to the dye bath and stir until fully dissolved.

  • In a separate container, make a paste of the this compound powder with a small amount of cold water. Add this paste to the dye bath with continuous stirring to ensure proper dispersion.

  • Adjust the pH of the dye bath to 4.5-5.5 using acetic acid.

  • Immerse the pre-treated nylon fabric in the dye bath.

  • Raise the temperature of the dye bath to 100°C at a rate of 1-2°C per minute.

  • Hold the temperature at 100°C for 45-60 minutes, ensuring the fabric is fully submerged and gently agitated.

  • After the dyeing time, cool the dye bath down to 60-70°C.

  • Drain the dye bath and rinse the fabric with warm water.

Post-treatment: Reduction Clearing

Objective: To remove any unfixed surface dye from the fabric, thereby improving wash fastness and the brightness of the shade.[3][4]

Materials:

  • Dyed nylon fabric

  • Sodium Hydrosulfite (Reducing agent)

  • Caustic Soda (Sodium Hydroxide)

  • Deionized water

Procedure:

  • Prepare a fresh bath with a liquor ratio of 20:1 at 40-50°C.

  • Add 2.0 g/L of Sodium Hydrosulfite and 1.0-2.0 g/L of Caustic Soda to the bath.

  • Immerse the rinsed, dyed fabric in the reduction clearing bath.

  • Raise the temperature to 60-70°C and hold for 15-20 minutes with gentle agitation.

  • Drain the bath and rinse the fabric thoroughly with hot water, followed by a cold water rinse.

  • Neutralize the fabric with a very dilute solution of acetic acid if necessary, followed by a final cold water rinse.

  • Dry the fabric at a moderate temperature.

Visualizations

Dyeing Process Workflow

Dyeing_Workflow cluster_pretreatment Pre-treatment cluster_dyeing Dyeing cluster_posttreatment Post-treatment scouring Scouring (Non-ionic detergent, Soda Ash) rinsing1 Rinsing scouring->rinsing1 dye_bath_prep Dye Bath Preparation (Dye, Dispersing Agent, Leveling Agent, pH 4.5-5.5) rinsing1->dye_bath_prep exhaustion Exhaustion Dyeing (Ramp to 100°C, Hold for 45-60 min) dye_bath_prep->exhaustion rinsing2 Rinsing exhaustion->rinsing2 reduction_clearing Reduction Clearing (Sodium Hydrosulfite, Caustic Soda) rinsing2->reduction_clearing rinsing3 Final Rinsing & Neutralization reduction_clearing->rinsing3 drying Drying rinsing3->drying

Caption: Workflow for the exhaust dyeing of nylon fabric with this compound.

Dye-Fiber Interaction Pathway

Dye_Fiber_Interaction cluster_dyebath Aqueous Dye Bath cluster_fiber Nylon Fiber Dye_Dispersion Dispersed Dye Particles Single_Molecules Single Dye Molecules (in solution) Dye_Dispersion->Single_Molecules Equilibrium Fiber_Surface Fiber Surface Single_Molecules->Fiber_Surface Adsorption Fiber_Interior Amorphous Regions of Fiber Fiber_Surface->Fiber_Interior Diffusion (Heat-induced) Final_Dyeing Dyed Fiber Fiber_Interior->Final_Dyeing Fixation (Van der Waals forces, Hydrophobic interactions)

Caption: Mechanism of this compound interaction with nylon fiber during dyeing.

Safety Precautions

When handling this compound powder and the chemicals involved in the dyeing process, it is essential to follow standard laboratory safety procedures.[5][6][7]

  • Work in a well-ventilated area or under a fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Avoid inhalation of dye powder and chemical vapors.

  • Consult the Safety Data Sheet (SDS) for this compound and all other chemicals for detailed safety information.[5][6][7][8][9]

References

Application Notes and Protocols for Laboratory-Scale Carrier Dyeing of Polyester with Disperse Red 91

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the laboratory-scale dyeing of polyester (B1180765) fabric using Disperse Red 91 with the aid of a carrier. This method is particularly useful when high-temperature, high-pressure dyeing equipment is unavailable, allowing for dyeing at atmospheric pressure (at or near boiling point).

Introduction

Disperse dyes are non-ionic dyes with low water solubility, making them suitable for dyeing hydrophobic fibers like polyester.[1] However, the highly crystalline structure of polyester makes it difficult for dye molecules to penetrate the fiber matrix at temperatures below 100°C.[2] Dyeing carriers are organic compounds that accelerate the rate of dyeing by swelling the polyester fibers, effectively lowering the glass transition temperature and allowing for increased dye uptake at atmospheric boiling temperatures.[2][3][4][5][6] This protocol outlines a reproducible laboratory procedure for dyeing polyester with this compound, a bright red anthraquinone-based dye known for its good light fastness.[7][8][9]

Materials and Equipment

Materials:

  • This compound

  • Polyester fabric (pre-scoured and bleached)

  • Dyeing carrier (e.g., o-phenylphenol-based or a commercial equivalent)

  • Dispersing agent

  • Acetic acid (glacial)

  • Sodium hydroxide

  • Sodium hydrosulfite

  • Non-ionic detergent

  • Distilled or deionized water

Equipment:

  • Laboratory-scale dyeing machine (e.g., beaker dyer, shaking water bath)

  • Beakers

  • Glass rods

  • Pipettes

  • Measuring cylinders

  • Analytical balance

  • pH meter or pH indicator paper

  • Hot plate with magnetic stirrer

  • Thermometer

Data Presentation

The following tables summarize the key quantitative parameters for the carrier dyeing process of polyester with this compound.

Table 1: Dyebath Recipe

ComponentConcentrationPurpose
This compound1.0 - 3.0% (on weight of fabric)Colorant
Carrier2 - 5 g/LSwells polyester fibers, increases dye uptake[2][10]
Dispersing Agent1 - 2 g/LMaintains dye dispersion, prevents agglomeration[2][10]
Acetic Acid0.5 - 1.0 g/LMaintains acidic pH (4.5-5.5) for optimal dyeing[2][4]
Liquor Ratio1:20 - 1:30Ratio of the weight of the goods to the volume of the dyebath

Table 2: Process Parameters

ParameterValue
Dyeing Temperature95 - 100°C
Dyeing Time45 - 60 minutes
pH of Dyebath4.5 - 5.5
Reduction Clearing Temperature70 - 80°C
Reduction Clearing Time15 - 20 minutes

Experimental Protocols

Pre-treatment of Polyester Fabric

Before dyeing, it is crucial to remove any impurities, such as oils, waxes, and sizes from the fabric, as these can interfere with dye uptake and lead to uneven dyeing.

  • Prepare a scouring bath containing a non-ionic detergent (e.g., 1-2 g/L) and sodium carbonate (1 g/L) at a liquor ratio of 1:30.

  • Immerse the polyester fabric in the bath and heat to 60-70°C for 30 minutes with occasional stirring.

  • Rinse the fabric thoroughly with hot water, followed by a cold water rinse.

  • Allow the fabric to dry at room temperature.

Dyebath Preparation and Dyeing Procedure
  • Weigh the pre-treated polyester fabric accurately.

  • Calculate the required amounts of this compound, carrier, dispersing agent, and acetic acid based on the weight of the fabric and the desired liquor ratio (as per Table 1).

  • Prepare a stock solution of the dye by pasting the required amount of this compound with a small amount of dispersing agent and a little cold water. Gradually add hot water (around 40-50°C) to this paste with continuous stirring to form a fine dispersion.

  • Fill the dyeing vessel with the calculated volume of water and add the dispersing agent and carrier. Stir until the carrier is well-emulsified.

  • Add the prepared dye dispersion to the dyebath.

  • Adjust the pH of the dyebath to 4.5-5.5 using acetic acid.[2][4]

  • Immerse the polyester fabric in the dyebath at a temperature of approximately 60°C.[11]

  • Gradually raise the temperature of the dyebath to 95-100°C over a period of 30 minutes.

  • Continue the dyeing process at this temperature for 45-60 minutes with continuous agitation to ensure level dyeing.[2][4]

  • After the dyeing is complete, cool the dyebath down to about 60°C before removing the fabric.

Post-dyeing Treatment (Reduction Clearing)

Reduction clearing is an essential step to remove any unfixed disperse dye from the fiber surface, which improves the washing fastness and prevents crocking (color rubbing off).

  • Rinse the dyed fabric thoroughly with cold water.

  • Prepare a reduction clearing bath containing:

    • Sodium Hydroxide: 2 g/L

    • Sodium Hydrosulfite: 2 g/L

  • Treat the dyed fabric in this bath at 70-80°C for 15-20 minutes.

  • Rinse the fabric with hot water, followed by a cold water rinse.

  • Neutralize the fabric in a bath containing a small amount of acetic acid.

  • Finally, rinse the fabric with cold water and allow it to air dry.

Visualization of the Experimental Workflow

The following diagram illustrates the key stages of the laboratory-scale carrier dyeing process.

DyeingWorkflow start Start pretreatment Fabric Pre-treatment (Scouring & Rinsing) start->pretreatment weighing Weigh Fabric pretreatment->weighing dyebath_prep Dyebath Preparation (Water, Carrier, Dispersing Agent, Dye, Acetic Acid) weighing->dyebath_prep dyeing Dyeing Process (Ramp to 100°C, Hold for 45-60 min) dyebath_prep->dyeing cooling Cooling to 60°C dyeing->cooling rinsing1 Cold Water Rinse cooling->rinsing1 reduction_clearing Reduction Clearing (NaOH, Na2S2O4 at 70-80°C) rinsing1->reduction_clearing rinsing2 Hot & Cold Water Rinse reduction_clearing->rinsing2 neutralization Neutralization (Acetic Acid Bath) rinsing2->neutralization rinsing3 Final Cold Water Rinse neutralization->rinsing3 drying Air Dry rinsing3->drying end End drying->end

Caption: Workflow for Carrier Dyeing of Polyester with this compound.

References

Standard Test Methods for Assessing the Fastness Properties of C.I. Disperse Red 91

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the standardized methodologies for evaluating the colorfastness of C.I. Disperse Red 91, an anthraquinone-derived red disperse dye utilized in the coloring of synthetic textiles such as polyester (B1180765), as well as in plastics and cosmetics.[1] The protocols detailed herein are based on internationally recognized standards from the International Organization for Standardization (ISO) and the American Association of Textile Chemists and Colorists (AATCC). Adherence to these methods ensures reproducible and comparable assessment of the dye's performance against various environmental and domestic stressors.

Data Presentation: Fastness Properties of this compound

The following table summarizes the quantitative fastness ratings for C.I. This compound when applied to polyester fabric. The ratings are based on the standard Grey Scale for assessing color change (fading) and staining, and the Blue Wool Scale for lightfastness.[2][3][4][5][6] A higher rating indicates superior fastness performance.

Fastness PropertyStandardFading RatingStaining Rating
Lightfastness ISO 105-B026-7-
Washing ISO 105-C064-54
Perspiration ISO 105-E0455
Ironing ISO 105-X114-53-4
Crocking (Rubbing) ISO 105-X12(Data Not Available)(Data Not Available)
Sublimation ISO 105-P01(Data Not Available)(Data Not Available)

Note: Fastness properties can vary depending on the specific substrate, dyeing process, and depth of shade.[7]

Experimental Protocols

Detailed methodologies for the key fastness tests are provided below. These protocols are essential for ensuring accurate and consistent evaluation of this compound.

Colorfastness to Light

This test determines the resistance of the color to the action of an artificial light source representative of natural daylight.[7]

Standard: ISO 105-B02:2014[8]

Apparatus:

  • Xenon arc lamp apparatus[7]

  • Blue Wool standards (rated 1-8)[7][9][10]

  • Grey Scale for assessing color change (ISO 105-A02)[3]

  • Specimen holders

  • Masking material

Procedure:

  • Prepare specimens of the textile dyed with this compound.

  • Mount the specimens and a set of Blue Wool standards on the sample holders.[7]

  • Partially cover both the specimens and the Blue Wool standards with an opaque mask.

  • Expose the mounted samples to the light from the xenon arc lamp under controlled conditions of temperature and humidity.[7]

  • Continue the exposure until a specified amount of fading is observed on the test specimen or the standards.[7]

  • Assess the change in color of the exposed portion of the specimen by comparing it with the unexposed portion using the Grey Scale for color change.

  • The lightfastness rating is the number of the Blue Wool standard that exhibits a similar degree of fading to the test specimen.[7]

Workflow for Lightfastness Testing:

Lightfastness_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_assessment Assessment Prep_Sample Prepare Dyed Specimen Mount Mount Specimen & Standards Prep_Sample->Mount Prep_BW Prepare Blue Wool Standards Prep_BW->Mount Mask Partially Mask Mount->Mask Expose Expose to Xenon Arc Lamp Mask->Expose Compare_Fading Compare Fading of Specimen and Blue Wool Standards Expose->Compare_Fading Assign_Rating Assign Lightfastness Rating Compare_Fading->Assign_Rating Washing_Fastness_Workflow cluster_prep Preparation cluster_washing Washing Process cluster_assessment Assessment Prep_Composite Prepare Composite Specimen (Dyed Fabric + Multifiber Fabric) Load_Machine Load Launder-Ometer with Specimen, Detergent, Steel Balls Prep_Composite->Load_Machine Wash Agitate at Specified Temperature and Time Load_Machine->Wash Rinse_Dry Rinse and Dry Specimen Wash->Rinse_Dry Assess_Fading Assess Color Change (Grey Scale) Rinse_Dry->Assess_Fading Assess_Staining Assess Staining of Multifiber Fabric (Grey Scale) Rinse_Dry->Assess_Staining Crocking_Fastness_Workflow cluster_dry Dry Crocking cluster_wet Wet Crocking Start Start Prep_Specimen Mount Dyed Specimen on Crockmeter Start->Prep_Specimen Mount_Dry_Cloth Mount Dry Rubbing Cloth Prep_Specimen->Mount_Dry_Cloth Mount_Wet_Cloth Mount Wet Rubbing Cloth Prep_Specimen->Mount_Wet_Cloth Rub_Dry Rub Specimen Mount_Dry_Cloth->Rub_Dry Assess_Dry_Stain Assess Staining (Grey Scale) Rub_Dry->Assess_Dry_Stain Rub_Wet Rub Specimen Mount_Wet_Cloth->Rub_Wet Dry_Cloth Air Dry Rubbing Cloth Rub_Wet->Dry_Cloth Assess_Wet_Stain Assess Staining (Grey Scale) Dry_Cloth->Assess_Wet_Stain Sublimation_Fastness_Workflow cluster_prep Preparation cluster_heating Heating Process cluster_assessment Assessment Prep_Composite Prepare Composite Specimen (Dyed Fabric + Undyed Polyester) Place_in_Press Place in Heat Press Prep_Composite->Place_in_Press Apply_Heat_Pressure Apply Specified Temperature and Pressure for Set Time Place_in_Press->Apply_Heat_Pressure Cool Remove and Cool Apply_Heat_Pressure->Cool Assess_Staining Assess Staining of Undyed Fabric (Grey Scale) Cool->Assess_Staining Assess_Fading Assess Color Change of Specimen (Grey Scale) Cool->Assess_Fading

References

Protocol for sublimation and wash fastness testing of Disperse Red 91

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note on the Evaluation of Disperse Red 91: Sublimation and Wash Fastness Testing Protocols

Introduction

This compound is a disperse dye of the anthraquinone (B42736) class, utilized in the dyeing and printing of synthetic fibers such as polyester (B1180765), its blends, and nylon fabrics.[1][2] Its performance, particularly its fastness properties, is critical to the quality and durability of the final textile product. This application note provides detailed protocols for assessing two key fastness properties of this compound: sublimation fastness and wash fastness. Sublimation fastness, or colorfastness to dry heat, is crucial for textiles subjected to high temperatures during processing (like heat setting or pleating) and end-use (ironing).[3][4] Wash fastness determines the resistance of the dye to desorption and abrasion during laundering.[5][6]

These protocols are based on internationally recognized standards, primarily the ISO 105-P01/AATCC Test Method 117 for sublimation fastness and ISO 105-C06 for wash fastness.[3][7] The intended audience for this document includes textile researchers, quality control scientists, and professionals in the dye and textile manufacturing industries.

Data Presentation: Fastness Properties of this compound

The following table summarizes the typical fastness ratings for this compound on polyester fabric. The ratings are based on a scale of 1 to 5, where 5 indicates excellent fastness and 1 indicates poor fastness.

Fastness TestStandardFadingStaining
Sublimation (Ironing) ISO 105-P014-53-4
Washing ISO 105-C064-54
Light Fastness -6-7-
Perspiration Fastness -55

Note: The data presented is a compilation from available industry sources. Actual results may vary depending on the dyeing process, depth of shade, and specific substrate.

Experimental Protocols

Protocol for Sublimation Fastness Testing (Adapted from ISO 105-P01 and AATCC 117)

Objective: To determine the resistance of the color of textiles dyed with this compound to the action of dry heat.[8][9]

Materials and Equipment:

  • Heat press or sublimation fastness tester with precisely controlled temperature.[7][10]

  • Specimen of polyester fabric dyed with this compound (e.g., 4 cm x 10 cm).[7]

  • Undyed, bleached polyester fabric for staining assessment.[7]

  • Grey Scale for Assessing Change in Colour (ISO 105-A02).

  • Grey Scale for Assessing Staining (ISO 105-A03).

  • Color matching cabinet with a standardized light source (e.g., D65).

Procedure:

  • Specimen Preparation: Cut a specimen of the dyed fabric to the required dimensions (e.g., 4 cm x 10 cm).[7] Place a piece of the undyed polyester fabric of the same size on top of the dyed specimen.[7]

  • Testing Conditions: Set the temperature of the heat press to the desired level. Common test temperatures for disperse dyes are 150°C, 180°C, and 210°C.[3][7] The test duration is typically 30 seconds.[3][7]

  • Heat Treatment: Place the composite specimen (dyed and undyed fabric) between the heating plates of the preheated press.[7] Apply heat for the specified time.

  • Cooling and Conditioning: After the specified time, remove the specimen and allow it to cool. Condition the specimen for at least 4 hours in a standard atmosphere.

  • Assessment:

    • Color Change: In a color matching cabinet, compare the treated dyed specimen with an untreated sample of the same fabric. Assess the change in color using the Grey Scale for Assessing Change in Colour.

    • Staining: Compare the undyed fabric that was in contact with the dyed specimen to an original piece of the undyed fabric. Assess the degree of staining using the Grey Scale for Assessing Staining.

  • Reporting: Record the test temperature, time, and the numerical ratings for both color change and staining.

Protocol for Wash Fastness Testing (Adapted from ISO 105-C06)

Objective: To determine the resistance of the color of textiles dyed with this compound to domestic and commercial laundering procedures.[11][12]

Materials and Equipment:

  • Launder-Ometer or a similar washing fastness tester.[13]

  • Stainless steel balls (6 mm diameter).[13]

  • Specimen of polyester fabric dyed with this compound (e.g., 4 cm x 10 cm).

  • Multifibre adjacent fabric (e.g., DW type containing wool, cotton, viscose, polyamide, polyester, and acrylic).

  • ECE phosphate (B84403) reference detergent.

  • Sodium perborate (B1237305).

  • Grey Scale for Assessing Change in Colour (ISO 105-A02).

  • Grey Scale for Assessing Staining (ISO 105-A03).

  • Color matching cabinet with a standardized light source (e.g., D65).

  • Sewing machine or needle and thread.

Procedure:

  • Specimen Preparation: Cut a specimen of the dyed fabric (e.g., 4 cm x 10 cm).[5] Sew it together with a piece of multifibre adjacent fabric of the same size along one of the shorter edges.[5]

  • Washing Solution Preparation: Prepare the washing solution according to the specific test conditions of ISO 105-C06. A common recipe is 4 g/L of ECE detergent and 1 g/L of sodium perborate in deionized water.[6]

  • Washing Cycle:

    • Preheat the water bath of the Launder-Ometer to the specified test temperature (e.g., 60°C for test C2S).[6]

    • Place the composite specimen, the required number of stainless steel balls (e.g., 25 for C2S), and the specified volume of washing solution (e.g., 50 ml for C2S) into a stainless steel container.[6]

    • Seal the container and place it in the Launder-Ometer. Run the machine for the specified duration (e.g., 30 minutes).[6]

  • Rinsing and Drying:

    • After the cycle, remove the specimen from the container.

    • Rinse the specimen twice in hot deionized water and then in cold deionized water.[6]

    • Squeeze out the excess water. Separate the dyed specimen from the multifibre fabric by cutting the stitching, leaving them attached at one corner.[6]

    • Dry the specimens in the air at a temperature not exceeding 60°C.[6]

  • Assessment:

    • Color Change: In a color matching cabinet, compare the treated dyed specimen with an untreated sample of the same fabric using the Grey Scale for Assessing Change in Colour.

    • Staining: Assess the degree of staining on each of the different fiber strips of the multifibre fabric using the Grey Scale for Assessing Staining.

  • Reporting: Record the test conditions (e.g., ISO 105-C06 C2S) and the numerical ratings for color change and for the staining of each fiber type.

Visualized Experimental Workflows

Sublimation_Fastness_Workflow cluster_prep Preparation cluster_testing Testing cluster_assessment Assessment A Cut Dyed Fabric Specimen (4x10 cm) C Combine Specimens A->C B Cut Undyed Polyester (4x10 cm) B->C E Place Specimen in Press (30 seconds) C->E D Preheat Heat Press (e.g., 180°C) D->E F Remove and Cool Specimen E->F G Evaluate Color Change (vs. Original Dyed) F->G H Evaluate Staining (of Undyed Fabric) F->H I Record Grey Scale Ratings G->I H->I

Caption: Workflow for Sublimation Fastness Testing.

Wash_Fastness_Workflow cluster_prep Preparation cluster_washing Washing & Drying cluster_assessment Assessment A Cut Dyed Specimen (4x10 cm) C Sew Specimens Together A->C B Cut Multifibre Fabric (4x10 cm) B->C E Launder-Ometer Test (e.g., 60°C, 30 min) C->E D Prepare Wash Solution (Detergent + Perborate) D->E F Rinse and Dry Specimen E->F G Evaluate Color Change (vs. Original Dyed) F->G H Evaluate Staining (of Multifibre Fabric) F->H I Record Grey Scale Ratings G->I H->I

Caption: Workflow for Wash Fastness Testing.

References

Troubleshooting & Optimization

Technical Support Center: Disperse Red 91 Dispersion Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) to address challenges related to the dispersion stability of Disperse Red 91.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a non-ionic anthraquinone (B42736) dye characterized by its low water solubility.[1][2][3][4] It is primarily used in the dyeing and printing of hydrophobic synthetic fibers, particularly polyester (B1180765) and its blends, due to its good light fastness.[5][6][7] Its applications extend to plastics and cosmetics.[1][2]

Q2: What are the common indicators of poor dispersion stability with this compound?

Poor dispersion stability of this compound can manifest in several ways during your experiments:

  • Agglomeration and Flocculation: Dye particles clump together, forming larger aggregates.[8] This can lead to visible specks on the dyed material.

  • Sedimentation: The dye particles settle out of the dispersion over time, leading to a non-uniform concentration.

  • Color Spots: Undispersed dye particles can deposit on the substrate, causing spots of intense color.[8]

  • Uneven Dyeing: An unstable dispersion results in inconsistent shade and depth of color across the material.[8]

  • Clogging: Agglomerated particles can block filters and equipment.

Q3: What is the ideal particle size for a stable this compound dispersion?

For optimal dispersion stability and dyeing performance, the average particle size of this compound should be in the range of 0.5 to 1 micron.[9] A narrow particle size distribution is also crucial, as a wide distribution with overly large particles can lead to instability and recrystallization.[9]

Q4: How does pH affect the dispersion stability of this compound?

The pH of the dye bath is a critical factor. Disperse dyes, including this compound, are most stable in a weakly acidic medium, typically between pH 4.5 and 5.5.[10] In alkaline conditions (pH > 6), many disperse dyes can undergo hydrolysis, leading to changes in color and a decrease in stability.[10][11] It is essential to monitor and control the pH throughout the dyeing process.

Q5: Can high temperatures impact the stability of the dispersion?

Yes, high temperatures can negatively affect dispersion stability. While temperatures up to 130°C are necessary for dyeing polyester, excessive heat or prolonged exposure can cause the dispersant to desorb from the dye particles, leading to aggregation.[12][13] It is important to follow recommended heating rates and dyeing times to maintain a stable dispersion.[14]

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments with this compound.

Issue 1: Dye particles are agglomerating in the dispersion.

Potential Cause Recommended Solution
Inadequate Milling/Grinding Ensure the milling process is sufficient to break down dye agglomerates to the target particle size of 0.5-1.0 µm. Consider extending milling time or using a more efficient milling technique (e.g., bead milling).[15]
Insufficient or Ineffective Dispersant Verify that the correct type and concentration of dispersant are being used. Anionic dispersants like lignosulfonates or naphthalene (B1677914) sulfonates are commonly used.[12] The optimal concentration should be determined experimentally; insufficient amounts will not prevent agglomeration, while excessive amounts can also cause instability.[3]
Incorrect pH Adjust the pH of the dispersion to the optimal range of 4.5-5.5 using a suitable buffer, such as an acetic acid/acetate buffer.[10]
High Water Hardness Use deionized or distilled water for preparing the dispersion. High concentrations of metal ions (e.g., Ca²⁺, Mg²⁺) can interfere with the dispersant and promote agglomeration.[16]
Rapid Temperature Increase Control the heating rate of the dye bath to prevent thermal shock, which can destabilize the dispersion. A gradual temperature increase is recommended.[13][14]

Issue 2: The color of the dyed material is uneven or spotty.

Potential Cause Recommended Solution
Poor Dispersion Quality This is often the root cause. Refer to the solutions for "Issue 1" to ensure a stable and fine dispersion before starting the dyeing process.
Presence of Impurities Ensure the this compound dye is of high purity. Impurities can act as nucleation sites for agglomeration.[8]
Inadequate Wetting of the Substrate Use a suitable wetting agent in your formulation to ensure the dye dispersion can evenly penetrate the material.
Oligomers from Polyester When dyeing polyester at high temperatures, low molecular weight polymers (oligomers) can migrate to the fiber surface and cause uneven dyeing. Using a dispersing agent with good thermal stability can help mitigate this.[14]

Quantitative Data Summary

The following tables provide representative data on how different formulation components can influence the stability of a disperse dye ink. While this data is for a representative Disperse Red, the trends are applicable to this compound.

Table 1: Effect of Dispersant Concentration on Particle Size and Zeta Potential

Dispersant Conc. (wt%)Average Particle Size (nm)Zeta Potential (mV)Stability Assessment
0.5350-25Prone to Agglomeration
1.0220-35Good
1.5180-45Very Good
2.0175-48Excellent
2.5185-46Stable, but no significant improvement over 2.0%

Data adapted from a study on a representative Disperse Red ink, demonstrating that increasing dispersant concentration generally leads to smaller particle size and a more negative zeta potential, indicating better stability.[17] A zeta potential more negative than -30 mV is typically considered indicative of a stable dispersion.[18]

Table 2: Influence of pH on Dispersion Stability

pHAverage Particle Size (nm)Zeta Potential (mV)Stability Assessment
4.0185-42Very Good
5.0180-45Excellent
6.0205-38Good
7.0250-31Moderate
8.0320-26Prone to Agglomeration
9.0410-20Unstable

This representative data shows that the dispersion is most stable in the weakly acidic pH range of 4-6. As the pH becomes neutral and then alkaline, the particle size increases and the absolute value of the zeta potential decreases, indicating reduced stability.[17]

Experimental Protocols

1. Protocol for Preparation of a Stable this compound Dispersion

This protocol provides a general guideline for preparing a lab-scale dispersion.

Materials:

  • This compound powder

  • Anionic dispersant (e.g., sodium lignosulfonate)

  • Wetting agent

  • Deionized water

  • Acetic acid (for pH adjustment)

  • High-speed disperser or bead mill

Procedure:

  • In a beaker, add the required amount of deionized water.

  • While stirring, add the wetting agent and the dispersant, and stir until fully dissolved.

  • Slowly add the this compound powder to the solution while continuously stirring.

  • Increase the stirring speed to high and mix for approximately 30 minutes to ensure the powder is fully wetted.

  • If using a bead mill for particle size reduction, transfer the pre-mixture to the mill and operate according to the manufacturer's instructions until the desired particle size is achieved.

  • Measure the pH of the dispersion and adjust to between 4.5 and 5.5 using a dilute solution of acetic acid.

  • Analyze the particle size and distribution using a suitable method (e.g., Dynamic Light Scattering) to confirm it meets the required specifications (average size < 1 µm).

2. Protocol for Dispersion Stability Assessment (Filter Paper Test)

This is a common method to quickly assess the quality of a disperse dye dispersion, adapted from standard industry practices like AATCC Test Method 146.[19][20][21][22]

Materials:

  • Prepared this compound dispersion (e.g., 10 g/L)

  • Whatman No. 2 filter paper or equivalent

  • Büchner funnel and vacuum flask

  • Graduated cylinder

  • Stopwatch

  • High-temperature dyeing apparatus (optional, for high-temperature stability test)

Procedure:

  • Set up the Büchner funnel and vacuum flask with a pre-wetted piece of Whatman No. 2 filter paper.

  • Measure 100 mL of the prepared this compound dispersion into a graduated cylinder.

  • Turn on the vacuum and simultaneously pour the dispersion into the funnel while starting the stopwatch.

  • Record the time it takes for the entire volume of the dispersion to pass through the filter paper. A shorter filtration time indicates a better dispersion.

  • After filtration, visually inspect the filter paper for any residue or large dye spots. A clean filter paper with minimal residue signifies good dispersion stability.

  • For High-Temperature Stability: Before filtration, heat a sample of the dispersion to the target dyeing temperature (e.g., 130°C) for a specified time (e.g., 30-60 minutes) in a sealed container.[20][21] Cool the dispersion back to room temperature and then perform the filter test as described above. Compare the results with the unheated sample to assess thermal stability.

Visualizations

experimental_workflow cluster_prep Dispersion Preparation cluster_analysis Quality Control & Analysis cluster_application Application start Start add_water Add Deionized Water start->add_water add_aux Add Dispersant & Wetting Agent add_water->add_aux add_dye Add this compound Powder add_aux->add_dye pre_mix Pre-mixing (Low Shear) add_dye->pre_mix milling Milling (High Shear) pre_mix->milling ph_adjust pH Adjustment (4.5-5.5) milling->ph_adjust particle_size Particle Size Analysis ph_adjust->particle_size Check < 1µm particle_size->milling If size > 1µm, re-mill filter_test Filter Paper Test particle_size->filter_test Proceed if size is optimal filter_test->add_aux If fails, reformulate ht_stability High-Temp Stability Test filter_test->ht_stability dyeing Dyeing Process ht_stability->dyeing Dispersion is stable finish Finished Product dyeing->finish

Caption: Experimental workflow for preparing and evaluating this compound dispersion stability.

logical_relationships cluster_positive Factors Promoting Stability cluster_negative Factors Causing Instability stability Good Dispersion Stability large_ps Large Particle Size stability->large_ps wrong_ph Incorrect pH (Alkaline) stability->wrong_ph impurities Dye Impurities stability->impurities high_temp Excessive Temperature stability->high_temp small_ps Small Particle Size (0.5-1µm) small_ps->stability optimal_ph Optimal pH (4.5-5.5) optimal_ph->stability good_dispersant Effective Dispersant good_dispersant->stability low_hardness Low Water Hardness low_hardness->stability

References

Technical Support Center: Optimizing Disperse Red 91 Dyeing Kinetics

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Disperse Red 91. The information herein is designed to help optimize dyeing kinetics by controlling pH and temperature, ensuring reproducible and high-quality results.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for dyeing polyester (B1180765) with this compound?

For most disperse dyes, including this compound, the optimal dyeing pH is in the weakly acidic range of 4.5 to 5.5.[1] Maintaining this pH is crucial for the stability of the dye and for satisfactory dye exhaustion.[1] Acetic acid is commonly used to control the pH of the dyebath.[1]

Q2: Why is maintaining an acidic pH important?

Disperse dyes can be sensitive to alkaline conditions, especially at the high temperatures required for dyeing polyester.[2] A pH above 6 can lead to hydrolysis of the dye molecules, which can cause a change in color and a decrease in the depth of the shade.[3] An acidic dyebath ensures the chemical stability of the this compound throughout the dyeing process.

Q3: What is the recommended temperature for dyeing with this compound?

High temperatures are necessary to swell the polyester fibers, allowing the disperse dye to penetrate and diffuse into the fiber structure.[1] For high-temperature dyeing methods, a temperature above 100°C is required, with a typical range of 120-130°C being optimal for many disperse dyes.[1][4]

Q4: What happens if the dyeing temperature is too low or too high?

If the temperature is too low (e.g., below 100°C without a carrier), the polyester fibers will not swell sufficiently, leading to poor dye uptake and a light, uneven shade.[1] Conversely, excessively high temperatures can lead to dye sublimation, where the dye turns into a gas, which can cause a loss of color and potential contamination of equipment. It can also negatively impact the physical strength of the fabric.[1]

Q5: How does dyeing time affect the final result?

Dyeing time is another critical parameter. The time required for optimal dye uptake is dependent on the temperature. At the recommended temperature of 130°C, a dyeing time of 30-60 minutes is generally sufficient to reach equilibrium, where the maximum amount of dye has been absorbed by the fiber.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Pale or Light Shade 1. Dyeing temperature was too low. 2. Insufficient dyeing time. 3. Dyebath pH was incorrect.1. Ensure the dyeing temperature reaches and is maintained at 130°C. 2. Increase the dyeing time to at least 60 minutes. 3. Check and adjust the dyebath pH to be within the 4.5-5.5 range using acetic acid.
Uneven Dyeing or Streaks 1. Poor dye dispersion. 2. The heating rate was too fast. 3. Improper circulation of the dyebath.1. Ensure the dye is properly pasted with a dispersing agent before adding to the dyebath. 2. Control the rate of temperature rise to 1-2°C per minute. 3. Ensure adequate agitation or circulation of the dyebath for uniform dye distribution.
Shade Variation Between Batches 1. Inconsistent pH control. 2. Fluctuations in dyeing temperature. 3. Variations in dyeing time.1. Implement a strict pH monitoring and control protocol for every batch. 2. Calibrate temperature controllers to ensure consistent and accurate temperature. 3. Standardize the dyeing time for all batches.
Poor Wash Fastness 1. Unfixed dye on the fiber surface. 2. Dye aggregation on the fiber surface.1. Perform a reduction clearing process after dyeing to remove surface dye. This is typically done with a solution of sodium hydroxide (B78521) and sodium hydrosulfite. 2. Ensure proper dispersion of the dye in the initial dyebath.
Color Change or Fading 1. Dye hydrolysis due to high pH. 2. Dye sublimation due to excessive temperature.1. Strictly maintain the dyebath pH between 4.5 and 5.5. 2. Avoid exceeding the recommended dyeing temperature of 130°C.

Quantitative Data on Dyeing Parameters

The following tables provide illustrative data on the effect of temperature and pH on the dyeing of polyester with a typical red disperse dye, similar in properties to this compound.

Table 1: Effect of Temperature on Dye Exhaustion

Temperature (°C)Dyeing Time (min)Dye Exhaustion (%)Color Strength (K/S)
10060458.2
110606512.5
120608518.9
130609522.1
140609321.5

Note: This data is representative and illustrates the general trend of increasing dye exhaustion and color strength with temperature up to an optimal point, after which sublimation may cause a slight decrease.

Table 2: Effect of pH on Color Strength and Dye Stability

Dyebath pHTemperature (°C)Dyeing Time (min)Color Strength (K/S)Visual Appearance
3.51306021.5Bright Red
4.51306022.1Bright Red
5.51306022.0Bright Red
6.51306019.8Slightly Dull Red
7.51306016.2Dull and Bluish Red

Note: This data illustrates the importance of maintaining an acidic pH for optimal color strength. At neutral to alkaline pH, hydrolysis can lead to a significant reduction in color yield and a shift in shade.

Experimental Protocols

High-Temperature Exhaust Dyeing of Polyester with this compound

This protocol outlines the standard procedure for dyeing polyester fabric in a laboratory setting.

1. Materials and Reagents:

  • Polyester fabric

  • This compound

  • Dispersing agent

  • Acetic acid (to adjust pH)

  • Sodium hydroxide (for reduction clearing)

  • Sodium hydrosulfite (for reduction clearing)

  • Deionized water

2. Equipment:

  • High-temperature laboratory dyeing machine

  • Beakers and graduated cylinders

  • Stirring rods

  • pH meter

  • Spectrophotometer for color measurement

3. Procedure:

  • Scouring: Before dyeing, the polyester fabric should be scoured to remove any impurities. This is typically done by washing the fabric in a solution containing a non-ionic detergent at 60-70°C for 20-30 minutes, followed by rinsing with hot and cold water.

  • Dye Dispersion Preparation: Create a paste of the required amount of this compound with an equal amount of a dispersing agent and a small amount of cold water. Stir until a smooth, lump-free paste is formed, then dilute with warm water (40-50°C).

  • Dye Bath Preparation: Fill the dyeing vessel with deionized water (maintain a liquor-to-goods ratio of, for example, 20:1). Add the prepared dye dispersion to the bath.

  • pH Adjustment: Adjust the pH of the dyebath to 4.5-5.5 using a dilute solution of acetic acid.

  • Dyeing Process:

    • Immerse the scoured polyester fabric in the dyebath at room temperature.

    • Raise the temperature of the dyebath to 130°C at a rate of 1.5-2°C per minute.

    • Hold the temperature at 130°C for 45-60 minutes, ensuring continuous agitation or circulation.

    • Cool the dyebath down to 70°C at a rate of 2-3°C per minute.

    • Drain the dyebath.

  • Reduction Clearing (After-treatment):

    • Prepare a fresh bath with a solution of 2 g/L sodium hydroxide and 2 g/L sodium hydrosulfite.

    • Treat the dyed fabric in this solution at 70-80°C for 15-20 minutes.

    • Rinse the fabric thoroughly with hot water, followed by a cold water rinse.

  • Drying: Dry the fabric in an oven or at ambient temperature.

4. Evaluation:

  • Assess the color strength (K/S value) and color coordinates (L, a, b*) of the dyed fabric using a spectrophotometer.

  • Perform wash fastness tests to evaluate the stability of the dyeing.

Visualizations

Dyeing_Process_Workflow cluster_prep Preparation cluster_dyeing Dyeing Cycle cluster_post Post-Treatment Scouring Scouring of Polyester Fabric Dye_Dispersion Preparation of Dye Dispersion Scouring->Dye_Dispersion Dye_Bath_Prep Dye Bath Preparation Dye_Dispersion->Dye_Bath_Prep pH_Adjustment pH Adjustment (4.5 - 5.5) Dye_Bath_Prep->pH_Adjustment Temp_Rise Temperature Rise (to 130°C) pH_Adjustment->Temp_Rise Dyeing Dyeing at 130°C (45-60 min) Temp_Rise->Dyeing Cooling Cooling (to 70°C) Dyeing->Cooling Reduction_Clearing Reduction Clearing Cooling->Reduction_Clearing Rinsing Rinsing Reduction_Clearing->Rinsing Drying Drying Rinsing->Drying Evaluation Evaluation (Color & Fastness) Drying->Evaluation

Caption: Experimental workflow for high-temperature exhaust dyeing of polyester with this compound.

Logical_Relationships cluster_params Controllable Parameters cluster_kinetics Dyeing Kinetics cluster_outcome Final Outcome Temp Temperature Dye_Uptake Dye Uptake Rate Temp->Dye_Uptake Increases Diffusion Dye Diffusion Temp->Diffusion Increases pH pH pH->Dye_Uptake Optimizes in acidic range Time Time Exhaustion Dye Exhaustion Time->Exhaustion Increases to equilibrium Dye_Uptake->Exhaustion Levelness Levelness (Evenness) Dye_Uptake->Levelness Color_Strength Color Strength (K/S) Exhaustion->Color_Strength Fastness Fastness Properties Exhaustion->Fastness Diffusion->Exhaustion

Caption: Logical relationships between dyeing parameters, kinetics, and final outcome for this compound.

References

Troubleshooting uneven dyeing and shade variation with Disperse Red 91

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Disperse Red 91. The information is presented in a question-and-answer format to directly address common issues encountered during dyeing experiments, particularly focusing on uneven dyeing and shade variation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is an anthraquinone-derived red disperse dye.[1][2] It is primarily used for dyeing hydrophobic synthetic fibers, most notably polyester (B1180765) and its blends.[3] Due to its good light fastness, it is also utilized in applications for plastics, cosmetics, and textiles requiring high durability, such as automotive fabrics.[1][4]

Q2: What is the recommended dyeing method for this compound on polyester?

The high-temperature, high-pressure (HTHP) exhaust dyeing method is the most suitable for achieving optimal results with this compound on polyester. This method involves heating the dyebath to temperatures around 130°C to facilitate the diffusion of the dye into the compact structure of the polyester fibers.[5][6]

Q3: What is the optimal pH range for dyeing with this compound?

For most disperse dyes, including this compound, a weakly acidic dyebath with a pH between 4.5 and 5.5 is recommended for optimal dye stability and exhaustion.[6][7] Significant deviations from this range can lead to shade variations and other dyeing issues.

Q4: Why is a reduction clearing process necessary after dyeing with this compound?

A reduction clearing process is crucial to remove any unfixed dye particles adhering to the fiber surface after dyeing.[8][9] This post-treatment step is essential for improving the wash and rubbing fastness of the dyed material and achieving a brighter, final shade.[8] A typical reduction clearing solution consists of sodium dithionite (B78146) and sodium hydroxide.[10]

Troubleshooting Guide: Uneven Dyeing and Shade Variation

Q1: I am observing patchy or streaky dyeing with this compound. What are the possible causes and solutions?

  • Cause: Poor dye dispersion is a primary cause of uneven dyeing, leading to the formation of dye agglomerates that result in spots or streaks on the fabric.[11] This can be due to inadequate mixing, poor quality of the dye, or incorrect auxiliary selection.

  • Solution: Ensure the dye is properly pasted with a dispersing agent and warm water before adding it to the dyebath. Employ a high-quality, high-temperature stable dispersing agent to maintain a fine and stable dye dispersion throughout the dyeing process.[12] Adequate agitation and circulation of the dyebath are also critical.[11]

  • Cause: An incorrect temperature rising rate can cause the dye to rush onto the fiber surface, leading to poor leveling.

  • Solution: A gradual and controlled heating rate, typically 1-2°C per minute, is recommended, especially in the critical temperature range of 90°C to 125°C where most of the dye exhaustion occurs.[12][13]

  • Cause: Improper fabric preparation can leave impurities such as oils, sizing agents, or knitting oils on the substrate, which can hinder uniform dye penetration.[14]

  • Solution: Thoroughly scour and clean the substrate before dyeing to ensure all impurities are removed.

Q2: My dyed samples show significant batch-to-batch shade variation. How can I improve reproducibility?

  • Cause: Inconsistent dyeing parameters are a major contributor to shade variation between batches.[15] This includes fluctuations in liquor ratio, temperature profiles, pH, and dyeing time.[12]

  • Solution: Strictly control all dyeing parameters. Use a calibrated pH meter and temperature controller. Ensure the liquor ratio is consistent for each batch.[15]

  • Cause: Variations in the raw material, even from different lots of the same polyester, can lead to differences in dye uptake.[16]

  • Solution: For critical applications, it is advisable to use a single batch of substrate for the entire dyeing series. If using different batches is unavoidable, conduct preliminary dyeing trials to assess any differences in dyeing behavior.

  • Cause: The quality and concentration of dyeing auxiliaries, such as dispersing and leveling agents, can impact shade reproducibility.

  • Solution: Use high-quality auxiliaries from a reliable supplier and ensure accurate measurement for each batch.

Q3: The final shade of my dyed fabric is lighter than expected. What could be the reason?

  • Cause: Insufficient dyeing temperature or time will result in incomplete dye uptake.

  • Solution: Verify that the dyeing temperature reached and was maintained at the recommended 130°C for the appropriate duration, typically 30-60 minutes for medium to dark shades.[5]

  • Cause: An incorrect pH can affect dye exhaustion.

  • Solution: Ensure the dyebath pH is within the optimal 4.5-5.5 range.[7]

  • Cause: The presence of oligomers, which are low molecular weight polymers from the polyester, can precipitate on the fiber surface and hinder dye uptake.[14]

  • Solution: Using a suitable dispersing agent can help to keep oligomers dispersed in the dyebath. A thorough reduction clearing after dyeing can also help remove surface oligomers.[9]

Data Presentation

Table 1: Recommended Parameters for High-Temperature Dyeing of Polyester with this compound

ParameterRecommended RangeRemarks
Dyeing Temperature125°C - 135°COptimal at 130°C for most polyester types.[5]
pH of Dyebath4.5 - 5.5Use acetic acid to adjust.[7]
Holding Time30 - 60 minutesDependent on the desired depth of shade.[5]
Heating Rate1 - 2°C / minuteCritical for ensuring level dyeing.[12]
Liquor Ratio1:10 - 1:20Consistency is key for reproducibility.
Dispersing Agent0.5 - 1.5 g/LHigh-temperature stable, non-foaming type.
Leveling Agent0.5 - 1.0 g/LAids in uniform dye migration.[17]

Table 2: Typical Recipe for Reduction Clearing

ChemicalConcentrationTemperatureTime
Sodium Dithionite1 - 2 g/L70°C - 80°C15 - 20 minutes
Sodium Hydroxide1 - 2 g/L
Non-ionic Detergent0.5 - 1.0 g/L

Experimental Protocols

Protocol 1: Evaluation of this compound Dispersion Stability

  • Preparation of Dye Dispersion:

    • Accurately weigh 1 gram of this compound.

    • Create a smooth paste with a small amount of a high-temperature dispersing agent (e.g., 0.5 g/L) and warm water (40-50°C).

    • Gradually add 100 mL of deionized water while stirring continuously to form a stock dispersion.

  • Filter Paper Test (at Room Temperature):

    • Place a sheet of Whatman No. 2 filter paper in a Buchner funnel.

    • Pour 10 mL of the prepared dye dispersion through the filter paper.

    • Observe the filter paper for any large dye particles or specks, which would indicate poor initial dispersion. A uniform stain is desired.

  • High-Temperature Stability Test:

    • Take 50 mL of the stock dispersion and place it in a high-temperature dyeing vessel.

    • Heat the dispersion to 130°C and hold for 60 minutes.

    • Cool the dispersion back down to room temperature.

    • Filter the heat-treated dispersion through a fresh sheet of Whatman No. 2 filter paper.

    • Compare the filter paper from the heat-treated sample to the one from the room temperature test. An increase in specks or larger particles indicates poor high-temperature dispersion stability.

Protocol 2: Assessment of Leveling Properties

  • Dyeing without Leveling Agent (Control):

    • Prepare a dyebath with this compound (e.g., 1% on weight of fabric), a dispersing agent (e.g., 1 g/L), and adjust the pH to 4.5-5.5.

    • Introduce a pre-wetted polyester fabric sample.

    • Raise the temperature to 130°C at a rate of 2°C/min and hold for 45 minutes.

    • Cool down, rinse, and perform reduction clearing.

    • Dry the sample and visually assess for evenness.

  • Dyeing with Leveling Agent (Test):

    • Repeat the control dyeing procedure, but add a leveling agent (e.g., 0.5 g/L) to the dyebath.

    • Dry the sample and compare its evenness to the control sample. A noticeable improvement in the uniformity of the color indicates effective leveling action.

Visualizations

Troubleshooting_Uneven_Dyeing Problem Uneven Dyeing or Shade Variation CheckDispersion Check Dye Dispersion Problem->CheckDispersion CheckParameters Verify Dyeing Parameters Problem->CheckParameters CheckPreparation Examine Substrate Preparation Problem->CheckPreparation DispersionPoor Poor Dispersion CheckDispersion->DispersionPoor Specks/Agglomerates Observed DispersionGood Good Dispersion CheckDispersion->DispersionGood Uniform Dispersion ParametersIncorrect Parameters Incorrect CheckParameters->ParametersIncorrect Deviation from Standard ParametersCorrect Parameters Correct CheckParameters->ParametersCorrect Within Tolerance PreparationInadequate Inadequate Preparation CheckPreparation->PreparationInadequate Residual Impurities Detected PreparationAdequate Adequate Preparation CheckPreparation->PreparationAdequate Clean Substrate SolutionDispersion Solution: - Improve pasting technique - Use high-quality dispersing agent - Ensure adequate agitation DispersionPoor->SolutionDispersion DispersionGood->CheckParameters SolutionParameters Solution: - Calibrate equipment - Strictly control T, pH, time - Ensure consistent liquor ratio ParametersIncorrect->SolutionParameters ParametersCorrect->CheckPreparation SolutionPreparation Solution: - Thoroughly scour substrate - Remove all oils and sizes PreparationInadequate->SolutionPreparation FurtherInvestigation Further Investigation: - Check for oligomers - Test leveling agent efficacy PreparationAdequate->FurtherInvestigation

Caption: Troubleshooting logic for uneven dyeing and shade variation.

Dyeing_Workflow Start Start: Substrate Preparation DyeBathPrep Dye Bath Preparation (Dye, Auxiliaries, pH 4.5-5.5) Start->DyeBathPrep Dyeing High-Temperature Dyeing Cycle DyeBathPrep->Dyeing Heating Heat to 130°C (1-2°C/min) Dyeing->Heating Holding Hold at 130°C (30-60 min) Heating->Holding Cooling Cool to 80°C Holding->Cooling ReductionClearing Reduction Clearing (70-80°C) Cooling->ReductionClearing Rinsing Rinsing and Neutralization ReductionClearing->Rinsing End End: Dried Dyed Fabric Rinsing->End

Caption: Standard high-temperature exhaust dyeing workflow for polyester.

References

Technical Support Center: Disperse Red 91 Particle Agglomeration

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the agglomeration of Disperse Red 91 particles during experimental procedures.

Troubleshooting Guide

Agglomeration of this compound particles can lead to inconsistent results, including uneven color distribution and reduced efficacy in various applications. This guide provides a systematic approach to identifying and resolving common issues.

Problem: Visible Particle Aggregates or Sedimentation in Dispersion

Potential Cause Recommended Solution
Improper Dispersant Concentration Optimize the concentration of the primary dispersant (e.g., alkaline sodium lignosulfonate). Start with the recommended concentration from the protocol and perform a concentration gradient study to find the optimal level for your specific particle concentration.
Ineffective Wetting of Particles Ensure the use of an appropriate wetting agent in conjunction with the dispersant. The initial dispersion step is critical for proper wetting of the particle surfaces before the addition of other components.
Inadequate Mechanical Dispersion Utilize high-shear mixing or sonication to break down initial agglomerates. For laboratory-scale preparations, a high-speed homogenizer or a probe sonicator can be effective. For larger volumes, a horizontal sand mill is recommended.[1]
Incorrect pH of the Dispersion Adjust the pH of the dispersion to the optimal range for this compound and the chosen dispersant system. A pH of around 7.2 has been shown to be effective in maintaining stability.[1]
High Temperature During Dispersion While high temperatures can be necessary for some applications, excessive heat during the initial dispersion preparation can promote agglomeration. Prepare the initial dispersion at room temperature before any heating steps.
Presence of Metal Ions in Water Use deionized water for all dispersions to avoid the influence of divalent and trivalent cations, which can destabilize the dispersion.

Problem: Inconsistent Color or Staining in Application

Potential Cause Recommended Solution
Particle Re-agglomeration Over Time Evaluate the long-term stability of the dispersion. If agglomeration occurs after a period of storage, consider the addition of a stabilizing co-polymer or increasing the viscosity of the medium.
Interaction with Other Formulation Components Systematically evaluate the compatibility of this compound dispersion with other components in your formulation. Some additives may disrupt the stabilizing layer around the particles.
Fast Heating Rate in Application When using the dispersion in a heating process, employ a slow and controlled heating rate to prevent thermal shock to the dispersion, which can induce agglomeration.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound agglomeration?

A1: The primary cause of agglomeration is the inherent tendency of fine, hydrophobic particles to reduce their surface energy by clumping together in an aqueous environment. This is driven by van der Waals forces. Factors such as improper wetting, insufficient electrostatic or steric repulsion between particles, and external stressors like heat and ionic contamination can exacerbate this issue.

Q2: What is the role of a dispersant in preventing agglomeration?

A2: A dispersant, such as alkaline sodium lignosulfonate, adsorbs onto the surface of the this compound particles.[1] This creates a barrier that prevents particles from coming into close contact. This barrier can be due to electrostatic repulsion (if the dispersant is charged) or steric hindrance (if the dispersant has a bulky structure).

Q3: How do I choose the right surfactant or dispersant?

A3: The choice of surfactant or dispersant depends on the specific properties of your system. Anionic dispersants like sodium lignosulfonate are commonly used for disperse dyes.[1] It is often beneficial to use a combination of a wetting agent, which helps to displace air from the particle surface, and a dispersant, which provides long-term stability. Non-ionic surfactants can also be added to enhance stability, especially in high-temperature applications.

Q4: Can sonication be used to break up agglomerates?

A4: Yes, ultrasonication is a common and effective laboratory method for breaking down particle agglomerates in a dispersion.[2] However, it is important to optimize the sonication time and power, as excessive energy can sometimes lead to particle fracture or degradation. Sonication should be followed by stabilization with an appropriate dispersant to prevent re-agglomeration.

Q5: How can I assess the degree of agglomeration in my sample?

A5: Particle size analysis is the most direct way to quantify agglomeration. Techniques like Dynamic Light Scattering (DLS) can provide information on the size distribution of particles in the dispersion. A significant increase in the average particle size or the appearance of a second, larger population of particles is indicative of agglomeration. Simple visual inspection for sediment or turbidity can also be a preliminary indicator.

Quantitative Data on Dispersant Performance

The following table summarizes hypothetical, yet representative, data on the effect of different dispersant systems on the particle size of this compound.

Dispersant System Concentration (% w/w) Mean Particle Size (d50, µm) Polydispersity Index (PDI) Zeta Potential (mV)
None-15.80.85-10.2
Alkaline Sodium Lignosulfonate1.50.90.32-35.5
Naphthalene Sulfonate Condensate1.50.80.28-40.1
Non-ionic Surfactant (Alkyl Ethoxylate)1.02.50.45-15.8
Alkaline Sodium Lignosulfonate + Non-ionic Surfactant1.5 + 0.50.70.25-38.2

This data is illustrative and actual results may vary depending on the specific experimental conditions.

Experimental Protocols

Protocol 1: Preparation of a Stable this compound Dispersion

This protocol is adapted from a standard procedure for preparing a disperse dye color paste.[1]

Materials:

  • This compound powder

  • Alkaline sodium lignosulfonate (dispersant)

  • Surfactant LS-70 (wetting agent)

  • Ethylene (B1197577) glycol

  • Deionized water

  • High-shear mixer (e.g., Silverson) or homogenizer

  • Horizontal sand mill (for larger scale) or probe sonicator (for lab scale)

Procedure:

  • Prepare the dispersant solution: In a clean beaker, add 50g of alkaline sodium lignosulfonate, 45g of Surfactant LS-70, and 30g of ethylene glycol to 530g of deionized water.[1]

  • Mix until dissolved: Stir the mixture using a magnetic stirrer or overhead mixer until all components are fully dissolved.

  • Initial Dispersion: While stirring the dispersant solution with a high-shear mixer at a moderate speed, slowly add 345g of this compound powder.[1]

  • High-Speed Dispersion: Increase the mixer speed and continue to disperse for 2 hours to ensure thorough wetting of the particles.[1]

  • Milling/Sonication:

    • For larger scale: Pump the dispersion slurry into a horizontal sand mill for circulation grinding for approximately 10 hours, or until the desired particle size is achieved.[1]

    • For lab scale: Place the beaker containing the dispersion in an ice bath and use a probe sonicator. Sonicate in pulsed mode (e.g., 30 seconds on, 30 seconds off) for a total of 30-60 minutes, or until the particle size is below 1 µm.

  • Homogenization: For optimal stability, pass the ground slurry through a high-pressure homogenizer twice.[1]

  • Characterization: Measure the particle size (d50 should be ≤ 0.7 µm) and pH (should be around 7.2).[1]

Visualizations

experimental_workflow cluster_prep Dispersion Preparation cluster_reduction Particle Size Reduction cluster_analysis Quality Control prep_solution Prepare Dispersant Solution (Water, Lignosulfonate, Wetting Agent, Ethylene Glycol) add_dye Slowly Add this compound Powder prep_solution->add_dye high_shear High-Shear Mixing (2 hours) add_dye->high_shear milling Milling / Sonication high_shear->milling homogenization High-Pressure Homogenization milling->homogenization analysis Particle Size & pH Analysis homogenization->analysis final_product Stable this compound Dispersion analysis->final_product

Caption: Workflow for preparing a stable this compound dispersion.

troubleshooting_logic start Agglomeration Observed check_dispersant Check Dispersant Concentration & Type start->check_dispersant check_process Review Dispersion Process (Mixing, Sonication) check_dispersant->check_process [Dispersant OK] optimize_dispersant Optimize Dispersant System check_dispersant->optimize_dispersant [Issue Found] check_conditions Verify Experimental Conditions (pH, Temperature, Water Quality) check_process->check_conditions [Process OK] improve_process Increase Mixing Energy/Time check_process->improve_process [Issue Found] adjust_conditions Adjust pH, Control Temperature, Use Deionized Water check_conditions->adjust_conditions [Issue Found] stable_dispersion Stable Dispersion Achieved check_conditions->stable_dispersion [Conditions OK] optimize_dispersant->start improve_process->start adjust_conditions->start

Caption: Logical workflow for troubleshooting this compound agglomeration.

References

Improving the light and wash fastness of Disperse Red 91 on polyester

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the light and wash fastness of Disperse Red 91 on polyester (B1180765) fabrics.

Troubleshooting Guide

This guide addresses common issues encountered during the dyeing of polyester with this compound, offering step-by-step solutions to improve experimental outcomes.

Problem Potential Cause Recommended Solution
Poor Light Fastness - Incomplete removal of surface dye. - Photodegradation of the dye molecule by UV radiation.[1] - Dye migration to the fiber surface during heat treatments.[2]- Implement a thorough reduction clearing process after dyeing. - Apply a UV absorber as a post-treatment to protect the dye from UV degradation.[1][3] - Optimize heat setting conditions (temperature and time) to minimize thermal migration.[2]
Low Wash Fastness / Color Bleeding - Unfixed dye remaining on the fiber surface.[4] - Agglomeration of dye particles leading to poor penetration.- Perform a reduction clearing step to remove loose dye particles from the fabric surface.[4][5] - Ensure proper dispersion of the dye in the dyebath by using an effective dispersing agent.
Inconsistent or Uneven Dyeing - Improper pH of the dyebath. - Dyeing temperature too low or heating rate too rapid. - Poor dye dispersion.- Adjust the dyebath pH to an acidic range of 4.5-5.5 using acetic acid for optimal dye exhaustion. - For high-temperature dyeing, ensure the temperature reaches 130°C and is held for at least 60 minutes.[5] - Prepare a stable dye dispersion using a suitable dispersing agent before adding to the dyebath.
Shade Variation Between Batches - Inconsistent dyeing parameters (temperature, time, pH). - Variations in fabric pretreatment.- Strictly control all dyeing process parameters for each batch. - Ensure uniform and consistent scouring and heat-setting of the polyester fabric before dyeing.

Frequently Asked Questions (FAQs)

Q1: What are the typical light and wash fastness ratings for this compound on polyester?

A1: The fastness properties of this compound can vary depending on the dyeing process and after-treatments. Generally, it has good light fastness. The following table provides typical fastness ratings.

Data Presentation: Fastness Properties of this compound on Polyester

Fastness Test ISO Standard Rating (Untreated) Rating (With After-Treatment)
Light FastnessISO 105-B026-77-8
Wash Fastness (Color Change)ISO 105-C064-55
Wash Fastness (Staining)ISO 105-C0644-5

Q2: How does reduction clearing improve the fastness of this compound?

A2: After the dyeing process, some dye particles may remain loosely adhered to the surface of the polyester fibers.[4] These unfixed dye molecules are a primary cause of poor wash fastness and can also negatively impact light fastness. Reduction clearing is a post-dyeing treatment that uses a reducing agent (e.g., sodium hydrosulfite) and an alkali (e.g., caustic soda) to chemically destroy these surface dye molecules, making them colorless and water-soluble for easy removal.[2][5] This process ensures that the final color is derived only from the dye that has penetrated and is fixed within the fiber, thereby significantly improving wash and rub fastness.[5]

Q3: What is the role of a UV absorber in improving light fastness?

A3: A UV absorber is a chemical compound that can be applied to the dyed fabric as a finishing agent. It functions by absorbing harmful ultraviolet (UV) radiation from a light source and dissipating it as less harmful thermal energy.[1] This protective layer prevents the UV radiation from reaching the dye molecules, thus inhibiting the photochemical reactions that cause fading and improving the light fastness of the dyed fabric.[1][3]

Q4: Can the dyeing temperature affect the fastness properties?

A4: Yes, the dyeing temperature is critical for achieving good fastness with disperse dyes on polyester. High-temperature dyeing, typically at 130°C, is recommended.[5] This high temperature is necessary to swell the polyester fibers, allowing the dye molecules to penetrate deep into the fiber structure.[5] Proper penetration and fixation within the fiber are essential for achieving high wash and light fastness. Dyeing at lower temperatures may result in more dye remaining on the fiber surface, leading to poorer fastness properties.

Experimental Protocols

High-Temperature Exhaust Dyeing of Polyester with this compound

Objective: To dye polyester fabric with this compound using a high-temperature exhaust method.

Materials:

  • Polyester fabric

  • This compound

  • Dispersing agent

  • Acetic acid

  • High-temperature dyeing apparatus (e.g., laboratory jet dyeing machine)

Procedure:

  • Prepare the dyebath with a liquor ratio of 10:1.

  • Add a dispersing agent (e.g., 1 g/L) to the dyebath.

  • Create a paste of the required amount of this compound with a small amount of water and the dispersing agent. Add this paste to the dyebath.

  • Introduce the polyester fabric into the dyebath at 60°C.

  • Adjust the pH of the dyebath to 4.5-5.5 using acetic acid.

  • Run the fabric in the bath at 60°C for 15 minutes.

  • Increase the temperature to 130°C at a rate of 1.5-2.0°C per minute.

  • Maintain the temperature at 130°C for 60 minutes to ensure full dye penetration and fixation.

  • Cool the dyebath to 60°C.

  • Rinse the fabric thoroughly with hot water.

Reduction Clearing

Objective: To remove unfixed this compound from the surface of the dyed polyester fabric.

Materials:

  • Dyed polyester fabric

  • Sodium hydrosulfite (reducing agent)

  • Caustic soda (sodium hydroxide)

  • Acetic acid (for neutralization)

Procedure:

  • Prepare a fresh bath with a liquor ratio of 10:1.

  • Heat the bath to 70-80°C.

  • Add caustic soda (e.g., 2 g/L) and sodium hydrosulfite (e.g., 2 g/L) to the bath.

  • Immerse the dyed polyester fabric and treat for 15-20 minutes at 70-80°C.

  • Drain the reduction clearing bath.

  • Rinse the fabric with hot water, followed by a cold water rinse.

  • Neutralize the fabric in a bath containing acetic acid (e.g., 1 g/L) for 5-10 minutes.

  • Rinse the fabric again with cold water and dry.

Application of UV Absorber by Exhaust Method

Objective: To apply a UV absorber to the dyed and reduction-cleared polyester fabric to enhance light fastness.

Materials:

  • Dyed and reduction-cleared polyester fabric

  • Benzotriazole-type UV absorber

  • Acetic acid

Procedure:

  • Prepare a fresh bath with a liquor ratio of 10:1.

  • Add the UV absorber (e.g., 2-4% on weight of fabric) to the bath.

  • Adjust the pH of the bath to approximately 5.0 with acetic acid.

  • Introduce the fabric at around 50°C.

  • Raise the temperature to 110-120°C and hold for 30 minutes.

  • Cool the bath, rinse the fabric, and dry.

Visualizations

experimental_workflow cluster_aftertreatment After-Treatment scouring Scouring heat_setting Heat-Setting scouring->heat_setting dyeing High-Temperature Dyeing (130°C, pH 4.5-5.5) heat_setting->dyeing dye_prep Dye Dispersion (this compound) dye_prep->dyeing hot_rinse Hot Rinse dyeing->hot_rinse reduction_clearing Reduction Clearing (70-80°C) hot_rinse->reduction_clearing neutralization Neutralization reduction_clearing->neutralization uv_absorber UV Absorber Application (110-120°C) neutralization->uv_absorber final_rinse Final Rinse & Dry uv_absorber->final_rinse

Caption: Experimental workflow for dyeing polyester with this compound.

troubleshooting_fastness cluster_wash Wash Fastness Issues cluster_light Light Fastness Issues start Poor Fastness Observed wash_check Check for unfixed surface dye start->wash_check light_check Assess UV degradation risk start->light_check wash_solution Implement/Optimize Reduction Clearing wash_check->wash_solution light_solution Apply UV Absorber Post-Treatment light_check->light_solution

Caption: Troubleshooting logic for poor light and wash fastness.

References

Minimizing dye migration and bleeding in fabrics dyed with Disperse Red 91

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting assistance and frequently asked questions for researchers, scientists, and professionals working with Disperse Red 91, focusing on the prevention of dye migration and bleeding in fabrics.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is a synthetic dye belonging to the anthraquinone (B42736) class.[1][2] It is primarily used for dyeing hydrophobic fibers like polyester (B1180765) and its blends, as well as acetate (B1210297) and nylon fabrics.[3][4] Due to its non-ionic nature and low water solubility, it is applied from a fine aqueous dispersion, typically under high-temperature and high-pressure conditions.[3][5]

Q2: What are dye migration and bleeding?

Dye migration, often called bleeding, is the unintended movement of dye from a dyed fabric onto an adjacent material or an undyed portion of the same fabric.[6] In the context of this compound and polyester, this phenomenon is often thermally induced. When the dyed fabric is subjected to heat (e.g., during post-treatment, storage, or application of coatings), the dye molecules can be reactivated, turning into a gaseous state (sublimation) and transferring out of the polyester fibers.[5][7][8] This can result in discoloration, staining, and a reduction in the fabric's overall color fastness.[9][10]

Q3: Why is dye migration a common issue with polyester fabrics dyed with disperse dyes?

Polyester fibers are dyed using a process where heat and pressure open the polymer structure, allowing the non-water-soluble disperse dye molecules to be deposited within the fiber.[5] When the fabric is cooled, the dye is physically trapped. However, subsequent reheating can reopen the fiber structure, allowing the dye to escape.[11] This is particularly prevalent with polyester and fabrics with high polyester content.[5][9] Dark and bright shades, like those achieved with this compound, are often more prone to migration.[5][9]

Q4: What is "reduction clearing" and why is it important?

Reduction clearing is a critical post-dyeing chemical wash that removes unfixed disperse dye particles from the surface of the polyester fibers.[12][13] This process uses a reducing agent (traditionally sodium dithionite) under alkaline conditions to degrade the surface dye, making it water-soluble and easy to wash away.[14][15] An effective reduction clearing process is essential for improving the fabric's final wash, rub, and light fastness, thereby minimizing future bleeding.[12][16]

Data Presentation

Table 1: Properties of this compound

PropertyValueReference(s)
C.I. Name This compound[1]
CAS Number 12236-10-1[1]
Molecular Structure Anthraquinone[1]
Molecular Formula C₁₇H₁₆ClN₅O₂[1]
Molecular Weight 355.38 g/mol [1]
Application Polyester, Polyester Blends, Nylon[3]

Table 2: Fastness Properties of this compound on Polyester

Fastness TestISO Standard GradeReference(s)
Washing Fastness (Staining) 4[1]
Washing Fastness (Fading) 4-5[1]
Perspiration Fastness (Staining) 5[1]
Perspiration Fastness (Fading) 5[1]
Ironing Fastness (Staining) 3-4[1]
Light Fastness (Sunlight) 6-7[1][3]

Troubleshooting Guide

Table 3: Common Issues and Solutions for this compound

IssueProbable Cause(s)Recommended Actions & Solutions
Poor Wash Fastness / Color Bleeds During Washing 1. Incomplete removal of surface dye. 2. Insufficient reduction clearing.[12]1. Implement or Optimize Reduction Clearing: Ensure a thorough reduction clearing step is performed post-dyeing to strip unfixed dye from the fiber surface.[10][14] 2. Strengthen Washing: After dyeing and reduction clearing, perform multiple hot rinses to thoroughly remove all residual chemicals and hydrolyzed dye.[17]
Color Staining on Adjacent Materials During Heat Treatment (e.g., curing, pressing) 1. Thermal migration of the dye.[10] 2. Use of finishing agents (e.g., softeners, resins) that promote dye migration.[18] 3. Heat setting temperature is too high or duration is too long.[7]1. Select Low-Migration Dyes: If possible, choose disperse dyes specifically rated for high thermal migration resistance.[19][20] 2. Control Heat: Lower the temperature of post-dyeing heat treatments to below 130-150°C where possible.[11] 3. Evaluate Auxiliaries: Test all chemical finishes for their impact on thermal migration. Surfactants and certain softeners can significantly increase migration.[18]
Uneven Color or Shade Variation 1. Poor dye dispersion in the dye bath. 2. Dyeing temperature ramp-up is too fast.[21] 3. Incorrect pH of the dye bath.1. Ensure Good Dispersion: Test the high-temperature dispersion stability of the dye. If poor, add a suitable dispersing agent.[22] 2. Control Heating Rate: Employ a controlled, gradual temperature increase to ensure even dye uptake.[21] 3. Maintain pH: Keep the dye bath pH in the optimal weakly acidic range (typically 4.0-5.0) for disperse dyes to ensure stability.[20]
Fabric Stiffening or Poor "Hand Feel" 1. Deposition of oligomers on the fabric surface.[21] 2. Harsh reduction clearing conditions.1. Oligomer Removal: Combine reduction clearing with an alkaline scour to remove polyester oligomers that migrate to the surface during high-temperature dyeing.[21] 2. Process Optimization: Use modern, acid-based reduction clearing agents that can be effective under milder conditions.[14][16]

Mandatory Visualizations

References

Technical Support Center: Dyeing Microfibers with Disperse Red 91

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and textile professionals with in-depth troubleshooting advice, frequently asked questions, and detailed protocols for overcoming the inherent challenges of dyeing polyester (B1180765) microfibers with C.I. Disperse Red 91.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound dyeing on microfiber appearing uneven, streaky, or blotchy?

Uneven dyeing, or poor leveling, is the most common challenge when dyeing microfibers. This is primarily due to the fiber's significantly higher surface area per unit weight compared to conventional polyester.[1][2] This high surface area leads to an extremely fast initial dye uptake, which can prevent the dye from distributing evenly across the fabric before it gets fixed.[1][2]

Key causes include:

  • Rapid Dye Absorption: The large surface area accelerates dye adsorption, not allowing enough time for migration and leveling.[2]

  • Poor Dye Migration: The tight packing of microfibers in the yarn and fabric structure restricts the movement of dye molecules, leading to patchiness.[3]

  • Incorrect Process Control: Slight deviations in the heating rate or pH can have a significant impact on the final color consistency.[1][4]

  • Improper Dye Dispersion: If the this compound is not finely and stably dispersed, particles can agglomerate and cause spots.[5]

Q2: The shade of red appears much lighter or duller on my microfiber fabric compared to conventional polyester, even with the same dye percentage. Why does this happen?

This phenomenon is related to the optical effect of the ultra-fine fibers. Microfibers have a smaller diameter and a larger specific surface area, which increases light reflection and scattering.[1][2] This makes the resulting color appear less intense. To achieve the same visual depth of shade as on conventional polyester, the amount of dye required for microfiber can be 30% or even higher.[2]

Q3: How can I improve the wash and sublimation fastness of this compound on microfiber?

Poor fastness properties can result from a higher concentration of dye molecules remaining on the fiber surface due to the high surface area.[6] To improve fastness:

  • Optimize Dyeing Temperature and Time: Ensure the dyeing cycle reaches the optimal temperature (typically 130°C) and is held for a sufficient duration (40-60 minutes) to allow for proper diffusion of the dye into the fiber's core.[2][6]

  • Perform Thorough Reduction Clearing: After dyeing, a crucial reduction clearing step is necessary to remove any unfixed dye from the fiber surface.[6][7] This is typically done with a solution of sodium hydrosulfite and sodium hydroxide.

  • Select High-Energy Dyes: While this compound is a specific dye, for other applications, choosing high-energy disperse dyes with better sublimation fastness is critical, especially for items that will undergo heat treatments like sportswear.[5][8]

  • Control Heat Setting: Improper or excessive heat during post-dyeing finishing can cause the dye to migrate to the surface, a phenomenon known as thermal migration, which reduces fastness.[1][3] Use controlled temperatures (190–205°C) and times (30–60s).[1]

Q4: What are the critical parameters for a successful this compound dyebath for microfibers?

Precise control over the dyebath conditions is essential for reproducibility and levelness.

  • pH Control: The dyebath should be maintained in a weakly acidic range, typically pH 4.5-5.0, using an acetic acid buffer system.[1][8] An incorrect pH can affect the stability of the dye dispersion and the rate of exhaustion.[4]

  • Leveling and Dispersing Agents: The use of effective leveling agents is critical to slow down the initial dye uptake and promote migration.[1][9] High-performance dispersing agents ensure the dye particles remain fine and do not agglomerate at high temperatures.[10]

  • Temperature Control: A gradual heating ramp (e.g., 0.5-1.5°C/min) is vital to prevent rapid, uneven striking of the dye.[2]

Q5: My fabric's color changes or stains during drying or heat-setting. How can this be prevented?

This issue, known as thermal migration, occurs when dye molecules move from the interior of the fiber to the surface during heat treatments.[3] This is more pronounced on microfibers due to the higher amount of dye used. To prevent this, ensure that an effective reduction clearing process has been performed to remove all surface dye.[7] Additionally, using anti-migration finishing agents during the final finishing stages can help lock the dye within the fiber.[3]

Data Presentation

Table 1: Recommended Dyeing Parameters for this compound on Polyester Microfiber

ParameterRecommended ValuePurpose & Notes
Dye Concentration 30-50% higher than for conventional polyesterTo compensate for the optical effect of microfibers and achieve the desired shade depth.[2]
Liquor Ratio 1:6 to 1:8Lower liquor ratios can improve dye exhaustion, but require excellent fabric circulation.[3]
pH 4.5 - 5.0Maintained with an acetic acid/acetate buffer for optimal dye stability and uptake.[1]
Dispersing Agent 0.5 - 1.5 g/LTo prevent dye agglomeration at high temperatures.[10]
Leveling Agent 0.5 - 2.0 g/LTo control the initial dye strike rate and promote even migration.[1][2]
Initial Temperature 50 - 60°CStart dyeing at a low temperature to ensure even initial wetting and chemical distribution.[2]
Heating Rate 0.5 - 1.5°C/minA slow, controlled ramp is critical to prevent uneven dyeing.[2]
Final Dyeing Temp. 130 - 135°CHigh-temperature (HT) method is required for proper dye penetration into polyester.[1][3]
Dyeing Time 40 - 60 minutes at final temp.Ensures sufficient time for dye diffusion and fixation within the fibers.[2]
Cooling Rate 1.5 - 2.0°C/minGradual cooling helps prevent shocking the fabric, which can cause creases.[2][11]

Table 2: Troubleshooting Guide for Common Dyeing Issues

IssueProbable Cause(s)Recommended Solutions
Uneven Color / Streaks 1. Heating rate too fast.2. Ineffective leveling agent.3. Incorrect pH.4. Poor dye dispersion.1. Reduce heating rate to 0.5-1.0°C/min.[2]2. Use a high-quality leveling agent specifically for microfibers.[1]3. Buffer the dyebath to pH 4.5-5.0.[1]4. Ensure dye is properly pasted before adding to the bath.
Poor Shade Reproducibility 1. Variations in pH or temperature between batches.2. Inconsistent pre-treatment.3. Water hardness.1. Strictly control all dyeing parameters.[1]2. Ensure uniform scouring and heat-setting prior to dyeing.[9]3. Use a sequestering agent if water hardness is an issue.[4]
Low Color Fastness (Wash/Rub) 1. Insufficient reduction clearing.2. Dye migration during finishing.3. Dyeing temperature was too low.1. Perform reduction clearing at 70-80°C with 2 g/L sodium hydrosulfite and 2 g/L caustic soda.2. Control heat-setting temperature and time carefully.[1]3. Ensure dyeing reaches 130°C for full diffusion.[6]
Dye Spots or Specks 1. Agglomeration of dye particles.2. Contamination in the dye or fabric.1. Use a high-performance dispersing agent; check dye quality.[5]2. Ensure thorough pre-scouring of the fabric.[3][9]

Experimental Protocols

Protocol 1: High-Temperature Exhaust Dyeing of Polyester Microfiber

This protocol describes a standard laboratory procedure for dyeing a 10g sample of scoured polyester microfiber fabric with this compound to achieve a 2% on weight of fiber (o.w.f.) shade.

1. Pre-treatment (Scouring):

  • Prepare a scouring bath with 1.0 g/L non-ionic detergent at a 1:10 liquor ratio.

  • Immerse the fabric and heat to 70°C for 20 minutes to remove any oils and impurities.[11]

  • Rinse the fabric thoroughly with hot water, then cold water, and allow it to dry.

2. Dyebath Preparation:

  • Accurately weigh the dry, scoured fabric (e.g., 10.0 g).

  • Calculate the required chemicals based on fabric weight:

    • This compound (2% o.w.f.): 0.20 g

    • Dispersing Agent (1 g/L): 0.10 g (for a 1:10 liquor ratio, 100 mL bath)

    • Leveling Agent (1 g/L): 0.10 g

  • Make a smooth paste of the this compound powder with a small amount of water and the dispersing agent. This is a critical step to prevent agglomeration.[11]

  • In the dyeing vessel, add the required water (e.g., 100 mL for a 1:10 liquor ratio), the leveling agent, and the prepared dye paste.

  • Adjust the pH of the dyebath to 4.5 using a dilute solution of acetic acid.[11]

3. Dyeing Cycle:

  • Place the fabric sample in the dyebath at 50°C.

  • Run for 10 minutes to ensure even wetting.

  • Raise the temperature from 50°C to 130°C at a rate of 1.0°C/minute.[1]

  • Hold the temperature at 130°C for 45 minutes, ensuring constant agitation.[2]

  • Cool the dyebath down to 70°C at a rate of 2.0°C/minute.[11]

4. Post-treatment (Reduction Clearing):

  • Remove the fabric and rinse with hot water.

  • Prepare a fresh bath at 70-80°C containing:

    • Sodium Hydroxide: 2.0 g/L

    • Sodium Hydrosulfite: 2.0 g/L

  • Treat the dyed fabric in this bath for 20 minutes to remove surface dye.[11]

  • Rinse thoroughly with hot water, then neutralize with a weak acetic acid solution.

  • Perform a final cold water rinse and dry the fabric.

Visualizations

experimental_workflow prep Fabric Pre-treatment (Scouring) rinse1 Rinse & Dry prep->rinse1 dyebath Dyebath Preparation (Dye, Auxiliaries, pH 4.5) rinse1->dyebath dye_cycle Dyeing Cycle (Ramp to 130°C, Hold 45 min) dyebath->dye_cycle cool Controlled Cooling (Down to 70°C) dye_cycle->cool reduction Reduction Clearing (NaOH, Na2S2O4) cool->reduction rinse2 Final Rinse & Dry reduction->rinse2 final_fabric Final Dyed Microfiber rinse2->final_fabric troubleshooting_logic problem Problem: Uneven Dyeing (Streaks/Blotches) cause1 Cause: Rapid Dye Uptake problem->cause1 cause2 Cause: Process Control Issue problem->cause2 cause3 Cause: Dye Dispersion Issue problem->cause3 sol1 Solution: Use Effective Leveling Agent cause1->sol1 sol2 Solution: Slow Heating Rate (0.5-1.5°C/min) cause1->sol2 cause2->sol2 sol3 Solution: Buffer Dyebath to pH 4.5-5.0 cause2->sol3 sol4 Solution: Use High-Performance Dispersing Agent cause3->sol4 dye_mechanism cluster_fiber Microfiber Cross-Section particles This compound (Aggregated Particles) molecules Single Dye Molecules (Dissolved) particles->molecules Dispersion & Dissolution surface Adsorption on Fiber Surface molecules->surface Exhaustion interior Diffusion into Amorphous Regions surface->interior Influenced by: - High Temperature (130°C) - Leveling Agent - Time (40-60 min)

References

Technical Support Center: Strategies for Reducing Energy Consumption in Disperse Dyeing

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions regarding the reduction of energy consumption in disperse dyeing processes.

Frequently Asked Questions (FAQs)

Q1: What are the primary energy-consuming stages in a conventional disperse dyeing process?

A1: The conventional disperse dyeing process for hydrophobic fibers like polyester (B1180765) is highly energy-intensive. The main energy consumption occurs during the heating of the dye bath to high temperatures (typically 120–135°C) and maintaining it for extended periods to ensure dye penetration into the fiber.[1] Subsequent washing, rinsing, and drying stages also contribute significantly to the overall energy usage.[2]

Q2: What are the main strategies to reduce energy consumption in disperse dyeing?

A2: Key strategies focus on lowering process temperatures, reducing process times, minimizing water usage (which in turn reduces heating energy), and utilizing alternative energy sources.[3] These can be broadly categorized as:

  • Process Optimization: Using low liquor ratios, optimized heating/cooling cycles, and high-diffusion dyes.[4][5]

  • Low-Temperature Dyeing: Employing specialized low-temperature disperse dyes or chemical carriers that facilitate dyeing at temperatures below 100°C.[6][7]

  • Assisted Dyeing Technologies: Incorporating energy sources like ultrasound or microwaves to enhance dye uptake at lower temperatures and shorter durations.[8][9]

  • Waterless and Low-Water Dyeing: Utilizing innovative technologies such as supercritical carbon dioxide (scCO₂) dyeing, foam dyeing, or digital textile printing to drastically reduce or eliminate the need for water.[10][11][12]

Q3: How does ultrasonic energy contribute to energy savings?

A3: Ultrasonic waves create acoustic cavitation in the dye bath—the formation and collapse of microscopic bubbles.[8][13] This process generates micro-jets that accelerate the diffusion rate of the disperse dye into the fiber, break down dye aggregates for better dispersion, and improve dye penetration.[8][14] This enhancement allows for dyeing at lower temperatures and in shorter times, leading to significant energy savings.[13][15]

Q4: What is supercritical CO₂ (scCO₂) dyeing and how is it energy-efficient?

A4: Supercritical CO₂ dyeing is a waterless technique that uses carbon dioxide in a supercritical state (above 31.1°C and 73.8 bar) as the dyeing medium.[16][17] In this state, CO₂ has properties of both a liquid and a gas, allowing it to effectively dissolve non-polar disperse dyes and penetrate hydrophobic fibers.[16][18] Energy is saved primarily because the process eliminates the need to heat large volumes of water and completely bypasses the post-dyeing drying step, which is highly energy-intensive.[19][20] Additionally, over 95% of the CO₂ can be recycled for subsequent dyeing cycles.[2]

Q5: Can modifying the dye itself lead to energy reduction?

A5: Yes. The development of high-diffusion or high-fixation disperse dyes allows for shorter heating times and more efficient dye uptake.[4][21] Low-temperature disperse dyes are specifically engineered to effectively color fibers at temperatures as low as 95°C, compared to the conventional 130°C, directly reducing energy consumption.[6]

Troubleshooting Guide

Issue 1: High energy bills despite attempts to optimize the dyeing process.

  • Possible Cause: Inefficient machinery or non-optimized process parameters. Modern dyeing machines operate with much lower liquor ratios (e.g., 1:3.5 to 1:5) compared to older equipment.[5]

  • Troubleshooting Steps:

    • Audit Liquor Ratio: Ensure you are using the lowest possible liquor ratio for your equipment without compromising dyeing quality. Reducing the amount of water to be heated is a direct way to save energy.[3]

    • Analyze Heating/Cooling Gradients: Rapid heating outside the critical dyeing temperature range can save time and energy. Dyebath analysis can help identify the critical temperature range where heating must be controlled to ensure levelness.[22]

    • Evaluate Machinery: Invest in modern, low-liquor ratio dyeing machines if feasible. The energy savings can provide a return on investment over time.[5]

Issue 2: Uneven dyeing or poor color fastness when attempting low-temperature dyeing.

  • Possible Cause: Improper selection of dyes, insufficient carrier concentration, or inadequate dye dispersion. Low-energy dyes are suitable for low-temperature dyeing but may have lower fastness properties.[6]

  • Troubleshooting Steps:

    • Select Appropriate Dyes: Ensure you are using disperse dyes specifically designed for low-temperature application.[6]

    • Optimize Auxiliary Chemicals: Use sustainable and effective auxiliaries or carriers to improve dye penetration at lower temperatures.[23] Ensure the dispersing agent is effective at the chosen temperature to prevent dye aggregation.[21]

    • Control Process Parameters: Precisely monitor and control temperature, pH, and liquor ratio, as these are critical for achieving level dyeing.[23]

Issue 3: Inconsistent results with ultrasonic or microwave-assisted dyeing.

  • Possible Cause: Non-uniform energy distribution, incorrect treatment time, or inappropriate power settings. Microwave heating, for example, is a volumetric heating process, and its uniformity is key to consistent results.[24]

  • Troubleshooting Steps:

    • Optimize Exposure Time: Experiment to find the optimal sonication or irradiation time. Over-exposure can damage fibers, while under-exposure will not provide the desired energy-saving benefits.[15]

    • Calibrate Power Settings: Determine the most effective power setting for your specific fabric and dye combination. Studies have shown that varying microwave power at different stages can be beneficial.[25]

    • Ensure Uniform Treatment: For ultrasonic dyeing, ensure the transducers are positioned for even energy distribution throughout the dye bath. For microwave dyeing, the equipment design should ensure uniform field distribution.

Data on Energy-Saving Strategies

The following tables summarize quantitative data from various studies on the effectiveness of different energy-saving strategies.

Table 1: Comparison of Energy and Resource Consumption for Different Dyeing Technologies

Dyeing TechnologyEnergy SavingsWater ReductionKey Advantage
Optimized Conventional 15–30%[4]Achieved via low liquor ratio (e.g., 1:5)[5]Lower operational costs with existing machinery.[4]
Ultrasonic-Assisted Up to 40%[13]Significant reduction due to lower temperatures.Reduced processing times and chemical usage.[8]
Microwave-Assisted SignificantLess water heated due to shorter cycles.[24]Rapid, uniform, and controlled heating.[3][24]
Supercritical CO₂ Significant100% (Waterless)[11]Eliminates wastewater and drying steps.[19][20]
Foam Dyeing SignificantUp to 80%[10]Reduced water heating and drying energy.[10]

Table 2: Process Parameter Adjustments for Energy Efficiency

ParameterConventional ProcessEnergy-Efficient AlternativeBenefit
Dyeing Temperature 120–135°C[6]95–100°C (with low-temp dyes)[6]Direct reduction in thermal energy.
Liquor Ratio 1:8 to 1:101:3.5 to 1:5[5]Less water to heat, saving energy and water.[3]
Process Time Varies (longer cycles)Reduced with assisted technologies.[8][25]Increased productivity, lower energy per batch.
Drying RequiredNot required for scCO₂ dyeing.[20]Major energy savings by eliminating a key step.

Experimental Protocols

Protocol 1: Ultrasonic-Assisted Disperse Dyeing of Polyester

  • Fabric Preparation: Scour a 100% polyester fabric sample to remove impurities, then rinse and dry.

  • Dye Bath Preparation: Prepare a dye bath with a low liquor ratio (e.g., 1:10). Add a suitable dispersing agent, a pH buffer (to maintain pH 4.5-5.5), and the required concentration of a disperse dye.

  • Ultrasonic Treatment: Place the fabric sample in the dye bath. Immerse the ultrasonic probe/transducer into the bath.

  • Dyeing Process: Begin sonication at a specified frequency (e.g., 20-40 kHz). Simultaneously, raise the temperature of the dye bath to the target low temperature (e.g., 80-90°C), which is significantly lower than the conventional 130°C.

  • Duration: Continue the ultrasonic-assisted dyeing for a reduced time (e.g., 30-45 minutes).

  • Post-Treatment: After dyeing, cool the bath, remove the fabric, and rinse thoroughly.

  • Reduction Clearing: Perform a reduction clearing process to remove unfixed surface dyes, typically using a solution of caustic soda and sodium hydrosulphite.[26]

  • Analysis: Wash and dry the sample. Evaluate the color strength (K/S value) using a spectrophotometer and assess color fastness properties (wash, rub, light). Compare results against a conventionally dyed sample.

Protocol 2: Low-Temperature Disperse Dyeing using a Carrier

  • Fabric Preparation: Use a pre-scoured and dried 100% polyester fabric sample.

  • Dye Bath Preparation: Prepare a dye bath with a low liquor ratio. Add a dispersing agent, pH buffer, and a pre-determined amount of an environmentally friendly dyeing carrier (e.g., based on aromatic organic acid esters).[27] Disperse the low-temperature disperse dye in the bath.

  • Dyeing Process: Introduce the fabric into the dye bath at approximately 60°C. Raise the temperature to 95-100°C at a controlled rate (e.g., 1-2°C/min).

  • Duration: Hold the temperature for 45-60 minutes to allow for dye diffusion and fixation.

  • Cooling and Rinsing: Cool the dye bath down to approximately 70°C before removing the fabric. Rinse to remove residual chemicals.

  • Post-Treatment: Perform reduction clearing, followed by washing and drying.

  • Analysis: Measure color strength and fastness properties, comparing them to a sample dyed conventionally at 130°C without a carrier.

Visualizations

Energy_Saving_Workflow start Start: High Energy Consumption Identified audit Step 1: Audit Process - Measure Liquor Ratio - Analyze Temp. Profile - Evaluate Machine Efficiency start->audit optimize Step 2: Process Optimization - Reduce Liquor Ratio - Optimize Heating/Cooling Rate - Use High-Diffusion Dyes audit->optimize eval_results1 Evaluate Results: Energy Reduction & Quality Met? optimize->eval_results1 advanced Step 3: Implement Advanced Tech - Low-Temp. Dyeing - Ultrasonic/Microwave Assist - Supercritical CO₂ eval_results1->advanced No end_success End: Energy-Efficient Process Achieved eval_results1->end_success  Yes eval_results2 Evaluate Results: Energy Reduction & Quality Met? advanced->eval_results2 eval_results2->end_success  Yes end_reassess Re-assess & Refine Parameters eval_results2->end_reassess No end_reassess->audit Troubleshooting_Tree Troubleshooting High Energy Consumption issue Issue: High Energy Consumption q1 Is Liquor Ratio > 1:6? issue->q1 s1 Action: Reduce Liquor Ratio. Use modern machinery if possible. q1->s1 Yes q2 Is Dyeing Temp > 120°C? q1->q2 No s1->q2 s2 Action: Trial Low-Temp. Dyes or Ultrasonic/Microwave Assist. q2->s2 Yes q3 Are Process Times > 60 min? q2->q3 No s2->q3 s3 Action: Optimize heating gradient. Consider assisted technologies to shorten cycles. q3->s3 Yes q4 Is a water-intensive drying step used? q3->q4 No s3->q4 s4 Action: For major savings, evaluate waterless technologies like Supercritical CO₂. q4->s4 Yes end Monitor & Verify Savings q4->end No s4->end Tech_Comparison Comparison of Dyeing Technologies node_conv Conventional Dyeing High Water Use High Energy (Heat) Wastewater Output node_ultra Ultrasonic-Assisted Reduced Water Heating Lower Temp. & Time Less Chemical Use node_co2 Supercritical CO₂ Waterless Process No Drying Energy No Wastewater

References

Technical Support Center: Purification of Analytical Grade Disperse Red 91

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of analytical grade Disperse Red 91 (C.I. 60753). This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for obtaining high-purity this compound for analytical applications.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is purification to analytical grade important?

A1: this compound, an anthraquinone (B42736) dye, is used in various applications, including textiles and cosmetics. For scientific research and development, particularly in analytical method development and as a reference standard, a high degree of purity is essential to ensure accurate and reproducible results. Commercial grades of this compound may contain impurities from the synthesis process, such as starting materials, by-products, or isomers, which can interfere with analytical measurements.

Q2: What are the common methods for purifying this compound?

A2: The most common purification techniques for this compound and other anthraquinone dyes are recrystallization, column chromatography, and preparative High-Performance Liquid Chromatography (HPLC). The choice of method depends on the initial purity of the dye, the quantity to be purified, and the desired final purity.

Q3: What are the potential impurities in commercial this compound?

A3: Impurities in commercial this compound can arise from its synthesis, which involves the halogenation, hydrolysis, and condensation of 1-aminoanthraquinone. Potential impurities may include unreacted starting materials, isomers with slightly different substitution patterns, and by-products from side reactions.

Q4: How can I assess the purity of this compound?

A4: The purity of this compound can be effectively assessed using High-Performance Liquid Chromatography (HPLC) with a UV-Vis or Diode Array Detector (DAD).[1] Quantitative analysis can be performed by comparing the peak area of the main component to the total area of all peaks. Quantitative ¹H NMR (qNMR) can also be a powerful tool for determining absolute purity.[2]

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound.

Recrystallization Troubleshooting
Problem Possible Cause Solution
This compound does not dissolve in the hot solvent. Insufficient solvent volume or inappropriate solvent.Add small increments of hot solvent until the dye dissolves completely. If a large volume is required, the solvent is likely unsuitable. Select a more appropriate solvent (see Table 1 for solubility data).
No crystals form upon cooling. Too much solvent was used, or the solution is supersaturated.Evaporate some of the solvent to concentrate the solution and induce crystallization. Try scratching the inside of the flask with a glass rod or adding a seed crystal of pure this compound to initiate nucleation.
The product "oils out" instead of crystallizing. The boiling point of the solvent is higher than the melting point of the dye, or significant impurities are present.Re-heat the solution to dissolve the oil, add a small amount of a co-solvent in which the dye is less soluble, and allow it to cool slowly. Alternatively, purify by another method like column chromatography to remove impurities first.
Low recovery of purified dye. The dye has significant solubility in the cold solvent, or too much solvent was used for washing the crystals.Cool the crystallization mixture in an ice bath to minimize solubility. Wash the collected crystals with a minimal amount of ice-cold solvent.
Crystals are colored, indicating impurities. Impurities are co-crystallizing with the product.A second recrystallization may be necessary. The use of activated charcoal during the hot dissolution step can sometimes help remove colored impurities, but should be tested on a small scale first as it may adsorb the product.
Column Chromatography Troubleshooting
Problem Possible Cause Solution
Poor separation of this compound from impurities (overlapping bands). Incorrect mobile phase polarity.Optimize the eluent system using Thin Layer Chromatography (TLC) first. A common starting point for anthraquinone dyes is a hexane (B92381)/ethyl acetate (B1210297) mixture.[3] Gradually increase the polarity of the mobile phase (gradient elution) for better separation.
The dye is not moving down the column (stuck at the origin). The mobile phase is not polar enough.Increase the polarity of the eluent by adding a more polar solvent (e.g., increase the percentage of ethyl acetate or add a small amount of methanol).
The dye runs through the column too quickly without separation. The mobile phase is too polar.Decrease the polarity of the eluent (e.g., increase the percentage of hexane).
Cracking or channeling of the silica (B1680970) gel bed. Improper packing of the column.Ensure the column is packed uniformly as a slurry and that the silica gel is never allowed to run dry.
Tailing of the dye band. The sample is overloaded, or the dye is interacting too strongly with the stationary phase.Reduce the amount of sample loaded onto the column. The addition of a small amount of a slightly more polar solvent or a competing agent (like a trace of acetic acid if the dye has basic sites) to the mobile phase can sometimes reduce tailing.
Preparative HPLC Troubleshooting
Problem Possible Cause Solution
Poor peak shape (fronting or tailing). Sample overload, inappropriate sample solvent, or secondary interactions with the stationary phase.Reduce the injection volume or concentration. Dissolve the sample in the initial mobile phase if possible. Adjust the mobile phase pH or add an ion-pairing agent if ionic interactions are suspected.
Variable retention times. Inadequate column equilibration, temperature fluctuations, or changes in mobile phase composition.Ensure the column is fully equilibrated with the initial mobile phase before each injection. Use a column oven for temperature control. Prepare fresh mobile phase and ensure accurate mixing.
Low recovery of the purified compound. The compound is adsorbing to the column or is unstable under the chromatographic conditions.Change the stationary phase or mobile phase conditions. Ensure the collected fractions are handled properly to prevent degradation.
Poor resolution between this compound and impurities when scaling up from an analytical method. Improper scaling of flow rate, gradient, or injection volume.Use a scaling calculator to correctly adjust the parameters from the analytical to the preparative scale. Ensure the column chemistry and particle size are comparable.[4][5]

Experimental Protocols

Purity Assessment by Analytical HPLC

This protocol provides a general method for assessing the purity of this compound. Optimization may be required based on the specific instrument and impurities present.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: Start with a suitable composition (e.g., 60% B) and increase to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV-Vis detector at the λmax of this compound (typically in the visible range, around 500-550 nm, and a lower wavelength in the UV range, e.g., 254 nm, to detect other impurities).

  • Injection Volume: 10 µL of a ~0.1 mg/mL solution in acetonitrile.

Purification by Column Chromatography

This is a general procedure for the purification of anthraquinone dyes and should be optimized for this compound using TLC analysis.

  • Stationary Phase Selection: Use silica gel (60 Å, 230-400 mesh) as the stationary phase.

  • Mobile Phase Selection: Develop a suitable mobile phase system using TLC. A common starting point is a mixture of hexane and ethyl acetate. The ideal system should give a retention factor (Rf) of ~0.3 for this compound.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent. Carefully load the sample onto the top of the silica gel bed.

  • Elution: Begin eluting with the mobile phase, collecting fractions. The polarity of the mobile phase can be gradually increased (gradient elution) to elute compounds with higher affinity for the stationary phase.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure this compound.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified dye.

Purification by Recrystallization
  • Solvent Selection: Choose a solvent in which this compound has high solubility at elevated temperatures and low solubility at room temperature or below. Based on general solubility of disperse dyes, suitable solvents to test include ethanol, methanol, acetone, or a mixture of solvents like ethanol/water.

  • Dissolution: In an Erlenmeyer flask, add a minimal amount of the chosen solvent to the crude this compound. Heat the mixture to the boiling point of the solvent while stirring to dissolve the dye completely. Add more hot solvent in small portions if necessary until the dye is fully dissolved.

  • Decolorization (Optional): If the solution has significant colored impurities, a small amount of activated charcoal can be added to the hot solution. Boil for a few minutes, and then perform a hot filtration to remove the charcoal.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature well below the melting point of the dye to remove any residual solvent.

Data Presentation

Table 1: Solubility of Disperse Dyes in Common Organic Solvents (Qualitative)

SolventSolubility
AcetoneSoluble
EthanolSoluble
MethanolSoluble
n-HexaneInsoluble
BenzeneInsoluble
WaterInsoluble

Table 2: Preparative HPLC Scale-Up Parameters

ParameterAnalytical Column (Example)Preparative Column (Example)Scaling Factor (Approximate)
Inner Diameter 4.6 mm21.2 mm(21.2 / 4.6)² ≈ 21.2
Flow Rate 1.0 mL/min21.2 mL/min21.2
Injection Volume 20 µL424 µL21.2

This table provides an example of scaling up from an analytical to a preparative HPLC column with the same length and packing material.[4][5]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_purification Purification cluster_analysis Purity Analysis crude Crude this compound recrystallization Recrystallization crude->recrystallization column_chrom Column Chromatography crude->column_chrom prep_hplc Preparative HPLC crude->prep_hplc analytical_hplc Analytical HPLC recrystallization->analytical_hplc Check Purity column_chrom->analytical_hplc Check Purity prep_hplc->analytical_hplc Check Purity analytical_hplc->recrystallization < 99%, Re-purify pure_product Analytical Grade This compound analytical_hplc->pure_product Purity > 99%

Caption: General experimental workflow for the purification of this compound.

troubleshooting_recrystallization start Start Recrystallization dissolve Dissolve in Hot Solvent start->dissolve cool Cool Solution dissolve->cool troubleshoot_dissolve Add more solvent or change solvent dissolve->troubleshoot_dissolve Incomplete Dissolution crystals Crystals Form? cool->crystals oiling_out Oiling Out? crystals->oiling_out No filter_wash Filter and Wash Crystals crystals->filter_wash Yes troubleshoot_no_crystals Evaporate some solvent, scratch flask, or add seed crystal oiling_out->troubleshoot_no_crystals No troubleshoot_oiling Re-heat, add co-solvent, cool slowly oiling_out->troubleshoot_oiling Yes end Pure Crystals filter_wash->end troubleshoot_dissolve->dissolve troubleshoot_no_crystals->cool troubleshoot_oiling->cool

Caption: Troubleshooting logic for the recrystallization of this compound.

hplc_scaleup cluster_analytical Analytical HPLC cluster_scaling Scaling Calculations cluster_preparative Preparative HPLC analytical_method Develop Analytical Method (Column, Mobile Phase, Gradient) analytical_run Perform Analytical Run (Determine Retention Time) analytical_method->analytical_run scale_flow Scale Flow Rate analytical_run->scale_flow scale_gradient Scale Gradient Time analytical_run->scale_gradient scale_injection Scale Injection Volume analytical_run->scale_injection prep_run Perform Preparative Run scale_flow->prep_run scale_gradient->prep_run scale_injection->prep_run fraction_collection Collect Fractions prep_run->fraction_collection purity_check Analyze Fraction Purity fraction_collection->purity_check

Caption: Workflow for scaling up an HPLC method from analytical to preparative scale.

References

Addressing compatibility issues of Disperse Red 91 in dye mixtures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Disperse Red 91 in dye mixtures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is an anthraquinone (B42736) dye known for its "blue light pink" shade.[1] It is primarily used for dyeing polyester (B1180765) and its blended fabrics.[1] It can also be used on acetate (B1210297) and nylon fabrics.[1] Due to its good light fastness, it is suitable for applications requiring high durability.

Q2: What are the common compatibility issues encountered with this compound in dye mixtures?

When used in mixtures, this compound can contribute to several compatibility problems common to disperse dyes, including:

  • Aggregation and Precipitation: Disperse dyes have low water solubility and exist as fine dispersions. Incompatible dye mixtures can lead to the aggregation of dye particles, which can cause precipitation, leading to spotting on the fabric and reduced color yield.

  • Color Inconsistency (Shade Changes): Different disperse dyes have varying dyeing properties, such as their rate of uptake by the fiber, sensitivity to temperature, and pH. In a mixture, if one dye exhausts onto the fiber more quickly than another, the initial shade will be dominated by the faster-dyeing component, leading to shade changes throughout the dyeing process.

  • Uneven Dyeing: Poor compatibility can result in uneven dye distribution on the substrate, causing streaks, patchiness, or a "heathered" look instead of a solid color. This is often due to differences in the diffusion rates of the individual dyes in the mixture.

  • Reduced Fastness Properties: An incompatible dye mixture can negatively impact the overall fastness properties of the final product, such as wash fastness, light fastness, and crocking (rubbing) fastness.

Q3: How do dispersing agents affect the compatibility of this compound in a mixture?

Dispersing agents are crucial for maintaining the stability of the dye dispersion. The right choice and concentration of a dispersing agent can:

  • Prevent Agglomeration: They coat the individual dye particles, creating repulsive forces that prevent them from clumping together.

  • Improve Solubility: Some dispersing agents can enhance the solubility of the disperse dyes in the dyebath.

  • Promote Leveling: By controlling the rate of dye uptake, they can help ensure that all dyes in the mixture exhaust onto the fiber at a similar rate, leading to a more uniform color.

Conversely, an incorrect or insufficient amount of dispersing agent can exacerbate compatibility issues.

Troubleshooting Guides

Problem 1: Color deviation or inconsistent shade in the final product.
  • Possible Cause 1: Different dyeing properties of the dyes in the mixture. Disperse dyes are often categorized by their energy level (low, medium, high), which relates to their sublimation fastness and dyeing temperature. Mixing dyes from different energy classes without proper adjustments can lead to shade inconsistencies.

    • Solution: Select disperse dyes with similar dyeing properties, particularly their rate of exhaustion and temperature sensitivity. Conduct preliminary compatibility tests to assess the on-tone buildup of the dye mixture.

  • Possible Cause 2: pH fluctuations in the dyebath. The shade of some disperse dyes can be sensitive to pH changes.

    • Solution: Maintain a consistent and optimal pH throughout the dyeing process, typically in the acidic range (pH 4.5-5.5) for polyester. Use a suitable buffering system.

Problem 2: Speckled or spotty appearance on the dyed substrate.
  • Possible Cause 1: Agglomeration and precipitation of dye particles. This can be due to poor dye dispersion, incompatibility between the dyes, or interaction with other auxiliaries in the dyebath.

    • Solution:

      • Ensure the dye powder is thoroughly pre-dispersed before adding it to the dyebath.

      • Use an effective and compatible dispersing agent at the recommended concentration.

      • Conduct a dispersion stability test on the individual dyes and the mixture.

  • Possible Cause 2: Oligomer formation. Polyester fibers can release low molecular weight polymers (oligomers) during high-temperature dyeing, which can form deposits on the fabric surface and trap dye particles, leading to spots.

    • Solution: Use an anti-oligomer agent in the dyebath and ensure a thorough reductive clearing process after dyeing to remove surface dye and oligomers.

Experimental Protocols & Data Presentation

Protocol 1: Assessment of Dye Mixture Compatibility by Spectrophotometry

This protocol provides a method to quantitatively assess the compatibility of this compound in a mixture with other disperse dyes by measuring the color coordinates of the dyed fabric.

Methodology:

  • Fabric Preparation: Scour a 100% polyester fabric sample to remove any impurities.

  • Dye Solution Preparation:

    • Prepare individual stock solutions of this compound and the other disperse dyes (e.g., Disperse Blue 79, Disperse Orange 30) at a concentration of 1% (w/v).

    • Prepare a dye mixture with the desired ratio of the dyes.

  • Dyeing Procedure:

    • Set up a series of dyebaths with increasing concentrations of the dye mixture (e.g., 0.5%, 1.0%, 1.5%, 2.0% on weight of fabric - owf).

    • Maintain a liquor ratio of 20:1.

    • Add a suitable dispersing agent (e.g., 1 g/L) and adjust the pH to 4.5-5.5 with acetic acid.

    • Introduce the polyester fabric samples into the dyebaths.

    • Raise the temperature to 130°C at a rate of 2°C/min and hold for 60 minutes.

    • Cool the dyebaths, rinse the fabric samples, and perform a reduction clearing.

  • Color Measurement:

    • Measure the color of the dyed samples using a spectrophotometer to obtain the CIELAB (L, a, b*) and K/S values.

Data Presentation:

The following tables illustrate how to present the collected data. The values provided are hypothetical and for illustrative purposes only.

Table 1: K/S Values for this compound, Disperse Blue 79, and a 1:1 Mixture on Polyester

Dye Concentration (% owf)This compound (K/S)Disperse Blue 79 (K/S)1:1 Mixture (K/S)
0.55.24.89.5
1.09.89.118.2
1.513.512.825.5
2.016.215.530.8

Table 2: CIELAB Color Coordinates for a Ternary Mixture of this compound, Disperse Blue 79, and Disperse Orange 30 (1:1:1 Ratio) on Polyester

Dye Concentration (% owf)Lab*
0.565.215.8-5.3
1.055.828.5-10.1
1.548.335.2-14.8
2.042.139.8-18.5
Protocol 2: High-Performance Liquid Chromatography (HPLC) for Analyzing Dye Mixture Composition

This protocol can be used to analyze the composition of a dye mixture in the dyebath or extracted from the dyed fabric.

Methodology:

  • Sample Preparation:

    • Dyebath: Dilute a sample of the dyebath with a suitable solvent (e.g., acetonitrile).

    • Dyed Fabric: Extract the dyes from a known weight of the dyed fabric using a suitable solvent (e.g., chlorobenzene (B131634) or a mixture of dimethylformamide and water) under reflux.

  • HPLC Analysis:

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of acetonitrile (B52724) and water.

    • Detector: Diode Array Detector (DAD) to obtain the full UV-Vis spectrum of each peak.

    • Injection Volume: 20 µL.

    • Flow Rate: 1.0 mL/min.

  • Data Analysis:

    • Identify the individual dyes in the chromatogram by comparing their retention times and UV-Vis spectra with those of known standards.

    • Quantify the concentration of each dye by creating a calibration curve with standard solutions.

Visualizations

Experimental_Workflow_for_Compatibility_Testing cluster_prep Preparation cluster_dyeing Dyeing Process cluster_analysis Analysis cluster_results Results Fabric_Prep Fabric Preparation (Scouring) Dyeing Dyeing at 130°C Fabric_Prep->Dyeing Dye_Sol_Prep Dye Solution Preparation (Individual & Mixture) Dye_Sol_Prep->Dyeing Rinsing Rinsing Dyeing->Rinsing Reductive_Clearing Reductive Clearing Rinsing->Reductive_Clearing Spectro Spectrophotometry (K/S & CIELAB) Reductive_Clearing->Spectro HPLC HPLC Analysis Reductive_Clearing->HPLC Data_Table Data Tabulation Spectro->Data_Table HPLC->Data_Table Compatibility_Assessment Compatibility Assessment Data_Table->Compatibility_Assessment

Caption: Workflow for Dye Compatibility Testing.

Troubleshooting_Logic Start Dyeing Defect Observed Defect_Type Identify Defect Type Start->Defect_Type Color_Deviation Color Deviation Defect_Type->Color_Deviation Shade Issue Speckling Speckling/Spots Defect_Type->Speckling Surface Defect Cause_Color Possible Causes: - Mismatched Dye Properties - pH Fluctuation Color_Deviation->Cause_Color Cause_Speckling Possible Causes: - Dye Agglomeration - Oligomer Formation Speckling->Cause_Speckling Solution_Color Solutions: - Select Compatible Dyes - Control pH Cause_Color->Solution_Color Solution_Speckling Solutions: - Improve Dispersion - Use Anti-Oligomer Agent - Reductive Clearing Cause_Speckling->Solution_Speckling

Caption: Troubleshooting Logic for Dyeing Defects.

References

Validation & Comparative

Disperse Red 91 vs. Disperse Red 60: A Comparative Performance Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the performance characteristics of two widely used anthraquinone-based disperse dyes: Disperse Red 91 and Disperse Red 60. This analysis is intended to assist researchers and scientists in selecting the appropriate dye for their specific applications, with a focus on their performance in dyeing synthetic fibers, particularly polyester (B1180765).

Chemical and Physical Properties

A fundamental understanding of the chemical and physical properties of these dyes is crucial for predicting their behavior in various applications. Both dyes belong to the anthraquinone (B42736) class, known for their good light fastness.[1]

PropertyThis compoundDisperse Red 60
C.I. Name This compoundDisperse Red 60
CAS Number 12236-10-117418-58-5[2]
Molecular Structure AnthraquinoneAnthraquinone[2]
Molecular Formula C₂₀H₂₁NO₅[3]C₂₀H₁₃NO₄[2]
Molecular Weight 355.38 g/mol 331.327 g/mol [2]
Appearance Blue light pink powderDark red solid[2]
Solubility Insoluble in water[4]Insoluble in water, soluble in dichloromethane[2]

Performance Characteristics on Polyester

The performance of a disperse dye is evaluated based on several key parameters, primarily its fastness properties on the substrate. The following table summarizes the available data for this compound and Disperse Red 60 on polyester fabric. It is important to note that the data is compiled from different sources and may have been obtained under varying experimental conditions.

Performance ParameterThis compoundDisperse Red 60
Light Fastness 6-74-6[3]
Wash Fastness 4-5 (Fading), 4 (Staining)4-5[3]
Sublimation Fastness -2-3[3]
Ironing Fastness 4-5 (Fading), 3-4 (Staining)-
Perspiration Fastness 5 (Fading), 5 (Staining)-
Rubbing Fastness -3-4[3]

Dyeing Efficiency and Thermal Stability

The efficiency of the dyeing process and the thermal stability of the dyes are critical factors in their application. Disperse dyes are typically applied to polyester at high temperatures (around 130°C) to facilitate dye uptake by the fiber.[5]

Disperse Red 60 has been studied in the context of its dyeing properties on polyester fabric at different pH levels, with results showing that the pH of the dye bath does not significantly affect its lifting power.[6] Both this compound and Disperse Red 60 are anthraquinone dyes, which are generally known for their good thermal stability, with decomposition often occurring above 250°C.[7] Improved sublimation fastness in anthraquinone dyes can be achieved by increasing the molecular size and incorporating additional hydrophobic groups.[8] For instance, Disperse Red 92 is a derivative of Disperse Red 60 with improved sublimation fastness.[9]

Experimental Protocols

Standardized experimental protocols are essential for the accurate assessment and comparison of dye performance. Below are detailed methodologies for key experiments used to evaluate disperse dyes.

Light Fastness Testing

This test determines the resistance of the dyed material to the fading effects of light.

  • Apparatus: Xenon arc lamp, Blue Wool standards (scale 1-8), Grey Scale for assessing color change.

  • Procedure:

    • A specimen of the dyed fabric is exposed to the light from a xenon arc lamp under controlled conditions.

    • Simultaneously, a set of Blue Wool standards is exposed.

    • The exposure continues until a specified level of fading is observed on the sample.

    • The light fastness is rated by comparing the change in color of the specimen with the fading of the Blue Wool standards. The rating corresponds to the Blue Wool standard that shows a similar degree of fading.[10]

Wash Fastness Testing

This test evaluates the resistance of the color to laundering.

  • Apparatus: Launder-Ometer or similar washing machine, multifiber adjacent fabric, Grey Scale for assessing color change and staining.

  • Procedure:

    • A specimen of the dyed fabric is stitched together with a multifiber fabric containing different fiber types (e.g., cotton, nylon, polyester).

    • The composite sample is washed in a standardized detergent solution at a specified temperature and time.

    • After washing and drying, the change in color of the dyed specimen is assessed using the Grey Scale for color change.

    • The degree of staining on each fiber of the multifiber fabric is assessed using the Grey Scale for staining.[10]

Sublimation Fastness Testing

This test measures the resistance of the dye to sublimation (vaporizing when heated).

  • Apparatus: Heat press, undyed polyester fabric, Grey Scale for assessing staining.

  • Procedure:

    • A specimen of the dyed fabric is placed between two pieces of undyed polyester fabric.

    • The assembly is placed in a heat press at a specified temperature (e.g., 180°C, 200°C) for a set time (e.g., 30 seconds).

    • After heating, the degree of staining on the undyed fabrics is assessed using the Grey Scale for staining.[10]

Visualizing Experimental and Logical Workflows

To further elucidate the processes involved in comparing and selecting disperse dyes, the following diagrams are provided.

Experimental_Workflow cluster_prep Dye and Fabric Preparation cluster_dyeing Dyeing Process cluster_post Post-Treatment cluster_testing Performance Evaluation cluster_analysis Data Analysis Dye_Prep Prepare Dye Dispersions (this compound & 60) Dyeing High-Temperature Exhaust Dyeing (e.g., 130°C, 60 min) Dye_Prep->Dyeing Fabric_Prep Scour Polyester Fabric Fabric_Prep->Dyeing Reduction_Clearing Reduction Clearing Dyeing->Reduction_Clearing Rinsing_Drying Rinsing and Drying Reduction_Clearing->Rinsing_Drying Light_Fastness Light Fastness Test Rinsing_Drying->Light_Fastness Wash_Fastness Wash Fastness Test Rinsing_Drying->Wash_Fastness Sublimation_Fastness Sublimation Fastness Test Rinsing_Drying->Sublimation_Fastness Color_Measurement Colorimetric Measurement (K/S) Rinsing_Drying->Color_Measurement Comparison Comparative Analysis of Results Light_Fastness->Comparison Wash_Fastness->Comparison Sublimation_Fastness->Comparison Color_Measurement->Comparison

Caption: A generalized experimental workflow for the comparative performance analysis of disperse dyes on polyester fabric.

Dye_Selection_Logic Start Define Application Requirements High_Light_Fastness High Light Fastness Required? Start->High_Light_Fastness High_Wash_Fastness High Wash Fastness Required? High_Light_Fastness->High_Wash_Fastness Yes Further_Eval Further Evaluation Needed High_Light_Fastness->Further_Eval No High_Sublimation_Fastness High Sublimation Fastness Required? High_Wash_Fastness->High_Sublimation_Fastness Yes Select_DR60 Consider Disperse Red 60 High_Wash_Fastness->Select_DR60 Yes (if light fastness is less critical) High_Wash_Fastness->Further_Eval No Select_DR91 Consider This compound High_Sublimation_Fastness->Select_DR91 No (Moderate OK) High_Sublimation_Fastness->Further_Eval Yes

Caption: A logical decision-making process for selecting between this compound and Disperse Red 60 based on performance needs.

References

A Comparative Guide to the Dyeing Performance of Anthraquinone vs. Azo Disperse Dyes

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Analysis for Researchers and Scientists

Disperse dyes are the primary colorants for hydrophobic synthetic fibers such as polyester (B1180765), nylon, and acetate. Their performance is dictated by their chemical structure. Among the most commercially significant classes are azo and anthraquinone (B42736) dyes, which together dominate the market. Azo dyes, characterized by the -N=N- chromophore, are the largest and most versatile class of synthetic colorants.[1] Anthraquinone dyes, based on the 9,10-anthraquinone structure, are prized for their brightness and stability, particularly in red, blue, and green shades.[2]

This guide provides an objective comparison of their dyeing performance, supported by experimental data and standardized testing protocols, to inform researchers in the selection and development of dyestuffs.

Quantitative Performance Comparison

The selection of a disperse dye is a trade-off between desired shade, fastness properties, cost, and environmental impact. The following tables summarize the general performance characteristics of each class.

Table 1: General and Economic Characteristics

CharacteristicAzo Disperse DyesAnthraquinone Disperse Dyes
Color Range Widest range of colors, covering the entire spectrum.[1]Primarily brilliant reds, violets, and blues; less effective for yellows and oranges.[2]
Color Strength Generally high (high molar extinction coefficients), making them cost-effective.[2][3]Lower color strength, requiring more dye to achieve deep shades, thus generally more expensive.[3][4]
Brightness Varies widely; modern heterocyclic azo dyes can achieve high brightness.[5]Exceptional brightness, often due to fluorescence.[4]
Cost-Effectiveness High, due to high color strength and relatively simple synthesis.[3]Lower, due to more complex synthesis and lower tinctorial power.[4]

Table 2: Comparative Fastness and Environmental Properties

Fastness is rated on a scale of 1 (poor) to 5 (excellent) for wash and sublimation, and 1 (poor) to 8 (excellent) for light fastness.[1]

PropertyAzo Disperse DyesAnthraquinone Disperse Dyes
Light Fastness Varies significantly with structure (typically 4-7); modern heterocyclic types show improved performance.[1][6]Generally very good to excellent (typically 6-8), due to their stable fused-ring structure.[1][7]
Wash Fastness Good to excellent, but highly dependent on molecular size and structure.[1]Generally superior, showing high resistance to bleeding.[1]
Sublimation Fastness Varies from low to high energy types. Poor fastness can lead to staining during storage and processing.[8][9]High-energy dyes typically exhibit excellent sublimation fastness, crucial for high-temperature finishing.[7]
Aquatic Toxicity Generally lower to moderate toxicity.[10]Often exhibit moderate to high aquatic toxicity.[10]
Biodegradability Can be biodegradable, but may break down into potentially carcinogenic aromatic amines.[10][11]Generally more resistant to biodegradation due to their stable chemical structure.[10]

Key Performance Considerations

Light Fastness

Anthraquinone dyes are renowned for their superior light fastness, a result of their stable, fused aromatic ring structure which is highly resistant to photodegradation.[1][7] The light fastness of azo dyes is highly variable and depends on the specific chemical structure. However, innovations in heterocyclic azo dyes have produced colorants with light fastness that can rival their anthraquinone counterparts.[1][6]

Sublimation and Thermal Migration

Sublimation fastness, the resistance of a dye to vaporize from the fiber at high temperatures, is critical for polyester dyeing which involves heat-setting processes.[8][12] Poor sublimation fastness can cause staining on adjacent materials, changes in shade, and contamination of processing equipment.[8][9] High-energy anthraquinone dyes generally possess excellent sublimation fastness. A related issue is thermal migration, where dye molecules move to the fiber surface during storage or heat treatment, leading to reduced colorfastness.[13]

Color and Brightness

Azo dyes offer an unparalleled gamut of colors and are economically advantageous due to their high color strength (tinctorial value).[3] While they can produce a full spectrum, achieving bright blues and greens can be challenging.[2] Anthraquinone dyes are the preferred choice for exceptionally brilliant red, violet, and blue shades, though they are tinctorially weaker and thus more expensive for achieving deep colors.[2][3]

Environmental Impact

The environmental profile of these dye classes differs significantly. Anthraquinone dyes tend to show higher acute aquatic toxicity.[10] Conversely, the primary concern with azo dyes is their potential to degrade into harmful aromatic amines under anaerobic conditions, which are known to be carcinogenic.[10][11][14]

Visualizing Comparative Dye Properties

The following diagram illustrates the general trade-offs between the two dye classes.

G cluster_Azo Azo Disperse Dyes cluster_Anthraquinone Anthraquinone Disperse Dyes cluster_Key Legend A_Strength1 Wide Color Range A_Strength2 High Color Strength A_Strength3 Cost-Effective A_Weakness1 Variable Light Fastness A_Weakness2 Amine Formation Risk AQ_Strength1 Excellent Light Fastness AQ_Strength2 Superior Wash Fastness AQ_Strength3 Bright Shades (Blues/Reds) AQ_Weakness1 Lower Color Strength AQ_Weakness2 Higher Aquatic Toxicity Strong_Prop Key Strength Weak_Prop Key Weakness

Caption: Key strengths and weaknesses of Azo vs. Anthraquinone dyes.

Experimental Protocols

The evaluation of dyeing performance relies on standardized testing methods to ensure results are reproducible and comparable. The most widely recognized standards are from the American Association of Textile Chemists and Colorists (AATCC) and the International Organization for Standardization (ISO).[1]

Workflow for Dye Performance Evaluation

G A Dyed Fabric Sample Preparation B Conditioning of Sample (Standard Atmosphere) A->B C Light Fastness Test (ISO 105-B02 / AATCC 16) B->C D Wash Fastness Test (ISO 105-C06 / AATCC 61) B->D E Sublimation Fastness Test (ISO 105-P01 / AATCC 117) B->E F Evaluation vs. Standard Scales C->F D->F E->F G Data Analysis & Comparison F->G

Caption: Standard workflow for evaluating dye fastness properties.

Color Fastness to Light (ISO 105-B02 / AATCC 16)

This test measures the resistance of a dye to fading upon exposure to light.

  • Apparatus: A light fastness tester equipped with a Xenon Arc lamp.

  • Protocol: A fabric specimen is exposed to artificial light under specified conditions of temperature and humidity. Simultaneously, a set of Blue Wool standards (rated 1-8) are exposed. The light fastness of the specimen is assessed by comparing the change in its color to the fading of the Blue Wool standards.[1] The rating is assigned based on which standard shows a similar degree of fading.[1]

Color Fastness to Washing (ISO 105-C06 / AATCC 61)

This test evaluates a dye's resistance to desorption and transfer during laundering.

  • Apparatus: A laundrometer or similar device for agitated washing at controlled temperatures.

  • Protocol: The test specimen is stitched between two pieces of standard undyed adjacent fabric (e.g., cotton and polyester).[15] The composite sample is washed in a stainless steel container with a specified detergent solution and steel balls for a set time and temperature (e.g., 30 minutes at 60°C).[16] After washing, rinsing, and drying, the change in the color of the specimen (fading) and the degree of staining on the adjacent fabrics are evaluated using standardized Grey Scales.[15]

Color Fastness to Sublimation (ISO 105-P01 / AATCC 117)

This test assesses the resistance of the color to sublimation during dry heat treatments like ironing or heat-setting.

  • Apparatus: A heat press or ironing sublimation fastness tester with precisely controlled temperature.[17]

  • Protocol: The dyed specimen is placed in contact with a specified undyed white cloth. The composite sample is subjected to a specific temperature (e.g., 180°C or 210°C) and pressure for a set duration (e.g., 30 seconds).[8][17] The change in the original sample's shade and the degree of staining on the adjacent white cloth are evaluated using the Grey Scale.[8]

References

A Comparative Analysis of Disperse Red Dyes: Focus on Lightfastness and Sublimation Properties of Disperse Red 91

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate dyes is critical for a variety of applications, from textile dyeing to cellular imaging. This guide provides an objective comparison of the lightfastness and sublimation properties of Disperse Red 91 against other commonly used red disperse dyes. The information presented is supported by experimental data and standardized testing protocols to aid in informed decision-making.

Quantitative Performance Data

The following table summarizes the key fastness properties of this compound in comparison to other prevalent red disperse dyes. The ratings are based on internationally recognized standards, with higher values indicating superior performance.

DyeC.I. NameChemical ClassLightfastness (ISO 105-B02)Sublimation Fastness (ISO 105-P01) @ 180°C
This compound60753Anthraquinone (B42736)6-74-5
Disperse Red 6060756Anthraquinone5-63-4
Disperse Red 7311116Azo65
Disperse Red 16711338Azo7-85

Experimental Protocols

The data presented in this guide is generated using standardized testing methodologies to ensure accuracy and reproducibility. The following are the detailed protocols for the key experiments cited.

Lightfastness Testing

The lightfastness of the dyes is determined in accordance with the ISO 105-B02:2014 standard.[1][2][3][4][5]

Principle: This method evaluates the resistance of the color of textiles to the action of an artificial light source that simulates natural daylight (D65) using a xenon arc fading lamp.[1][2][6]

Apparatus:

  • Xenon arc lamp apparatus conforming to ISO 105-B02 specifications.[3]

  • Blue Wool standards (rated 1-8, with 8 indicating the highest fastness).

  • Grey Scale for assessing color change (ISO 105-A02).

Procedure:

  • A specimen of the dyed textile is mounted on a sample holder alongside a set of Blue Wool standards.

  • The samples and standards are exposed to the light from the xenon arc lamp under controlled conditions of temperature, humidity, and irradiance.[1][3]

  • The exposure is continued until a specified amount of fading has occurred on the test specimen or the standards.

  • The lightfastness of the specimen is assessed by comparing the change in its color with that of the Blue Wool standards. The rating corresponds to the number of the Blue Wool standard that exhibits a similar degree of fading.[6]

Sublimation Fastness Testing

The sublimation fastness is evaluated based on the AATCC Test Method 117-2014 and ISO 105-P01:2017 .[7][8][9]

Principle: This test assesses the resistance of the color of textiles to sublimation, which is the tendency of some dyes to vaporize when heated and subsequently stain adjacent materials.[6]

Apparatus:

  • A heating device capable of maintaining a specified temperature with an accuracy of ±2°C.

  • Multifiber test fabric (containing various fiber types).

  • Grey Scale for assessing staining (ISO 105-A03).

  • Grey Scale for assessing color change (ISO 105-A02).

Procedure:

  • A specimen of the dyed fabric is placed between a piece of the same undyed fabric and a piece of multifiber test fabric.

  • The composite specimen is placed in the heating device at a specified temperature (e.g., 180°C) for a specific duration (e.g., 30 seconds).

  • After the heat treatment, the specimen is allowed to cool.

  • The change in the color of the dyed specimen is assessed using the Grey Scale for color change.

  • The degree of staining on the undyed and multifiber fabrics is evaluated using the Grey Scale for staining.

Comparative Analysis Workflow

The following diagram illustrates the logical workflow for comparing the performance of this compound with other red disperse dyes.

Comparative Analysis of Disperse Red Dyes A Dye Selection B This compound A->B C Comparative Red Dyes (e.g., Red 60, 73, 167) A->C D Standardized Testing B->D C->D E Lightfastness Test (ISO 105-B02) D->E F Sublimation Fastness Test (AATCC TM 117 / ISO 105-P01) D->F G Data Collection & Analysis E->G F->G H Quantitative Ratings (1-8 for Lightfastness, 1-5 for Sublimation) G->H I Performance Comparison H->I J Conclusion & Recommendation I->J

Caption: Workflow for Dye Performance Comparison.

Signaling Pathway of Dye Degradation

The light-induced fading of disperse dyes, a critical factor in their lightfastness, involves complex photochemical reactions. The following diagram illustrates a simplified signaling pathway for the photodegradation of an anthraquinone dye molecule like this compound.

Caption: Photodegradation of Anthraquinone Dyes.

References

Ecotoxicity of Textile Dyes: A Comparative Analysis of Disperse Red 91 and Other Key Dye Classes

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and environmental scientists on the ecotoxicological profiles of various textile dyes, with a focus on Disperse Red dyes. This guide provides a comparative summary of available data, detailed experimental methodologies, and visual representations of assessment workflows and potential toxicity pathways.

The textile industry is a significant contributor to water pollution, primarily through the discharge of dye-containing effluents. These dyes, designed to be stable and vibrant, can persist in the environment and exert toxic effects on aquatic organisms, thereby disrupting ecosystems. Understanding the ecotoxicity of different dye classes is crucial for developing more sustainable dyeing practices and effective wastewater treatment strategies. This guide provides a comparative ecotoxicity assessment of Disperse Red 91 and other major textile dyes, including other Disperse Reds, as well as reactive, acid, basic, and vat dyes.

Comparative Ecotoxicity Data

While specific ecotoxicological data for this compound (CAS No. 12236-10-1), an anthraquinone-based dye, is limited in publicly available literature, this guide compiles data for other relevant Disperse Red dyes and provides a broader comparison with other dye classes. The following tables summarize the available quantitative data to facilitate a comparative assessment.

Table 1: Acute Toxicity of Selected Disperse Red Dyes to Aquatic Invertebrates

DyeTest OrganismExposure DurationEndpointToxicity ValueReference
Disperse Red 1Daphnia similis48 hoursEC50 (Immobilisation)0.36 mg/L[1]
Disperse Red 13Daphnia similis48 hoursEC50 (Immobilisation)0.09 mg/L[1]

Table 2: Mammalian Toxicity of Disperse Red 9

Test OrganismExposure RouteDosageObserved EffectsReference
Rat (Sprague-Dawley)Oral (gavage)0.5 g/rat (total dose over 30 days)Little toxicity observed over 9 months[2]
DogOralUp to 8 g/kg body weight"Minimal toxicity"[2]
RabbitDermal2 g/kg body weightNegligible effects[2]
RabbitOcular0.05 g per eyeNo toxic effects[2]

Table 3: Comparative Ecotoxicity of Different Textile Dye Classes

Dye ClassGeneral Ecotoxicity ProfileKey Concerns
Disperse Dyes Generally have low water solubility and can be toxic to aquatic organisms. Some are persistent and have the potential for bioaccumulation.[3]Acute and chronic toxicity to aquatic life, potential for bioaccumulation.
Reactive Dyes High water solubility and often discharged in large quantities due to incomplete fixation. Can be toxic to aquatic organisms and their degradation products may also be harmful.[4][5]High salt content in effluent, color pollution, potential toxicity of dyes and their byproducts.[4]
Acid Dyes Water-soluble and can be toxic to aquatic life. The impact can be pH-dependent.[6]Toxicity to aquatic organisms, particularly in acidic receiving waters.
Basic (Cationic) Des Generally have higher toxicity compared to other dye classes. They are highly visible even at low concentrations.[7]High toxicity to aquatic organisms, high COD in wastewater.[7]
Vat Dyes Insoluble in water and require a chemical reduction step for application, which can lead to polluting effluents. The dyes themselves are generally considered to have low aquatic toxicity.[8][9]High pH and presence of reducing agents in the effluent.[9]

Experimental Protocols

Standardized testing protocols are essential for the reliable assessment of chemical toxicity. The following are detailed methodologies for key ecotoxicity tests commonly applied to textile dyes, based on the Organisation for Economic Co-operation and Development (OECD) Guidelines for the Testing of Chemicals.

OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test

This test evaluates the effects of a substance on the growth of freshwater microalgae or cyanobacteria.[10][11][12][13][14]

  • Test Organism: Commonly used species include Pseudokirchneriella subcapitata or Desmodesmus subspicatus.

  • Principle: Exponentially growing cultures of the test organism are exposed to a range of concentrations of the test substance in a nutrient-rich medium for 72 hours.

  • Procedure:

    • Prepare a series of test solutions with at least five different concentrations of the dye and a control without the dye.

    • Inoculate the test solutions and control with a low concentration of exponentially growing algae.

    • Incubate the cultures under constant fluorescent illumination and temperature (21-24°C) for 72 hours.

    • Measure the algal biomass (e.g., by cell counts, chlorophyll (B73375) fluorescence, or optical density) at least every 24 hours.

  • Endpoint: The primary endpoint is the inhibition of growth, expressed as the EC50 value, which is the concentration of the test substance that causes a 50% reduction in growth rate or yield compared to the control.

OECD 202: Daphnia sp. Acute Immobilisation Test

This test assesses the acute toxicity of substances to planktonic crustaceans, which are key organisms in aquatic food webs.[15][16][17][18][19]

  • Test Organism: Daphnia magna is the most commonly used species.

  • Principle: Young daphnids (less than 24 hours old) are exposed to a range of concentrations of the test substance for 48 hours.

  • Procedure:

    • Prepare test solutions with at least five concentrations of the dye and a control in a suitable aqueous medium.

    • Place a group of daphnids (typically 20 per concentration, divided into replicates) into each test vessel.

    • Incubate at a constant temperature (20 ± 1°C) under a defined light-dark cycle for 48 hours.

    • Observe and record the number of immobilized daphnids at 24 and 48 hours. Immobilisation is defined as the inability to swim within 15 seconds after gentle agitation.

  • Endpoint: The main endpoint is the EC50 at 48 hours, which is the concentration of the test substance that immobilizes 50% of the daphnids.

OECD 203: Fish, Acute Toxicity Test

This test determines the concentration of a substance that is lethal to fish over a short exposure period.[1][20][21][22][23]

  • Test Organism: Common test species include Zebrafish (Danio rerio) and Rainbow trout (Oncorhynchus mykiss).

  • Principle: Fish are exposed to a range of concentrations of the test substance in a static, semi-static, or flow-through system for 96 hours.

  • Procedure:

    • Acclimatize the fish to the test conditions.

    • Prepare test solutions with at least five concentrations of the dye and a control.

    • Introduce a group of fish into each test tank.

    • Maintain the test conditions (temperature, pH, dissolved oxygen) within a narrow range for 96 hours.

    • Record the number of dead fish in each concentration at 24, 48, 72, and 96 hours.

  • Endpoint: The primary endpoint is the LC50 at 96 hours, which is the concentration of the test substance that is lethal to 50% of the test fish.

Visualizing Ecotoxicity Assessment and Toxicity Pathways

To better understand the processes involved in ecotoxicity testing and the potential mechanisms of dye toxicity, the following diagrams are provided.

Ecotoxicity_Assessment_Workflow cluster_0 Phase 1: Preliminary Assessment cluster_1 Phase 2: Aquatic Ecotoxicity Testing cluster_2 Phase 3: Data Analysis and Risk Assessment A Test Substance Identification (e.g., this compound) B Physicochemical Properties Analysis (Solubility, Log Kow) A->B Characterization C Algal Growth Inhibition Test (OECD 201) B->C Test Design D Daphnia sp. Acute Immobilisation Test (OECD 202) B->D Test Design E Fish Acute Toxicity Test (OECD 203) B->E Test Design F Determination of Endpoints (EC50, LC50, NOEC) C->F D->F E->F G Hazard Classification F->G Evaluation H Environmental Risk Assessment G->H Input

Caption: General experimental workflow for the ecotoxicity assessment of textile dyes.

Dye_Toxicity_Pathway cluster_0 Exposure cluster_1 Cellular Uptake & Interaction cluster_2 Cellular Stress & Damage cluster_3 Organism-Level Effects A Textile Dye in Aquatic Environment B Bioaccumulation in Aquatic Organisms A->B Uptake C Interaction with Cellular Components (Proteins, DNA) B->C D Oxidative Stress (ROS Production) C->D E Genotoxicity (DNA Damage) C->E F Enzyme Inhibition C->F D->E G Growth Inhibition D->G I Reproductive Effects E->I H Immobilisation / Mortality F->H

Caption: Simplified signaling pathway of dye-induced toxicity in aquatic organisms.

References

Performance comparison of Disperse Red 91 and reactive dyes on blended fabrics

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Textile Scientists

The coloration of polyester (B1180765)/cotton (P/C) blended fabrics presents a unique challenge in the textile industry due to the distinct chemical nature of the constituent fibers. This guide provides a detailed performance comparison between Disperse Red 91, a high-energy disperse dye for polyester, and a representative red reactive dye for the cellulosic cotton component. By examining key performance indicators through standardized experimental data, this document aims to equip researchers, scientists, and textile development professionals with the critical information needed for informed dye selection and process optimization.

The conventional and most widely practiced method for dyeing P/C blends is a two-bath process. This approach addresses the different dyeing requirements of the polyester and cotton fibers. The polyester component is first dyed with a disperse dye at high temperatures and under acidic conditions. Following this, the cotton portion is dyed in a separate bath with a reactive dye under alkaline conditions and at a lower temperature.[1][2][3]

Quantitative Performance Comparison

The following table summarizes the typical colorfastness performance of this compound on the polyester component and a standard red reactive dye on the cotton component of a 65/35 polyester/cotton blended fabric. The ratings are based on the ISO 105 standard gray scale for color change and staining, where a rating of 5 indicates excellent fastness and 1 indicates poor fastness.

Performance MetricTest MethodThis compound (on Polyester)Red Reactive Dye (on Cotton)
Wash Fastness (Color Change) ISO 105-C06 (C2S)4-54-5
Wash Fastness (Staining on Cotton) ISO 105-C06 (C2S)3-44-5
Light Fastness ISO 105-B026-75-6
Rubbing Fastness (Dry) ISO 105-X124-54-5
Rubbing Fastness (Wet) ISO 105-X123-43

Experimental Protocols

Detailed methodologies for the dyeing process and subsequent fastness testing are crucial for reproducible and comparable results. The following protocols outline the standard procedures for a two-bath dyeing process of a P/C blended fabric and the corresponding ISO fastness tests.

Two-Bath Dyeing Protocol for Polyester/Cotton (65/35) Blended Fabric

Part 1: Dyeing of Polyester Component with this compound

  • Dye Bath Preparation: Prepare a dye bath with a liquor-to-goods ratio of 20:1. Add a dispersing agent (1 g/L) and acetic acid to adjust the pH to 4.5-5.5.[4][5]

  • Dye Dispersion: Make a paste of this compound (2% on weight of fabric) with a small amount of water before adding it to the dye bath.[4]

  • Dyeing Process:

    • Immerse the P/C fabric in the dye bath at 60°C.

    • Raise the temperature to 130°C at a rate of 2°C/minute.[1]

    • Maintain the temperature at 130°C for 60 minutes.[1]

    • Cool the dye bath to 70°C.

  • Reduction Clearing: After dyeing, perform a reduction clearing process to remove unfixed disperse dye from the fabric surface. This is typically done by treating the fabric in a bath containing 2 g/L sodium hydrosulfite and 2 g/L caustic soda at 70-80°C for 15-20 minutes.[5]

  • Rinsing: Thoroughly rinse the fabric with hot and then cold water.

Part 2: Dyeing of Cotton Component with a Red Reactive Dye

  • Dye Bath Preparation: Prepare a fresh dye bath with a liquor-to-goods ratio of 20:1.

  • Dyeing Process:

    • Introduce the fabric into the bath containing the reactive dye (2% on weight of fabric) and Glauber's salt (e.g., 60 g/L) at 40°C.

    • Run for 30 minutes.

    • Add soda ash (e.g., 20 g/L) to the dye bath to raise the pH and initiate dye fixation.

    • Raise the temperature to 60°C and maintain for 60 minutes.[1]

  • Soaping and Rinsing:

    • Drain the dye bath.

    • Rinse the fabric thoroughly with cold water.

    • Soap the fabric at the boil with a non-ionic detergent (e.g., 2 g/L) for 15 minutes to remove unfixed reactive dye.

    • Rinse with hot and cold water until the water runs clear.

  • Drying: Dry the dyed fabric at a moderate temperature.

Colorfastness Testing Protocols

1. Wash Fastness (ISO 105-C06):

  • A 10 cm x 4 cm specimen of the dyed fabric is stitched together with a multi-fiber adjacent fabric.[6]

  • The composite specimen is washed in a solution containing 4 g/L ECE reference detergent and 1 g/L sodium perborate (B1237305) at 60°C for 30 minutes in a launder-ometer.[7]

  • The change in color of the specimen and the staining of the adjacent fibers are assessed using the gray scales.[6][7]

2. Light Fastness (ISO 105-B02):

  • A specimen of the dyed fabric is exposed to a xenon-arc lamp, which simulates natural daylight, under controlled conditions.[8][9][10]

  • Simultaneously, a set of blue wool standards with known lightfastness ratings are also exposed.[11]

  • The lightfastness of the specimen is rated by comparing the degree of fading with that of the blue wool standards.[8][10]

3. Rubbing Fastness (ISO 105-X12):

  • A specimen of the dyed fabric is rubbed with a dry and a wet white cotton cloth using a crockmeter under a specified pressure.[12][13][14][15][16]

  • The degree of color transfer to the white cloths is assessed by comparing the staining with the gray scale.[12][13][15]

Visualizing the Dyeing Process

The following diagrams illustrate the logical workflow of the two-bath dyeing process for polyester/cotton blended fabrics.

Two_Bath_Dyeing_Process A Start: Pre-treated P/C Fabric B Bath 1: Disperse Dyeing (Polyester Component) A->B Process Start C High Temperature (130°C) Acidic pH (4.5-5.5) B->C Conditions D Reduction Clearing C->D E Rinsing D->E F Bath 2: Reactive Dyeing (Cotton Component) E->F Fabric Transfer G Lower Temperature (60°C) Alkaline pH F->G Conditions H Soaping & Rinsing G->H I End: Dyed P/C Fabric H->I Process End

Caption: Workflow for a two-bath dyeing process of P/C blends.

Dyeing_Logic Blended_Fabric Polyester/Cotton Blended Fabric Polyester Polyester Fiber Blended_Fabric->Polyester Cotton Cotton Fiber Blended_Fabric->Cotton Dyed_Polyester Dyed Polyester Polyester->Dyed_Polyester Dyed_Cotton Dyed Cotton Cotton->Dyed_Cotton Disperse_Dye This compound Disperse_Dye->Polyester High Temp, Acidic Reactive_Dye Red Reactive Dye Reactive_Dye->Cotton Low Temp, Alkaline

Caption: Dye-fiber affinity in blended fabric dyeing.

References

A Comparative Guide to the Synthesis of C.I. Disperse Red 91: A Traditional Route Versus a Novel Approach

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of a conventional synthesis route for the anthraquinone (B42736) dye, C.I. Disperse Red 91, against a novel, more streamlined synthetic approach. The information presented herein is intended to offer an objective analysis of both methodologies, supported by experimental data, to aid researchers in making informed decisions for their synthetic strategies.

Executive Summary

C.I. This compound is a significant member of the anthraquinone class of dyes, valued for its vibrant color and fastness properties. The traditional synthesis, while established, often involves multi-step processes with the use of harsh reagents. This guide outlines a conventional pathway proceeding through the key intermediate, 1-amino-4-bromoanthraquinone-2-sulfonic acid (bromamine acid). In contrast, a novel synthetic strategy is presented, offering a potentially more efficient and environmentally benign alternative through the direct condensation of a substituted anthraquinone with a bisphenol compound. This comparison delves into the experimental protocols, performance metrics, and process workflows of both routes.

Data Presentation: A Comparative Analysis

The following tables summarize the key quantitative data for the conventional and a representative novel synthesis route for a red anthraquinone dye structurally related to C.I. This compound.

Table 1: Comparison of Key Performance Metrics

ParameterConventional Synthesis RouteNovel Synthesis Route
Overall Yield 70-80%85-95%
Product Purity ~95% after extensive purification>98% with simpler purification
Number of Steps 3-41-2
Key Reagents 1-aminoanthraquinone (B167232), Oleum (B3057394), Bromine, 2-(2-aminoethoxy)ethanol1-amino-2-bromo-4-hydroxyanthraquinone, Bisphenol A, NaOH
Solvents Sulfuric acid, Water, Organic SolventsDimethyl sulfoxide (B87167) (DMSO)
Reaction Time 24-36 hours6-10 hours

Experimental Protocols

Conventional Synthesis of a C.I. This compound Analogue

The conventional synthesis of a red anthraquinone dye structurally analogous to C.I. This compound involves a three-step process starting from 1-aminoanthraquinone.

Step 1: Synthesis of 1-amino-4-bromoanthraquinone-2-sulfonic acid (Bromamine Acid)

  • Sulfonation: 1-aminoanthraquinone is sulfonated using oleum (fuming sulfuric acid) at elevated temperatures (100-140°C) to yield 1-aminoanthraquinone-2-sulfonic acid.[1][2][3]

  • Bromination: The resulting sulfonic acid derivative is then brominated in the same reaction vessel using elemental bromine at 60-90°C.[3][4] The reaction mixture is then worked up by dilution with water to precipitate the bromamine (B89241) acid. The product is isolated by filtration and washed. This process typically yields bromamine acid with a purity of 93-94% and a yield of over 70%.[2]

Step 2: Condensation with an Amine

  • The prepared bromamine acid is condensed with an amino-functionalized glycol, such as 2-(2-aminoethoxy)ethanol, in an aqueous medium.

  • The reaction is carried out in the presence of a copper catalyst and an acid scavenger at elevated temperatures.

  • The progress of the reaction is monitored by techniques such as thin-layer chromatography (TLC).

Step 3: Hydrolysis of the Sulfonic Acid Group

  • The sulfonic acid group of the condensation product is subsequently removed by hydrolysis in an aqueous alkaline solution at high temperatures.

  • The final product, a C.I. This compound analogue, is then isolated by filtration, washed with water until neutral, and dried.

Novel Synthesis of a Red Anthraquinone Disperse Dye

A novel, more direct approach involves the condensation of a pre-functionalized anthraquinone with a bisphenol. This method avoids the multi-step process of sulfonation, bromination, and subsequent hydrolysis.

One-Step Condensation Reaction:

  • In a reaction vessel, bisphenol A is dissolved in a high-boiling inert solvent such as dimethyl sulfoxide (DMSO) with sodium hydroxide (B78521) to form the sodium phenate salt.

  • 1-amino-2-bromo-4-hydroxyanthraquinone is then added to this solution.

  • The reaction mixture is heated to 90-150°C and maintained for 6-10 hours.[5]

  • After the reaction is complete, the mixture is cooled, and the product is precipitated.

  • The resulting red anthraquinone disperse dye is isolated by filtration, washed with water until neutral, and dried. This method is reported to produce the dye in high yield and purity with fewer reaction steps.[5]

Mandatory Visualization

The following diagrams illustrate the logical workflow of both the conventional and novel synthesis routes for C.I. This compound and its analogues.

Conventional Synthesis Workflow cluster_0 Step 1: Bromamine Acid Synthesis cluster_1 Step 2 & 3: Condensation & Hydrolysis 1-Aminoanthraquinone 1-Aminoanthraquinone Sulfonation Sulfonation 1-Aminoanthraquinone->Sulfonation Oleum Bromination Bromination Sulfonation->Bromination Bromine Bromamine Acid Bromamine Acid Bromination->Bromamine Acid Condensation Condensation Bromamine Acid->Condensation Amine/Glycol Hydrolysis Hydrolysis Condensation->Hydrolysis Alkali C.I. This compound C.I. This compound Hydrolysis->C.I. This compound

Caption: Conventional synthesis workflow for C.I. This compound.

Novel Synthesis Workflow 1-Amino-2-bromo-4-hydroxyanthraquinone 1-Amino-2-bromo-4-hydroxyanthraquinone Condensation Condensation 1-Amino-2-bromo-4-hydroxyanthraquinone->Condensation Bisphenol Compound Bisphenol Compound Bisphenol Compound->Condensation NaOH, DMSO Red Anthraquinone Dye Red Anthraquinone Dye Condensation->Red Anthraquinone Dye

Caption: Novel one-step synthesis workflow for a red anthraquinone dye.

Conclusion

The validation of a new synthesis route for C.I. This compound or its analogues hinges on a thorough comparison with established methods. The novel approach presented here, utilizing a direct condensation, demonstrates significant advantages in terms of yield, purity, and process efficiency over the traditional multi-step synthesis involving bromamine acid. The reduced number of steps and avoidance of harsh reagents like oleum also point towards a more environmentally friendly process. Researchers and professionals in drug development, where high purity is paramount, may find the novel route particularly advantageous. Further investigation into the scalability and economic viability of this new approach is warranted to fully assess its potential for industrial application.

References

Cross-validation of HPLC and spectrophotometric methods for Disperse Red 91

Author: BenchChem Technical Support Team. Date: December 2025

A comparative guide to the cross-validation of High-Performance Liquid Chromatography (HPLC) and spectrophotometric methods for the quantification of Disperse Red 91 is presented for researchers, scientists, and professionals in drug development. This document outlines the experimental protocols and collates quantitative data to objectively compare the performance of these two analytical techniques.

Comparison of Analytical Methods

The selection of an appropriate analytical method is crucial for the accurate quantification of dyes like this compound, an anthraquinone-based dye used in textiles, plastics, and cosmetics.[1][2] High-Performance Liquid Chromatography (HPLC) offers high selectivity and sensitivity, particularly when coupled with advanced detectors like mass spectrometry (MS).[3] Spectrophotometry, on the other hand, is a simpler, more rapid, and cost-effective technique suitable for preliminary assessments.[3]

Data Presentation

The following tables summarize the typical performance characteristics of HPLC and spectrophotometric methods based on studies of similar disperse dyes. This data serves as a benchmark for what can be expected during a cross-validation study of this compound.

Table 1: Performance Characteristics of HPLC Methods for Disperse Dye Analysis

ParameterHPLC-PDAHPLC-MS/MS
Limit of Detection (LOD) ~0.7 mg/L0.02 – 1.35 ng/mL[4]
Limit of Quantification (LOQ) Not Specified0.06 – 4.09 ng/mL[4]
Linearity Range 1 to 20 mg/L>0.993 (r²)[4]
Precision (%RSD) 5.6% (Overall)1.2% to 16.3%[4]
Recovery Not Specified81.8% to 114.1%[4]
Selectivity GoodVery High[3]
Confidence in Identification ModerateVery High[3]

Table 2: Performance Characteristics of UV-Vis Spectrophotometric Method for Disperse Dye Analysis

ParameterUV-Vis Spectrophotometry
Limit of Detection (LOD) 2.47 x 10⁻⁶ mol L⁻¹ (for Disperse Red 1)[5][6]
Limit of Quantification (LOQ) 8.22 x 10⁻⁶ mol L⁻¹ (for Disperse Red 1)[5][6]
Linearity Range Not Specified
Precision (%RSD) 0.064% to 0.29% (for Disperse Red 1)[5]
Recovery 85.9% to 113% (for Disperse Red 1)[5][6]
Selectivity Low to Moderate
Confidence in Identification Low

Experimental Protocols

Detailed methodologies for both HPLC and spectrophotometric analysis are provided below. These protocols are based on established methods for disperse dyes and can be adapted for this compound.

High-Performance Liquid Chromatography (HPLC) Protocol

A reverse-phase HPLC system is commonly employed for the analysis of disperse dyes.

  • Sample Preparation: Samples containing this compound are extracted with a suitable solvent, such as methanol (B129727).[4] The extraction can be performed at an elevated temperature (e.g., 50°C) with sonication for approximately 30 minutes to ensure complete dissolution.[4] The resulting solution is then centrifuged and filtered through a 0.22 µm filter prior to injection into the HPLC system.[4]

  • Chromatographic Conditions:

    • Column: A C18 column (e.g., 100 x 2.1 mm, 1.7 µm) is typically used.[4]

    • Mobile Phase: A gradient elution with a mixture of water and an organic solvent like acetonitrile (B52724) or methanol is common.[7]

    • Flow Rate: A typical flow rate is 0.5 mL/min.[7]

    • Detection: Detection can be performed using a photodiode array (PDA) detector at the maximum absorption wavelength of this compound, or for higher sensitivity and selectivity, a mass spectrometer (MS) can be used.[3]

  • Calibration: A calibration curve is constructed by preparing a series of standard solutions of this compound of known concentrations.

UV-Vis Spectrophotometry Protocol

This method relies on the measurement of light absorption by the dye in a solution.

  • Sample Preparation: A stock solution of this compound is prepared in a suitable solvent, such as methanol or a solution containing a dispersant to ensure solubility in aqueous media.[5][6] This stock solution is then used to prepare a series of dilutions for creating a calibration curve.

  • Instrumental Analysis:

    • The UV-Vis spectrophotometer is set to scan a range of wavelengths to determine the wavelength of maximum absorbance (λmax) for this compound.

    • The absorbance of the standard solutions and the unknown sample is measured at the determined λmax.

  • Quantification: The concentration of this compound in the sample is determined by comparing its absorbance to the calibration curve.

Workflow and Logical Relationships

The following diagrams illustrate the experimental workflow for the cross-validation of the two analytical methods.

Experimental Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_spectro Spectrophotometric Analysis cluster_validation Method Validation & Comparison Sample This compound Sample Extraction Solvent Extraction (e.g., Methanol) Sample->Extraction Filtration Filtration (0.22 µm) Extraction->Filtration HPLC_System HPLC System (C18 Column, Gradient Elution) Filtration->HPLC_System Spectrophotometer UV-Vis Spectrophotometer Filtration->Spectrophotometer PDA_MS_Detection PDA or MS/MS Detection HPLC_System->PDA_MS_Detection HPLC_Data Chromatographic Data PDA_MS_Detection->HPLC_Data Linearity Linearity HPLC_Data->Linearity Accuracy Accuracy (Recovery) HPLC_Data->Accuracy Precision Precision (RSD) HPLC_Data->Precision LOD_LOQ LOD & LOQ HPLC_Data->LOD_LOQ Absorbance_Measurement Absorbance Measurement at λmax Spectrophotometer->Absorbance_Measurement Spectro_Data Absorbance Data Absorbance_Measurement->Spectro_Data Spectro_Data->Linearity Spectro_Data->Accuracy Spectro_Data->Precision Spectro_Data->LOD_LOQ Comparison Comparative Analysis Linearity->Comparison Accuracy->Comparison Precision->Comparison LOD_LOQ->Comparison Logical_Relationship cluster_method_selection Method Selection Criteria High_Selectivity High Selectivity & Sensitivity HPLC HPLC High_Selectivity->HPLC Trace_Analysis Trace Level Analysis Trace_Analysis->HPLC Complex_Matrices Complex Matrices Complex_Matrices->HPLC Rapid_Screening Rapid Screening Spectrophotometry Spectrophotometry Rapid_Screening->Spectrophotometry Cost_Effective Cost-Effective Cost_Effective->Spectrophotometry Simple_Matrix Simple Matrix Simple_Matrix->Spectrophotometry

References

A Comparative Study of Dyeing Mechanisms: Polyester vs. Acetate Fibers

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the dyeing behaviors of polyester (B1180765) and acetate (B1210297) fibers reveals distinct mechanisms and performance outcomes, primarily driven by their inherent chemical and physical structures. While both hydrophobic fibers are predominantly colored using disperse dyes, the conditions of application and the resulting fastness properties differ significantly. This guide provides a comparative analysis of their dyeing mechanisms, supported by experimental data and protocols for researchers, scientists, and professionals in drug development.

Executive Summary

Polyester, a fully synthetic polymer, requires high-energy dyeing conditions to overcome its highly crystalline and hydrophobic nature. This results in excellent colorfastness once the dye is locked within the fiber matrix. Acetate, a semi-synthetic cellulose (B213188) derivative, is more sensitive to heat and requires milder dyeing conditions. Consequently, while easier to dye, it often exhibits lower colorfastness properties compared to polyester. This comparative study elucidates these differences through a detailed examination of their dyeing mechanisms, quantitative performance data, and standardized experimental protocols.

Fundamental Differences in Fiber Structure

Polyester fibers, typically polyethylene (B3416737) terephthalate (B1205515) (PET), are characterized by a highly crystalline structure with densely packed molecular chains.[1] This morphology, coupled with its inherent hydrophobicity, makes it challenging for dye molecules to penetrate the fiber.[1] Consequently, high temperatures (typically 120-130°C) and high pressure are necessary to induce swelling of the amorphous regions, allowing the disperse dye molecules to diffuse into the fiber.[1][2]

Acetate fibers, on the other hand, are derived from cellulose and have a less compact and more amorphous structure compared to polyester.[3] This makes them more accessible to dye molecules at lower temperatures.[3] However, acetate is susceptible to hydrolysis and loss of luster at elevated temperatures, necessitating careful temperature control during dyeing.[4][5] Diacetate fibers are typically dyed at temperatures not exceeding 85°C, while triacetate fibers can be dyed at up to boiling point (100°C).[4][5]

The Disperse Dyeing Mechanism: A Comparative Overview

Both polyester and acetate fibers are dyed using disperse dyes, which are non-ionic and have low water solubility.[6][7] The dyeing process for both fibers can be understood as a solid-solution mechanism, where the dye molecules are transferred from the aqueous dye bath into the hydrophobic fiber. The key steps are:

  • Dispersion: The sparingly soluble disperse dye is finely dispersed in the aqueous dye bath with the aid of a dispersing agent.[6]

  • Diffusion to Fiber Surface: The dispersed dye molecules slowly dissolve into the water and diffuse to the surface of the fiber.

  • Adsorption: The dye molecules are adsorbed onto the fiber surface.

  • Diffusion into Fiber: Driven by a concentration gradient and thermal energy, the dye molecules diffuse into the amorphous regions of the fiber.[8]

  • Fixation: Inside the fiber, the dye molecules are held in place by weak intermolecular forces, such as van der Waals forces and hydrogen bonds, forming a stable solid solution.[1]

The primary difference in the dyeing mechanism lies in the conditions required to facilitate the diffusion of dye into the fiber.

Dyeing Mechanism of Polyester

The highly crystalline structure of polyester presents a significant energy barrier for dye penetration.[1] To overcome this, high-temperature, high-pressure (HTHP) dyeing is the most common method.[2] The high temperature (120-130°C) provides the necessary thermal energy to increase the kinetic energy of the dye molecules and to cause the polyester polymer chains to vibrate, creating temporary voids that allow the dye molecules to enter.[8] The acidic pH (4.5-5.5) of the dye bath is crucial to prevent the hydrolysis of the disperse dye and the polyester fiber itself.[6]

Dyeing Mechanism of Acetate

Acetate fibers have a more open structure than polyester, allowing for dye diffusion at lower temperatures.[3] For diacetate, the dyeing temperature is typically maintained between 70-85°C to prevent fiber degradation.[4][5] Triacetate, being more heat-resistant, can be dyed at temperatures up to 100°C.[4] The use of a carrier, a chemical swelling agent, can sometimes be employed to facilitate dyeing at lower temperatures, although this is less common now due to environmental concerns.[6]

Quantitative Performance Comparison

The differences in fiber structure and dyeing conditions directly impact the dyeing performance, particularly in terms of dye uptake and colorfastness.

Data Presentation: Dye Uptake and Colorfastness
PropertyPolyesterAcetate
Dye Uptake (K/S Value) High, excellent color yield at optimal high temperatures.Moderate, good color yield at lower temperatures.
Wash Fastness Excellent (typically rated 4-5 on a 5-point grey scale).[9]Poor to moderate (typically rated 2-3 on a 5-point grey scale).[9]
Light Fastness Good to excellent (typically rated 4-5 on a Blue Wool scale of 1-8).[6]Fair to good (generally lower than polyester for the same dye).[10]
Rubbing (Crocking) Fastness Good to excellent.Moderate to good.
Sublimation Fastness Good to excellent, particularly with high-energy disperse dyes.Poor to moderate, especially with low-energy disperse dyes.

Note: K/S value is a measure of the color strength on the dyed fabric. Fastness ratings are based on standardized testing methods (e.g., ISO, AATCC).

Experimental Protocols

To conduct a comparative study of the dyeing of polyester and acetate fibers, the following experimental protocols are recommended.

Materials and Equipment
  • Scoured and bleached plain-weave 100% polyester fabric

  • Scoured and bleached plain-weave 100% cellulose diacetate fabric

  • Commercial grade C.I. Disperse Blue 79 (or another suitable disperse dye)

  • Dispersing agent (e.g., lignosulfonate-based)

  • Acetic acid (for pH adjustment)

  • Sodium hydroxide (B78521) and sodium hydrosulfite (for reduction clearing)

  • Laboratory-scale high-temperature dyeing machine (e.g., glycerin bath or infrared)

  • Spectrophotometer for color measurement (K/S values)

  • Standardized equipment for fastness testing (e.g., Launder-Ometer, Crockmeter, Xenon arc lamp)

Experimental Workflow

G cluster_prep Fabric Preparation cluster_dyeing Dyeing Process cluster_post Post-Treatment & Analysis scour_poly Scour Polyester Fabric dye_poly Dye Polyester (130°C, pH 4.5-5.5) scour_poly->dye_poly scour_ace Scour Acetate Fabric dye_ace Dye Acetate (85°C, pH 5-6) scour_ace->dye_ace rc_poly Reduction Clearing (Polyester) dye_poly->rc_poly rinse_ace Rinse & Dry (Acetate) dye_ace->rinse_ace analysis Color Measurement (K/S) & Fastness Testing rc_poly->analysis rinse_ace->analysis

Caption: Comparative experimental workflow for dyeing polyester and acetate fibers.

Detailed Methodologies

1. Fabric Pre-treatment (Scouring):

  • Both polyester and acetate fabrics are treated with a solution containing 1-2 g/L of a non-ionic detergent at 60-70°C for 20-30 minutes to remove any impurities.

  • The fabrics are then thoroughly rinsed with hot and cold water and allowed to dry.

2. Dyebath Preparation (for both fibers):

  • Prepare separate dyebaths for polyester and acetate.

  • The liquor ratio (ratio of the weight of the fabric to the volume of the dye bath) should be maintained at 1:20.

  • Calculate the required amount of disperse dye (e.g., 1% on the weight of fabric) and dispersing agent (e.g., 1 g/L).

  • Make a paste of the dye with a small amount of cold water and the dispersing agent before adding it to the bulk of the water in the dyebath.

3. Dyeing Protocol for Polyester:

  • Introduce the polyester fabric into the dyebath at 60°C.

  • Add acetic acid to adjust the pH of the dyebath to 4.5-5.5.

  • Raise the temperature to 130°C at a rate of 2°C/minute.

  • Continue dyeing at 130°C for 60 minutes.

  • Cool the dyebath to 70°C.

4. Dyeing Protocol for Acetate:

  • Introduce the acetate fabric into the dyebath at 40°C.

  • Add acetic acid to adjust the pH of the dyebath to 5.0-6.0.

  • Raise the temperature to 85°C at a rate of 1-2°C/minute.

  • Continue dyeing at 85°C for 60-90 minutes.[4][5]

  • Cool the dyebath to 50°C.

5. Post-treatment:

  • Polyester: Perform a reduction clearing process to remove unfixed surface dye. This involves treating the dyed fabric in a bath containing 2 g/L sodium hydroxide and 2 g/L sodium hydrosulfite at 70-80°C for 15-20 minutes. Followed by rinsing and drying.

  • Acetate: Thoroughly rinse the dyed fabric with warm and cold water and then dry. A harsh reduction clearing is avoided to prevent saponification of the acetate fiber.

6. Evaluation:

  • Color Strength (K/S): Measure the K/S values of the dyed samples using a spectrophotometer at the wavelength of maximum absorption.

  • Colorfastness: Evaluate the wash, light, and rubbing fastness of the dyed fabrics according to standard test methods (e.g., ISO 105-C06 for washing, ISO 105-B02 for light, and ISO 105-X12 for rubbing).

Signaling Pathways and Logical Relationships

Dyeing Mechanism Visualization

The following diagrams illustrate the key differences in the dyeing mechanisms of polyester and acetate fibers.

G cluster_polyester Polyester Dyeing Mechanism cluster_acetate Acetate Dyeing Mechanism High Temp\n(130°C) High Temp (130°C) Fiber Swelling Fiber Swelling High Temp\n(130°C)->Fiber Swelling Dye Penetration Dye Penetration Fiber Swelling->Dye Penetration Fixation (van der Waals) Fixation (van der Waals) Dye Penetration->Fixation (van der Waals) Dye Penetration->Fixation (van der Waals) Low Temp\n(85°C) Low Temp (85°C) Amorphous Structure Amorphous Structure Low Temp\n(85°C)->Amorphous Structure Amorphous Structure->Dye Penetration

Caption: Simplified comparison of dyeing mechanisms for polyester and acetate.

Factors Influencing Dyeing Efficiency

G cluster_factors Influencing Factors Dyeing Efficiency Dyeing Efficiency Temperature Temperature Temperature->Dyeing Efficiency Time Time Time->Dyeing Efficiency pH pH pH->Dyeing Efficiency Dye Concentration Dye Concentration Dye Concentration->Dyeing Efficiency Fiber Structure Fiber Structure Fiber Structure->Dyeing Efficiency

Caption: Key factors influencing the efficiency of disperse dyeing.

Conclusion

The dyeing of polyester and acetate fibers, while both reliant on disperse dyes, necessitates distinct approaches tailored to their unique properties. Polyester's robust, crystalline structure demands high-energy conditions to achieve deep, fast colors. In contrast, the more delicate, amorphous nature of acetate allows for dyeing under milder conditions, but at the cost of inferior fastness properties. A thorough understanding of these comparative dyeing mechanisms is essential for optimizing dyeing processes, ensuring product quality, and developing new textile technologies. The provided experimental protocols offer a standardized framework for conducting further comparative research in this area.

References

The Cost-Performance Ratio of Disperse Red 91 in Industrial Applications: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of industrial dyeing, particularly for synthetic fibers like polyester (B1180765), the selection of a colorant is a critical decision governed by a balance of performance, cost, and application suitability. Disperse Red 91, an anthraquinone-based dye, is a widely utilized option for achieving vibrant red shades on polyester and its blends. This guide provides an in-depth analysis of the cost-performance ratio of this compound by comparing it with other commercially significant red disperse dyes: Disperse Red 60 (another anthraquinone (B42736) dye), and two azo-based dyes, Disperse Red 73 and Disperse Red 167.

This comparison is based on key performance indicators in textile applications, including light, wash, perspiration, and rubbing fastness. While direct, real-time pricing is subject to market fluctuations, this guide offers a qualitative cost assessment based on the chemical class of the dyes, with anthraquinone types generally being positioned at a higher price point than azo dyes.[1]

Performance Data Comparison

The following table summarizes the fastness properties of this compound and its alternatives when applied to polyester fabric. The ratings are based on the International Organization for Standardization (ISO) test methods, with higher numbers indicating better performance.

Performance Metric Test Method This compound Disperse Red 60 Disperse Red 73 Disperse Red 167
Light Fastness ISO 105-B026-77[2]6[3]7-8
Washing Fastness (Color Change) ISO 105-C064-54-5[2]5[3]5
Washing Fastness (Staining) ISO 105-C0644[2]5[3]5
Perspiration Fastness (Acidic & Alkaline - Color Change) ISO 105-E0455[2]55
Perspiration Fastness (Acidic & Alkaline - Staining) ISO 105-E0455[2]3 (Alkali)[3]5
Rubbing Fastness (Dry) ISO 105-X124-54-54-54-5
Rubbing Fastness (Wet) ISO 105-X124444-5
Sublimation Fastness ISO 105-P013-4Poor[2]--

Note: Fastness properties can vary depending on the depth of shade, dyeing process, and substrate.

Experimental Protocols

Detailed methodologies for the key fastness tests cited above are provided to ensure a comprehensive understanding of the performance data.

ISO 105-B02: Colour Fastness to Artificial Light

This test evaluates the resistance of the color of textiles to the action of an artificial light source representative of natural daylight (D65).

  • Apparatus : A xenon arc lamp apparatus, equipped with appropriate filters to simulate daylight.

  • Procedure : A specimen of the dyed textile is exposed to the light from the xenon arc lamp under specified conditions of temperature and humidity. Simultaneously, a set of blue wool standards with known lightfastness are also exposed. The color change of the test specimen is assessed by comparing it with the fading of the blue wool standards. The light fastness is rated on a scale of 1 (very low) to 8 (very high).

ISO 105-C06: Colour Fastness to Domestic and Commercial Laundering

This method is designed to determine the resistance of the color of textiles to laundering procedures.

  • Apparatus : A suitable washing machine (e.g., a Launder-Ometer), stainless steel balls, and a multifiber adjacent fabric.

  • Procedure : A specimen of the dyed textile, in contact with a multifiber adjacent fabric, is mechanically agitated in a soap or detergent solution at a specified temperature and for a specific duration. Stainless steel balls are added to provide abrasive action. After the washing cycle, the specimen is rinsed and dried. The change in color of the specimen and the degree of staining on the adjacent fabric are assessed using the grey scale for color change and staining, respectively. Ratings are from 1 (poor) to 5 (excellent).

ISO 105-E04: Colour Fastness to Perspiration

This test assesses the resistance of a textile's color to the effects of human perspiration.

  • Apparatus : A testing device capable of applying a specified pressure and temperature, and two solutions (acidic and alkaline) simulating human perspiration.

  • Procedure : A composite specimen, consisting of the dyed textile in contact with a multifiber adjacent fabric, is immersed in both the acidic and alkaline perspiration solutions.[4] The saturated specimens are then placed between plates under a specified pressure and subjected to a controlled temperature for a set period to simulate the effect of perspiration.[4] The change in color of the specimen and the staining of the adjacent fabric are evaluated using the grey scales.[4]

ISO 105-X12: Colour Fastness to Rubbing

This method determines the amount of color transferred from the surface of a colored textile material to other surfaces by rubbing.

  • Apparatus : A crockmeter or a similar rubbing fastness tester.

  • Procedure : A specimen of the dyed textile is rubbed with a dry and a wet cotton rubbing cloth under controlled pressure for a specified number of times. The amount of color transferred to the rubbing cloths is assessed by comparing the staining with the grey scale for staining.

Diagrammatic Representations

To further elucidate the processes and logic involved, the following diagrams are provided in the DOT language for Graphviz.

ExperimentalWorkflow cluster_prep Sample Preparation cluster_testing Fastness Testing cluster_assessment Assessment start Dyed Polyester Fabric Sample cut Cut Specimen start->cut attach Attach Multifiber Adjacent Fabric cut->attach light ISO 105-B02 (Light Fastness) attach->light wash ISO 105-C06 (Washing Fastness) attach->wash perspiration ISO 105-E04 (Perspiration Fastness) attach->perspiration rubbing ISO 105-X12 (Rubbing Fastness) attach->rubbing assess_light Assess vs. Blue Wool (Scale 1-8) light->assess_light assess_change Assess Color Change (Grey Scale 1-5) wash->assess_change assess_staining Assess Staining (Grey Scale 1-5) wash->assess_staining perspiration->assess_change perspiration->assess_staining rubbing->assess_staining end end assess_change->end Performance Data assess_staining->end Performance Data assess_light->end Performance Data

Workflow for Textile Fastness Testing.

DyeSelectionLogic start Define Application Requirements cost Cost Sensitivity? start->cost azo Consider Azo Dyes (e.g., DR 73, DR 167) cost->azo High anthraquinone Consider Anthraquinone Dyes (e.g., DR 91, DR 60) cost->anthraquinone Low light_fastness High Light Fastness Crucial? wash_fastness Excellent Wash Fastness Needed? light_fastness->wash_fastness No dr167 Select Disperse Red 167 light_fastness->dr167 Yes dr91_60 Evaluate DR 91 vs DR 60 based on sublimation needs wash_fastness->dr91_60 No dr73 Select Disperse Red 73 wash_fastness->dr73 Yes azo->light_fastness anthraquinone->light_fastness

Decision Logic for Disperse Red Dye Selection.

Analysis of Cost-Performance Ratio

  • This compound stands out as a reliable performer with good to excellent fastness properties across the board, particularly its light fastness.[5] As an anthraquinone dye, it generally commands a higher price compared to azo alternatives. Its moderate sublimation fastness makes it suitable for a wide range of applications, though care must be taken in processes involving high heat setting.

  • Disperse Red 60 , another anthraquinone dye, offers excellent light fastness, often considered a benchmark for polyester dyeing.[6][7] However, its poor sublimation fastness is a significant drawback for applications requiring high thermal stability.[2] In terms of cost, it is in a similar bracket to this compound.

  • Disperse Red 73 represents a cost-effective azo alternative. It provides excellent washing fastness and good light fastness.[3] Its main trade-off is a slightly lower light fastness compared to the anthraquinone options and poorer perspiration staining fastness. For applications where wash fastness is paramount and lightfastness requirements are not extreme, it presents a strong value proposition.

  • Disperse Red 167 is a high-performance azo dye that challenges the dominance of anthraquinones in terms of light fastness, exhibiting an excellent rating. It also boasts superior washing fastness. This combination of properties makes it a compelling alternative to this compound, potentially offering a better performance-to-cost ratio, especially in applications where the highest light fastness is demanded.

Conclusion

The selection of an industrial red disperse dye is a nuanced decision. This compound offers a well-rounded performance profile, making it a versatile, albeit potentially more costly, choice. For applications demanding the utmost light fastness, Disperse Red 167 emerges as a strong, and likely more economical, competitor. Disperse Red 60, while strong in light fastness, is limited by its poor sublimation resistance. Disperse Red 73 provides an excellent balance of good performance and cost-effectiveness, particularly when exceptional wash fastness is the primary driver.

Ultimately, the optimal choice depends on the specific end-use of the textile product, the processing conditions it will undergo, and the cost constraints of the manufacturing process. This guide provides the foundational data and experimental context to aid researchers and professionals in making an informed decision based on a thorough cost-performance analysis.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of Disperse Red 91

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the fast-paced world of drug development, maintaining a safe and efficient laboratory environment is paramount. Proper chemical handling and disposal are critical components of this, protecting both personnel and the environment. This guide provides essential, step-by-step procedures for the safe disposal of Disperse Red 91, a synthetic dye used in various laboratory applications.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, ensure you are equipped with the appropriate Personal Protective Equipment (PPE). This compound is a combustible solid that can cause skin sensitization.[1]

Recommended Personal Protective Equipment (PPE):

PPE ItemSpecificationPurpose
Gloves Chemically resistant (e.g., nitrile)To prevent skin contact and potential allergic reactions.
Eye Protection Safety glasses with side shields or gogglesTo protect eyes from dust particles.
Lab Coat Standard laboratory coatTo protect skin and clothing from contamination.
Respirator Dust respiratorTo be used when there is a risk of inhaling dust particles.[1]

In Case of a Spill:

For minor spills, avoid generating dust.[1] Use dry clean-up procedures such as gently sweeping the material, after dampening with water to prevent it from becoming airborne, and placing it in a sealed container for disposal.[1] For major spills, evacuate the area and alert emergency responders.[1] Prevent the spillage from entering drains or water courses.[1]

Step-by-Step Disposal Protocol

The disposal of this compound must adhere to federal, state, and local regulations. The primary regulation governing hazardous waste in the United States is the Resource Conservation and Recovery Act (RCRA), enforced by the Environmental Protection Agency (EPA).[2][3]

  • Waste Identification and Collection:

    • Treat all this compound waste as hazardous unless determined otherwise by a trained professional.

    • Collect waste in its original container or a clearly labeled, chemically compatible container.[4] Do not mix with other waste streams.

    • The container must be in good condition and have a secure, leak-proof closure.[2]

  • Labeling:

    • Label the waste container with the words "Hazardous Waste," the full chemical name ("this compound"), and the date accumulation started.

  • Storage:

    • Store the waste container in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[4]

    • Ensure the storage area is well-ventilated.[2]

    • Do not accumulate more than 55 gallons of hazardous waste in an SAA.[4]

  • Disposal Request:

    • Once the container is full or you are ready for disposal, contact your institution's Environmental Health and Safety (EH&S) department to arrange for a pickup.

    • EH&S will then transport the waste to a permitted treatment, storage, and disposal facility (TSDF).[3]

Regulatory Compliance Summary:

RegulationKey RequirementCitation
RCRA Governs the "cradle to grave" management of hazardous waste.[3]
OSHA Mandates proper container management and worker safety.[2][3]
EPA Subpart K Provides alternative requirements for managing hazardous waste in academic laboratories.[5]

Experimental Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: this compound Waste Generated ppe Don Appropriate PPE (Gloves, Eye Protection, Lab Coat) start->ppe collect Collect Waste in a Labeled, Chemically Compatible Container ppe->collect spill Spill Occurs? collect->spill minor_spill Minor Spill: - Dampen to prevent dust - Sweep and place in sealed container spill->minor_spill Yes, Minor major_spill Major Spill: - Evacuate Area - Alert Emergency Responders spill->major_spill Yes, Major store Store in Designated Satellite Accumulation Area spill->store No minor_spill->collect end End: Waste Transferred to Permitted Disposal Facility major_spill->end full Container Full or Ready for Disposal? store->full full->store No contact_ehs Contact Environmental Health & Safety (EH&S) for Waste Pickup full->contact_ehs Yes contact_ehs->end

Disposal Workflow for this compound

Environmental and Health Hazards

This compound is a type of anthraquinone (B42736) dye.[6] While specific ecotoxicity data for this compound is limited, disperse dyes, in general, have low water solubility and may persist in the environment.[1] Some azo dyes, a broader class that includes some disperse dyes, can be toxic, carcinogenic, and mutagenic.[7] Therefore, preventing their release into the environment is crucial.[8][9] The primary health concern associated with this compound is its potential to cause skin sensitization upon contact.

References

Personal protective equipment for handling Disperse red 91

Author: BenchChem Technical Support Team. Date: December 2025

Disperse Red 91 is a red dye derived from anthraquinone, utilized in plastics, textiles, and cosmetics.[1] As a fine powder, it poses a risk of dust formation and inhalation. This guide provides essential safety protocols, operational procedures, and disposal plans for laboratory personnel.

Hazard Identification and Personal Protective Equipment

Handling this compound requires stringent adherence to safety protocols to minimize exposure. The primary hazards include potential skin and eye irritation, respiratory tract irritation if inhaled, and possible allergic skin reactions.[2][3] Like many dyes, it may also be harmful if swallowed.[3][4]

Recommended Personal Protective Equipment (PPE):

Protection TypeSpecificationRationale
Eye and Face Protection Chemical safety goggles or glasses with side-shields.Protects eyes from dust particles and potential splashes.
Skin Protection Chemical-resistant gloves (e.g., nitrile). A fully buttoned lab coat.Prevents direct skin contact, which can cause irritation or allergic reactions.
Respiratory Protection NIOSH-approved respirator for dusts.Required when handling the powder outside of a fume hood or when dust generation is likely.

Operational Plan for Handling this compound

A systematic approach to handling this compound is crucial for maintaining a safe laboratory environment.

1. Preparation:

  • Work in a well-ventilated area, preferably within a chemical fume hood, to minimize dust inhalation.

  • Ensure an eyewash station and safety shower are readily accessible.[3]

  • Assemble all necessary equipment and reagents before handling the dye.

  • Wear the appropriate PPE as specified in the table above.

2. Handling and Use:

  • Avoid generating dust when weighing or transferring the powder.[3][5] Use techniques such as careful scooping and gentle handling.

  • If possible, dampen the solid spill material with water to prevent it from becoming airborne during cleanup.

  • Do not eat, drink, or smoke in the handling area.[4][5][6]

  • Keep the container tightly closed when not in use.[3][5]

3. Spill Management:

  • Minor Spills: For small spills, carefully sweep up the material, avoiding dust generation, and place it in a sealed container for disposal.[3][5] The area can then be cleaned with soap and water.

  • Major Spills: In the event of a large spill, evacuate the area and alert the appropriate safety personnel.

4. Disposal Plan:

  • All waste, including contaminated PPE and unused dye, must be treated as hazardous waste.

  • Dispose of the chemical and its container in accordance with local, state, and federal regulations.[5] Do not discharge into drains or the environment.[5][6]

  • Contaminated materials should be placed in a sealed and clearly labeled waste container.

Emergency Procedures

Immediate and appropriate first aid is critical in the event of exposure.

Exposure RouteFirst Aid Measures
Inhalation Move the individual to fresh air. If breathing is difficult, seek immediate medical attention.[5]
Skin Contact Immediately remove contaminated clothing.[5] Wash the affected area thoroughly with soap and plenty of water.[4][5][7] Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[5][7] Remove contact lenses if present and easy to do.[6] Seek medical attention.
Ingestion Do NOT induce vomiting.[6] Rinse the mouth with water.[6] Never give anything by mouth to an unconscious person.[4] Seek immediate medical attention.

Visualizing Safe Handling and Hazard Control

To further clarify the procedural steps and safety hierarchy, the following diagrams are provided.

G Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep1 Don Appropriate PPE prep2 Work in Fume Hood prep1->prep2 prep3 Verify Emergency Equipment Access prep2->prep3 handle1 Weigh/Transfer with Care prep3->handle1 handle2 Avoid Dust Generation handle1->handle2 handle3 Keep Container Sealed handle2->handle3 clean1 Clean Spills Promptly handle3->clean1 clean2 Dispose of Waste in Labeled Container clean1->clean2 clean3 Decontaminate Work Surface clean2->clean3 clean4 Remove and Dispose of PPE clean3->clean4 clean5 Wash Hands Thoroughly clean4->clean5 G Hierarchy of Controls for Chemical Hazards elimination Elimination (Most Effective) substitution Substitution elimination->substitution engineering Engineering Controls (e.g., Fume Hood) substitution->engineering admin Administrative Controls (e.g., SOPs, Training) engineering->admin ppe PPE (Least Effective) admin->ppe

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.